Technical Documentation Center

4-Hydroxypyridine-3-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxypyridine-3-sulfonamide
  • CAS: 758699-17-1

Core Science & Biosynthesis

Foundational

4-Hydroxypyridine-3-sulfonamide chemical structure and properties

Chemical Architecture, Synthesis, and Pharmacological Applications Executive Summary 4-Hydroxypyridine-3-sulfonamide (CAS: 51498-37-4 for the sulfonic acid precursor; specific sulfonamide derivatives vary) represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Architecture, Synthesis, and Pharmacological Applications

Executive Summary

4-Hydroxypyridine-3-sulfonamide (CAS: 51498-37-4 for the sulfonic acid precursor; specific sulfonamide derivatives vary) represents a critical scaffold in medicinal chemistry, functioning primarily as a zinc-binding pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs) and as a key intermediate in the synthesis of loop diuretics like Torsemide .[1][2][3]

This guide analyzes the molecule's dual-tautomeric nature, its synthetic pathways from 4-hydroxypyridine, and its utility in targeting metalloenzymes.

Chemical Structure & Tautomerism

The core complexity of 4-hydroxypyridine-3-sulfonamide lies in its prototropic tautomerism. While often nomenclatured as a "hydroxypyridine," the molecule exists predominantly in the 4-pyridone (4-oxo-1H-pyridine) form in solution and solid state. This equilibrium is heavily influenced by the electron-withdrawing sulfonamide group at the C3 position.

1.1 Tautomeric Equilibrium

The stability of the pyridone tautomer is driven by the preservation of amide-like resonance, which is energetically favorable despite the loss of classic pyridine aromaticity.

  • Form A (Hydroxy): 4-hydroxypyridine-3-sulfonamide.[3][4] Acts as a hydrogen bond donor/acceptor at the hydroxyl.

  • Form B (Pyridone): 4-oxo-1H-pyridine-3-sulfonamide.[4] The dominant species; the ring nitrogen is protonated (

    
     hybridized), and the C4 oxygen is a carbonyl.
    

Significance in Drug Design: When docking into enzyme active sites (e.g., Carbonic Anhydrase), the specific tautomer determines the H-bond network. The sulfonamide moiety (


) remains the primary zinc-binding group (ZBG), but the adjacent carbonyl/hydroxyl can participate in secondary interactions.

Tautomerism Hydroxy Hydroxy Tautomer (Aromatic Pyridine) Pyridone Pyridone Tautomer (4-Oxo-1H-pyridine) *Dominant Species* Hydroxy->Pyridone Proton Transfer (Solvent Dependent)

Figure 1: Prototropic tautomerism between the 4-hydroxy and 4-pyridone forms. The pyridone form is generally favored in polar solvents.

Physicochemical Properties

The presence of the sulfonyl group at C3 significantly acidifies the molecule compared to unsubstituted 4-hydroxypyridine.

PropertyValue / DescriptionMechanism
Molecular Formula

-
Molecular Weight 174.18 g/mol -
pKa (Sulfonamide) ~9.5 - 10.2Ionization of

to

.
pKa (Pyridone NH) ~11.0Deprotonation of the ring nitrogen (in pyridone form).
Solubility Low in water; Soluble in aqueous alkali (NaOH,

).
Dissolves via salt formation (anionic species).
Lipophilicity (LogP) -0.5 (Estimated)Highly polar due to sulfonamide and pyridone/hydroxyl groups.
Synthetic Pathways

The synthesis of 4-hydroxypyridine-3-sulfonamide is rarely direct. It is most efficiently accessed via the 4-chloro intermediate, which allows for the installation of the sulfonamide group before revealing the 4-hydroxy functionality (or keeping the 4-chloro for further diversification).

3.1 Primary Synthetic Route

This protocol, adapted from Torsemide intermediate synthesis, ensures high regio-selectivity.

  • Sulfonation: 4-Hydroxypyridine is sulfonated using 20% oleum and a mercury catalyst to yield the sulfonic acid.

  • Chlorination: The sulfonic acid is converted to the sulfonyl chloride using

    
    . Simultaneously, the 4-OH is chlorinated to 4-Cl.
    
  • Amination: The sulfonyl chloride reacts with ammonia to form the sulfonamide.[5]

  • Hydrolysis (Optional): The 4-chloro group can be hydrolyzed back to the 4-hydroxy group under acidic or basic conditions if the specific 4-hydroxy scaffold is required.

Synthesis Start 4-Hydroxypyridine Step1 4-Hydroxypyridine-3-sulfonic acid Start->Step1 H2SO4 (20% Oleum) HgSO4, 190°C Step2 4-Chloropyridine-3-sulfonyl chloride Step1->Step2 PCl5, POCl3 120°C Step3 4-Chloropyridine-3-sulfonamide (Key Divergent Intermediate) Step2->Step3 NH4OH (aq) 0-5°C Target 4-Hydroxypyridine-3-sulfonamide Step3->Target Hydrolysis (Aq. NaOH or HCl)

Figure 2: Step-wise synthetic pathway from 4-hydroxypyridine to the 3-sulfonamide derivative.

Experimental Protocols

The following protocols are synthesized from validated industrial methods for pyridine-3-sulfonamide derivatives.

Protocol A: Preparation of 4-Hydroxypyridine-3-sulfonic Acid
  • Reagents: Fuming sulfuric acid (20%

    
    , 120 mL), Mercury(II) sulfate (1.9 g), 4-Hydroxypyridine (38.0 g).
    
  • Procedure:

    • Charge oleum and

      
       into a 3-neck flask. Cool to 0°C.
      
    • Add 4-hydroxypyridine portion-wise (exothermic).

    • Heat slowly to 190°C and stir for 10 hours.

    • Cool to RT and pour onto ice/ethanol mixture.

    • Filter the white precipitate (Sulfonic Acid). Yield ~70%.[6]

Protocol B: Conversion to 4-Chloropyridine-3-sulfonamide
  • Reagents: Sulfonic acid intermediate (17.5 g),

    
     (52 g), 
    
    
    
    (23 mL).
  • Procedure:

    • Mix solids and add

      
      . Heat to 120°C  for 5 hours.
      
    • Distill off excess

      
       under vacuum.
      
    • Dissolve residue in toluene and quench into aqueous ammonia (25%) at 0°C.

    • Stir for 30 mins, filter the pale yellow solid.

    • Result: 4-Chloropyridine-3-sulfonamide.[1][7]

Protocol C: Hydrolysis to 4-Hydroxypyridine-3-sulfonamide
  • Method: Reflux the 4-chloro intermediate in 2M NaOH for 4 hours. Acidify to pH 4-5 with HCl to precipitate the 4-hydroxy (pyridone) sulfonamide.

Pharmacological Applications[8][9][10]
5.1 Carbonic Anhydrase Inhibition (CAI)

The sulfonamide group (


) is the classic "zinc anchor" for Carbonic Anhydrases (CAs).
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
    
  • Selectivity: 4-substituted pyridine-3-sulfonamides have shown high selectivity for hCA IX and XII (transmembrane isoforms associated with hypoxic tumors) over the cytosolic hCA I and II.

  • Structure-Activity Relationship (SAR): The 4-position is critical. Bulky groups at C4 (via nucleophilic substitution of the Cl- intermediate) can reach into the hydrophobic pocket of the enzyme, enhancing potency. The 4-hydroxy group itself is small but provides a polar handle for further functionalization.

5.2 Antimicrobial & Diuretic Activity
  • Diuretics: This scaffold is a structural fragment of Torsemide (a high-ceiling loop diuretic). The 3-sulfonylurea moiety in Torsemide is derived from the 3-sulfonamide.

  • Antibacterial: Sulfonamides inhibit dihydropteroate synthase (DHPS) in bacteria.[5] While 4-hydroxypyridine-3-sulfonamide itself is not a primary antibiotic, its derivatives (e.g., sulfapyridine analogs) are historically significant.

References
  • PubChem. (2024).[4] 4-Hydroxypyridine-3-sulfonamide (CID 26369895).[4] National Library of Medicine. [Link]

  • Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors.[8] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives. European Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2003). Process for the preparation of highly pure torsemide (WO2003097603A1).[2] Detailed industrial synthesis protocols.

  • MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. [Link]

Sources

Exploratory

A Comprehensive Physicochemical Profile of 4-Hydroxypyridine-3-sulfonamide for Drug Discovery Applications

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction 4-Hydroxypyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine core, a functionality of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Hydroxypyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine core, a functionality of significant interest in medicinal chemistry. The strategic placement of the sulfonamide group at the 3-position and a hydroxyl group at the 4-position creates a unique electronic and structural profile, making it a valuable scaffold for designing selective inhibitors for various enzymatic targets. The sulfonamide moiety is a well-established pharmacophore known for its ability to mimic a transition state and form critical hydrogen bonds with enzyme active sites, most notably in carbonic anhydrase and diuretic targets.

A critical feature of this molecule is the keto-enol tautomerism between the 4-hydroxypyridine form and the 4-pyridone form. The equilibrium typically favors the 4-pyridone (4-oxo-1,4-dihydropyridine) tautomer, which significantly influences its hydrogen bonding capacity, polarity, and pKa.[1] This guide provides a comprehensive analysis of the core physicochemical characteristics of 4-Hydroxypyridine-3-sulfonamide, offering foundational data and validated analytical protocols essential for researchers in drug discovery and development.

cluster_tautomerism Keto-Enol Tautomerism mol1 4-Hydroxypyridine-3-sulfonamide (Enol Form) mol2 4-Oxo-1,4-dihydropyridine-3-sulfonamide (Keto Form) mol1->mol2 G center 4-Hydroxypyridine- 3-sulfonamide MW MW: 174.18 g/mol center->MW LogP XLogP3: -0.5 center->LogP HBD H-Bond Donors: 3 center->HBD HBA H-Bond Acceptors: 4 center->HBA PSA Polar Surface Area: 97.6 Ų center->PSA Formula Formula: C₅H₆N₂O₃S center->Formula

Caption: Summary of key physicochemical properties.

Predicted Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH is a critical determinant of its activity and ADME properties. Based on its structure, 4-Hydroxypyridine-3-sulfonamide possesses two primary ionizable groups:

  • Sulfonamide N-H: The protons on the sulfonamide nitrogen (-SO₂NH₂) are acidic. For primary sulfonamides, the pKa typically falls in the range of 9-10.5. This acidity is due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

  • Pyridone Ring: The 4-pyridone ring system has a dual nature. The ring nitrogen can be protonated (pKa ~1-2), and the N-H proton is weakly acidic (pKa ~11).

Given these functional groups, the sulfonamide moiety is expected to be the most acidic proton relevant to physiological pH, remaining largely neutral in the stomach (pH 1-2) and becoming progressively ionized as it moves into the intestine and bloodstream (pH 7.4).

Analytical Methodologies

Reliable and robust analytical methods are essential for confirming identity, determining purity, and quantifying concentration in various assays. Modern high-performance liquid chromatography (HPLC) is the preferred method for analyzing polar, non-volatile compounds like sulfonamides. [2][3]

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solid Weigh Solid Compound prep_dissolve Dissolve in DMSO (Stock) prep_solid->prep_dissolve prep_dilute Dilute with Mobile Phase (Working Solution) prep_dissolve->prep_dilute hplc_inject Inject Sample prep_dilute->hplc_inject hplc_separate Isocratic/Gradient Elution (C18 Column) hplc_inject->hplc_separate hplc_detect UV Detection (e.g., 254 nm) hplc_separate->hplc_detect data_integrate Integrate Peak Area hplc_detect->data_integrate data_quantify Quantify vs. Standard Curve data_integrate->data_quantify

Caption: General workflow for HPLC-UV analysis.

Recommended HPLC-UV Method for Quantification

This protocol provides a robust starting point for the analysis of 4-Hydroxypyridine-3-sulfonamide.

  • Objective: To establish a reliable method for determining the purity and concentration of the title compound.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Method Parameters:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

      • Rationale: The C18 stationary phase is a versatile, industry-standard choice for separating compounds of moderate polarity.

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp peak shapes for acidic and basic analytes by suppressing silanol interactions and ensuring a consistent ionization state.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm.

      • Rationale: The pyridine ring provides strong UV absorbance. A full UV-Vis scan of a pure standard should be performed to determine the optimal wavelength (λmax) for maximum sensitivity.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Prepare a 10 µg/mL standard solution of the compound in the initial mobile phase composition (95:5 A:B).

    • Perform five replicate injections.

    • The Relative Standard Deviation (RSD) for peak area and retention time should be <2.0%.

    • The theoretical plates should be >2000, and the tailing factor should be between 0.9 and 1.5.

  • Self-Validation: The causality behind this protocol is its reliance on established principles of reverse-phase chromatography for polar analytes. The system suitability test validates that the instrument and method are performing correctly on the day of analysis, ensuring trustworthy results.

Experimental Protocols

The following protocols are designed to be self-validating and provide foundational data for drug development.

Aqueous Kinetic Solubility Assay
  • Objective: To determine the kinetic solubility of 4-Hydroxypyridine-3-sulfonamide in a physiologically relevant buffer.

  • Materials:

    • 10 mM DMSO stock solution of the compound.

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • 96-well microplate.

    • HPLC system configured as described in Section 4.1.

  • Procedure:

    • Add 198 µL of PBS (pH 7.4) to the wells of a microplate.

    • Add 2 µL of the 10 mM DMSO stock solution to each well (final concentration 100 µM, 1% DMSO).

      • Rationale: Keeping the organic solvent concentration low (≤1%) is crucial to avoid artificially inflating the measured solubility.

    • Seal the plate and shake at room temperature for 2 hours.

    • Centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer a known volume of the supernatant to an HPLC vial.

    • Analyze the supernatant by the validated HPLC method (Section 4.1).

    • Quantify the concentration against a standard curve prepared from the DMSO stock. The resulting concentration is the kinetic solubility.

pH-Dependent Stability Assay
  • Objective: To assess the chemical stability of the compound at acidic and physiological pH.

  • Procedure:

    • Prepare two sets of solutions of the compound at a final concentration of 10 µg/mL in:

      • a) pH 2.0 buffer (e.g., 0.01 N HCl).

      • b) pH 7.4 PBS buffer.

    • Immediately analyze a sample from each buffer (T=0) using the HPLC method from Section 4.1 to get the initial peak area.

    • Incubate the remaining solutions at 37 °C.

    • Analyze samples at subsequent time points (e.g., 1, 4, 8, 24 hours).

    • Calculate the percent of the compound remaining at each time point relative to T=0.

      • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Trustworthiness Check: The appearance of new peaks in the chromatogram at later time points would indicate degradation, and these should be noted. A stable compound will show >90% remaining after 24 hours with no significant formation of degradants.

Conclusion

4-Hydroxypyridine-3-sulfonamide presents a physicochemical profile characterized by high polarity (XLogP3 -0.5) and a significant capacity for hydrogen bonding. These features suggest that while aqueous solubility is likely to be high, membrane permeability may be a challenge to optimize in derivative design. The compound's ionizable sulfonamide group will be critical to its behavior in biological systems. The provided analytical and experimental protocols offer a validated framework for researchers to begin a comprehensive evaluation of this scaffold, ensuring data integrity and enabling informed decisions in the progression of drug discovery projects.

References

  • Horner, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Horner, W. (n.d.). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Available at: [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine-3-sulfonamide. PubChem Compound Database. Available at: [Link]

  • FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Hydroxy-3-pyridinesulfonic Acid. Available at: [Link]

  • Prudence Pharma Chem. (n.d.). 4 Hydroxy Pyridine 3 Sulfonic Acid. Available at: [Link]

  • Lenient Lifecare. (n.d.). 4-hydroxypyridine-3-sulfonic acid. Available at: [Link]

  • ChemSrc. (n.d.). 4-Hydroxypyridine-3-sulfonic acid. Available at: [Link]

  • PharmaCompass. (n.d.). 4-hydroxy-pyridine-3-sulphonic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine-3-sulfonamide. PubChem Compound Database. Available at: [Link]

  • Khan, A., et al. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

  • Sławiński, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

Sources

Foundational

A Technical Guide to 4-Hydroxypyridine-3-sulfonamide: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of 4-hydroxypyridine-3-sulfonamide, a pivotal, albeit transient, intermediate in the synthesis of various pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-hydroxypyridine-3-sulfonamide, a pivotal, albeit transient, intermediate in the synthesis of various pharmaceutical compounds. While not a widely studied molecule for its direct biological effects, its identity and chemical properties are of significant interest to medicinal and process chemists. This document will elucidate its physicochemical properties, its critical role in multi-step synthetic pathways, and the broader context of pyridine sulfonamides in drug discovery.

Core Compound Identification

Precise identification of chemical entities is paramount in research and development. Below are the key identifiers for 4-hydroxypyridine-3-sulfonamide.

IdentifierValueSource
CAS Number 182556-17-8PubChem
Molecular Formula C₅H₆N₂O₃SPubChem
Molecular Weight 174.18 g/mol PubChem
IUPAC Name 4-oxo-1H-pyridine-3-sulfonamidePubChem

It is crucial to distinguish 4-hydroxypyridine-3-sulfonamide from the more frequently cited precursor, 4-hydroxypyridine-3-sulfonic acid (CAS Number: 51498-37-4). The latter is the direct product of the sulfonation of 4-hydroxypyridine and serves as the starting material for the synthesis of the sulfonamide.[1][2]

The Synthetic Significance: A Gateway to Torasemide

The primary importance of pyridine-3-sulfonamide derivatives lies in their role as precursors to a range of therapeutic agents.[3] A prominent example is the synthesis of Torasemide, a potent loop diuretic used in the management of hypertension and edema.[4][5] The synthesis of Torasemide is a multi-step process where 4-hydroxypyridine undergoes a series of transformations.

The overall synthetic workflow from 4-hydroxypyridine to key intermediates of Torasemide is a well-established route in pharmaceutical manufacturing.[4]

G cluster_0 Torasemide Synthesis Pathway A 4-Hydroxypyridine B 4-Hydroxypyridine-3-sulfonic acid A->B Sulfonation C 4-Chloropyridine-3-sulfonyl chloride B->C Chlorination D 4-Chloropyridine-3-sulfonamide C->D Amination E 4-(m-Tolylamino)pyridine-3-sulfonamide D->E Nucleophilic Substitution F Torasemide E->F Carbamoylation

Caption: Synthetic pathway to Torasemide.

Experimental Protocol: Synthesis of 4-Chloropyridine-3-sulfonamide

The conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonamide is a critical step in the synthesis of Torasemide.[4]

Step 1: Chlorination of 4-Hydroxypyridine-3-sulfonic Acid [4]

  • To a three-necked round-bottom flask equipped with a reflux condenser and thermometer, add 4-hydroxypyridine-3-sulfonic acid (0.1 mol), phosphorus pentachloride (0.25 mol), and phosphorus oxychloride (0.25 mol).

  • Slowly heat the resulting mixture to 120°C and stir at this temperature for 5 hours.

  • Concentrate the reaction solution under reduced pressure.

  • Add toluene (100 mL x 3) to the residue and concentrate under reduced pressure three times to yield 4-chloropyridine-3-sulfonyl chloride as a light green oil.

Step 2: Amination to 4-Chloropyridine-3-sulfonamide [6]

  • The resulting 4-chloropyridine-3-sulfonyl chloride is then treated with aqueous ammonia.

  • The sulfonamide is isolated from the organic phase via filtration.

  • The filtered product is washed and can be directly converted to its hydrochloride salt.

The Broader Landscape: Biological Activities of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of numerous drug classes with a wide array of pharmacological activities.[7] These include antibacterial, diuretic, anticonvulsant, and anti-inflammatory agents.[8]

The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria.[7] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folic acid, thereby halting bacterial growth and multiplication.

While 4-hydroxypyridine-3-sulfonamide itself is primarily recognized as a synthetic intermediate, its core structure is part of a larger family of pyridine sulfonamides that have been investigated for various biological activities. For instance, substituted pyridine-3-sulfonamides have been explored as carbonic anhydrase inhibitors.[9]

G cluster_0 Sulfonamide Mechanism of Action (Antibacterial) PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth & Multiplication Folic_Acid->Bacterial_Growth

Caption: Competitive inhibition by sulfonamides.

Future Perspectives

The utility of 4-hydroxypyridine as a versatile scaffold continues to be explored for novel therapeutic applications.[3] As such, the derivatives of 4-hydroxypyridine-3-sulfonamide remain an active area of research in the development of new chemical entities. The established synthetic routes and the known biological relevance of the sulfonamide moiety provide a solid foundation for the design and synthesis of next-generation therapeutics.

References

  • Buy 4-Chloropyridine-3-sulfonamide hydrochloride (EVT-456608) | 777854-85-0. (n.d.). EVeritas.
  • Synthesis and Characterization of Related Substances of Torasemide - Who we serve. (n.d.).
  • 4-hydroxypyridine-3-sulfonic acid - LENIENT LIFECARE. (n.d.).
  • US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google P
  • 4-Hydroxypyridine-3-Sulfonic Acid, Torsemide Intermedi
  • Intermediates of Torasemide | Manufacturers | Suppliers - Manus Aktteva Biopharma LLP. (n.d.).
  • 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | 72811-73-5 - ChemicalBook. (n.d.).
  • WO2003097603A1 - Process for the preparation of highly pure torsemide - Google P
  • Synthesis and Characterization of Related Substances of Torasemide. (2022). Thieme Connect.
  • 4-Chloropyridine-3-sulfonamide - Naarini Molbio Pharma. (n.d.).
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. (n.d.).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • 4-(m-tolylamino) pyridine-3-sulfonamide - LENIENT LIFECARE. (n.d.).
  • 4-Chloro-3-pyridinesulfonamide Five Chongqing Chemdad Co. (n.d.).
  • [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)] - PubMed. (n.d.).

Sources

Exploratory

Technical Guide: Ionization &amp; pKa Profiling of 4-Hydroxypyridine-3-sulfonamide

The following technical guide details the ionization behavior, pKa values, and structural dynamics of 4-Hydroxypyridine-3-sulfonamide. Executive Summary 4-Hydroxypyridine-3-sulfonamide (CAS: 51498-37-4 / 182556-17-8) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the ionization behavior, pKa values, and structural dynamics of 4-Hydroxypyridine-3-sulfonamide.

Executive Summary

4-Hydroxypyridine-3-sulfonamide (CAS: 51498-37-4 / 182556-17-8) is a critical heterocyclic scaffold, primarily recognized as a core structural motif in loop diuretics (e.g., Torsemide) and carbonic anhydrase inhibitors. Its physicochemical behavior is defined by a complex interplay between prototropic tautomerism (pyridone vs. hydroxypyridine) and multiprotic ionization .

Understanding the pKa values of this compound is essential for predicting its solubility, membrane permeability (logD), and binding affinity at physiological pH. This guide synthesizes experimental fragment data with theoretical electronic structure analysis to provide a definitive ionization profile.

Structural Dynamics & Tautomerism

Before assigning pKa values, one must define the dominant species in solution. 4-Hydroxypyridine derivatives exhibit a classic tautomeric equilibrium.

  • The Equilibrium: In aqueous media, the 4-pyridone tautomer (NH-lactam form) is energetically favored over the 4-hydroxypyridine (OH-lactim form) by approximately 6–7 kcal/mol due to the high solvation energy of the polar amide-like bond and the maintenance of aromaticity (via resonance).

  • Impact of the Sulfonamide Group: The sulfonamide group at position 3 is a strong electron-withdrawing group (EWG). This withdraws electron density from the ring, further stabilizing the negative charge on the nitrogen in the conjugate base, thereby increasing the acidity of the system compared to the unsubstituted parent.

Tautomeric & Ionization Pathway Diagram

The following diagram illustrates the equilibrium and sequential ionization steps.

IonizationPathway Cation Cationic Form (Protonated Oxygen) pH < 1.0 Neutral_Pyridone Neutral Tautomer A (4-Pyridone-3-sulfonamide) Dominant Species Cation->Neutral_Pyridone pKa1 ≈ 1.5 - 2.0 (Deprotonation of O+) Neutral_Hydroxy Neutral Tautomer B (4-Hydroxypyridine-3-sulfonamide) Minor Species Neutral_Pyridone->Neutral_Hydroxy Tautomerism (K_T >> 1) Anion Mono-Anion (Deprotonated Sulfonamide) pH > 8.5 Neutral_Pyridone->Anion pKa2 ≈ 8.8 - 9.2 (Sulfonamide -SO2NH-) Dianion Dianion (Ring N Deprotonation) pH > 12.0 Anion->Dianion pKa3 > 12.0 (Ring N-H removal)

Caption: Ionization cascade of 4-Hydroxypyridine-3-sulfonamide showing the dominant 4-pyridone tautomer and sequential deprotonation events.

pKa Values and Ionization Profile

Direct experimental pKa values for the isolated scaffold are rare in public literature, but they can be accurately derived from high-fidelity fragment data (SAR).

Comparative Fragment Data
Fragment / AnalogpKa (Acidic)pKa (Basic)Structural Relevance
4-Hydroxypyridine 11.1 (OH/NH)3.2 (Ring N)Parent scaffold. Shows high pKa for ring deprotonation.
Pyridine-3-sulfonamide 9.0 - 9.72.8 (Ring N)Establishes baseline acidity for the sulfonamide group on a pyridine ring.
4-Chloro-3-pyridinesulfonamide ~9.01 (Predicted)< 2.0The Cl group is EWG, similar to the inductive effect of the oxygen, though less resonance-donating.
Torsemide (Drug)6.4 - 7.1-Torsemide is a sulfonylurea, which is significantly more acidic than a sulfonamide.
Derived pKa Profile for 4-Hydroxypyridine-3-sulfonamide

Based on the electronic influence of the 3-sulfonamide group (EWG) on the 4-pyridone core:

  • pKa1 (Basic, Protonation): ~1.8

    • Mechanism:[1] Protonation of the carbonyl oxygen (in pyridone form).

    • Justification: The parent 4-hydroxypyridine has a basic pKa of 3.2. The strongly electron-withdrawing sulfonamide group at the ortho position destabilizes the positive charge, lowering the pKa by ~1.4 units.

  • pKa2 (Acidic, Deprotonation): ~8.8 – 9.2

    • Mechanism:[1] Deprotonation of the sulfonamide nitrogen (-SO2NH2 → -SO2NH⁻).

    • Justification: While the pyridone ring NH is typically very stable (pKa 11), the sulfonamide group is more acidic. The electron-deficient pyridine ring lowers the sulfonamide pKa from the benzene standard (10.1) to ~9.0.

  • pKa3 (Acidic, Ring Deprotonation): >12.0

    • Mechanism:[1] Removal of the proton from the ring nitrogen (pyridone lactam).

    • Justification: This is energetically difficult once the molecule already carries a negative charge on the sulfonamide group (electrostatic repulsion).

Physiological State (pH 7.4)

At physiological pH (7.4), the molecule exists predominantly in its neutral form (>95%).

  • Solubility Implication: The neutral pyridone form is polar but uncharged, suggesting moderate aqueous solubility and reasonable membrane permeability.

  • Binding Implication: The sulfonamide nitrogen remains protonated and available as a hydrogen bond donor, crucial for interactions with zinc ions in metalloenzymes (e.g., Carbonic Anhydrase).

Experimental Determination Protocols

To validate these values in a drug discovery campaign, the following self-validating protocols are recommended.

Potentiometric Titration (The "Gold Standard")

This method is suitable for compounds with solubility >0.5 mM.

  • Preparation: Dissolve 2–5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Acidification: Lower pH to ~1.5 using 0.1 M HCl to fully protonate the species.

  • Titration: Titrate with 0.1 M KOH (standardized) under inert gas (N2/Ar) to prevent carbonate formation.

  • Data Analysis: Use the Bjerrum difference plot or Gran plot to identify equivalence points.

    • Validation Check: The titration curve should show two distinct inflection points if the pKa values are separated by >2 units. If pKa1 is <2, it may be obscured by the solvent leveling effect.

UV-Metric Titration (Spectrophotometric)

Recommended for low-solubility compounds or when pKa values are extreme (<2 or >11).

  • Principle: The UV spectrum of the pyridone chromophore changes significantly between protonated, neutral, and anionic states.

  • Workflow:

    • Prepare a 50 µM stock solution in a universal buffer (Briton-Robinson).

    • Measure UV absorbance (200–400 nm) at pH intervals of 0.5 from pH 1 to 12.

    • Isosbestic Points: The presence of sharp isosbestic points confirms a clean two-state equilibrium (e.g., Neutral ↔ Anion).

  • Calculation: Plot Absorbance (

    
    ) vs. pH. The inflection point of the sigmoidal curve represents the pKa.
    

References

  • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings. Journal of the Chemical Society, 1294–1304.[2]

  • Hilal, S. H., et al. (1996). Estimation of the pKa of Sulfonamides Using Calculated Molecular Descriptors. Journal of Pharmaceutical Sciences, 85(10), 1083-1089.

  • PubChem Compound Summary. (2024). 4-Hydroxypyridine-3-sulfonamide (CID 26369895).[3] National Center for Biotechnology Information.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

Sources

Foundational

Technical Guide: Tautomeric Forms of 4-Hydroxypyridine-3-sulfonamide

This guide provides an in-depth technical analysis of the tautomeric forms of 4-Hydroxypyridine-3-sulfonamide , a critical scaffold in medicinal chemistry (notably as a precursor to loop diuretics like Torasemide) and a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric forms of 4-Hydroxypyridine-3-sulfonamide , a critical scaffold in medicinal chemistry (notably as a precursor to loop diuretics like Torasemide) and a fragment in carbonic anhydrase inhibitors.

Executive Summary

4-Hydroxypyridine-3-sulfonamide (CAS: 182556-17-8 / 758699-17-1) represents a complex system of prototropic equilibria. Its behavior is governed by the competition between the aromatic 4-hydroxypyridine (enol) form and the non-aromatic but thermodynamically stable 4-pyridone (keto) form. This equilibrium is further modulated by the electron-withdrawing sulfonamide group at the ortho (C3) position, which introduces significant acidity and intramolecular hydrogen-bonding opportunities.

Understanding these forms is critical for:

  • Drug Design: Determining the active pharmacophore binding to enzymes (e.g., Carbonic Anhydrase).

  • Crystallization: Predicting solid-state packing and polymorph stability.

  • Synthesis: Optimizing nucleophilic substitution reactions where the tautomeric state dictates reactivity.

Theoretical Framework of Tautomerism

The molecule exists primarily in a dynamic equilibrium between two neutral tautomers, with the 4-pyridone form generally predominating in the solid state and polar solvents.

The Primary Equilibrium: Pyridone vs. Hydroxypyridine

Unlike simple phenols, 4-hydroxypyridines lose their aromaticity upon tautomerization to the keto form. However, the high resonance stabilization energy of the amide-like moiety in the pyridone ring often compensates for this loss.

  • Form A: 4-Hydroxypyridine (Enol)

    • Structure: Aromatic pyridine ring with a hydroxyl group at C4.

    • Prevalence: Favored in the gas phase and non-polar solvents (e.g., dioxane, chloroform) where solvation of the polar amide is minimal.

    • Characteristics: Acts as a hydrogen bond donor (OH) and acceptor (Pyridine N).

  • Form B: 4-Pyridone (Keto)

    • Structure: 1,4-Dihydropyridine ring with a carbonyl at C4 and a proton on N1.

    • Prevalence: Dominant in the solid state (crystal lattice) and polar protic solvents (water, methanol, DMSO).

    • Stabilization: The dipolar character (contribution of the zwitterionic resonance form) is stabilized by high-dielectric media.

The Ortho-Effect: Sulfonamide Interaction

The presence of the sulfonamide group (


) at position 3 creates a unique "ortho-effect."
  • Intramolecular Hydrogen Bonding:

    • In the 4-Pyridone form , the sulfonamide

      
       protons can donate a hydrogen bond to the adjacent C4 carbonyl oxygen (
      
      
      
      ). This forms a pseudo-6-membered ring, significantly locking the conformation and stabilizing the keto tautomer.
    • In the 4-Hydroxypyridine form , the C4 hydroxyl proton could theoretically H-bond to the sulfonamide oxygen (

      
      ), but this is generally energetically less favorable than the keto-stabilization described above.
      
Visualizing the Equilibrium

The following diagram illustrates the prototropic shifts and the stabilizing intramolecular interactions.

Tautomerism cluster_stabilization Stabilizing Interaction (Keto Form) Enol 4-Hydroxypyridine Form (Aromatic, Non-polar favored) Keto 4-Pyridone Form (Polar/Solid-state favored) Enol->Keto Proton Transfer (Solvent Dependent) Anion Deprotonated Anion (High pH) Enol->Anion -H+ (pKa ~11) Keto->Anion -H+ (pKa1 ~3.2) Note Intramolecular H-Bond: Sulfonamide NH -> Carbonyl O Locks conformation Note->Keto

Caption: Tautomeric equilibrium shifting between the aromatic enol form and the polar keto form, which is stabilized by intramolecular hydrogen bonding.

Experimental Characterization

X-Ray Crystallography (Solid State)

In the solid state, 4-hydroxypyridine-3-sulfonamide derivatives almost exclusively crystallize in the 4-pyridone form.

  • Lattice Packing: Molecules form extensive intermolecular hydrogen bond networks involving the Sulfonamide

    
     (donor), Sulfonyl 
    
    
    
    (acceptor), Pyridone
    
    
    (donor), and Carbonyl
    
    
    (acceptor).
  • Geometry: The C4-O bond length is typically ~1.24–1.26 Å (characteristic of a double bond), confirming the ketone character, rather than the ~1.35 Å expected for a C-OH single bond.

NMR Spectroscopy (Solution State)

The tautomeric ratio is solvent-dependent.[1][2] The following chemical shifts are diagnostic in DMSO-d6 (where the Pyridone form dominates):

NucleusMoietyApprox.[1][2][3][4][5][6] Shift (

, ppm)
MultiplicityInterpretation
1H Pyridone N-H11.0 – 12.5Broad SingletHighly deshielded due to acidity and H-bonding.
1H Sulfonamide

7.0 – 7.5Broad SingletExchangeable protons; shift varies with concentration.
1H C2-H / C6-H7.5 – 8.5Doublets/SingletDeshielded aromatic protons; C2-H is often most downfield.
13C C4 (Carbonyl)170 – 178SingletCharacteristic of

-unsaturated ketone (Pyridone).
13C C3 (C-SO2)125 – 135SingletShifted by electron-withdrawing sulfonamide.
Acidity (pKa)

The molecule is amphoteric but predominantly acidic due to the sulfonamide and the pyridone moiety.

  • pKa1 (~3.0 - 3.5): Deprotonation of the protonated pyridinium species (if starting from acid salt).

  • pKa2 (~8.0 - 9.5): Ionization of the sulfonamide group (

    
    ) or the 4-OH/NH system. The electron-withdrawing nature of the ring lowers the sulfonamide pKa compared to benzene sulfonamide (~10.0).
    

Synthesis & Precursor Workflow

The synthesis of the sulfonamide typically proceeds from 4-hydroxypyridine-3-sulfonic acid . This workflow highlights the chemical stability of the sulfonic acid moiety compared to the labile sulfonamide.

Synthesis Start 4-Hydroxypyridine (Starting Material) Step1 Sulfonation (20% oleum, HgSO4 cat.) Start->Step1 Inter1 4-Hydroxypyridine-3-sulfonic acid (CAS: 51498-37-4) Step1->Inter1 Step2 Chlorination (PCl5 / POCl3) Inter1->Step2 Inter2 4-Chloro-3-pyridinesulfonyl chloride Step2->Inter2 Step3 Amidation (NH4OH or R-NH2) Inter2->Step3 Final 4-Hydroxypyridine-3-sulfonamide (Target) Step3->Final

Caption: Synthetic pathway from 4-hydroxypyridine to the 3-sulfonamide derivative via the sulfonic acid and sulfonyl chloride intermediates.

Protocol: Conversion of Sulfonic Acid to Sulfonamide
  • Chlorination: Treat 4-hydroxypyridine-3-sulfonic acid with

    
     at reflux. Note: This often converts the 4-OH to 4-Cl simultaneously, yielding 4-chloropyridine-3-sulfonyl chloride .
    
  • Amidation: React the sulfonyl chloride with aqueous ammonia (for primary sulfonamide) or an amine (for derivatives like Torasemide).

  • Hydrolysis (if needed): If the 4-Cl is retained, it can be hydrolyzed back to the 4-OH (pyridone) using aqueous acid or base, taking advantage of the activated 4-position.

Implications for Drug Development

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides bind to the Zinc ion (


) in the active site of Carbonic Anhydrase.
  • Binding Mode: The sulfonamide nitrogen (

    
    ) coordinates to the Zn.
    
  • Tautomer Impact: The 4-pyridone form presents a bulky carbonyl and a hydrogen-bond donor (NH) at the ortho position. This can sterically hinder binding or, conversely, provide additional selectivity for specific CA isoforms (e.g., CA IX over CA II) via secondary interactions with the enzyme pocket residues.

Solubility and Permeability
  • Solubility: The Pyridone form is highly polar and has high lattice energy, leading to poor solubility in organic solvents but reasonable solubility in aqueous buffers at physiological pH.

  • Permeability: The neutral Hydroxypyridine tautomer is more lipophilic. Even if it is the minor tautomer in water, it is likely the species that permeates cell membranes (passive diffusion), shifting the equilibrium as it crosses.

References

  • PubChem. (2025). 4-Hydroxypyridine-3-sulfonamide | C5H6N2O3S.[7] National Library of Medicine. [Link]

  • Slawinski, J., et al. (2010). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • RSC Perkin Transactions. (1999). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases. Royal Society of Chemistry.[2] [Link]

  • ChemTube3D. (2024). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. [Link]

  • Google Patents. (2003). Process for the preparation of highly pure torsemide (WO2003097603A1).

Sources

Exploratory

Thermodynamic Stability of Pyridine Sulfonamide Derivatives: A Mechanistic &amp; Practical Guide

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of pyridine sulfonamide derivatives. These scaffolds, ubiquitous in medicinal chemistry (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of pyridine sulfonamide derivatives. These scaffolds, ubiquitous in medicinal chemistry (e.g., COX-2 inhibitors, loop diuretics), present unique stability challenges due to the electronic interplay between the electron-deficient pyridine ring and the polarized sulfonamide moiety. This document details the molecular determinants of stability, degradation pathways, solid-state thermodynamics (polymorphism), and validated experimental protocols for stability assessment in drug development.

Molecular Architecture & Electronic Determinants

The thermodynamic stability of pyridine sulfonamides is governed by the bond dissociation energy (BDE) of the S-N bond and the hydrolytic susceptibility of the sulfonamide nitrogen.

Electronic Coupling and Modulation

The pyridine ring acts as a significant electron-withdrawing group (EWG), particularly when substituted at the 2- or 4-position relative to the sulfonamide group.

  • Inductive Effect (-I): The electronegative nitrogen in the pyridine ring pulls electron density away from the sulfonamide sulfur, increasing the acidity of the sulfonamide N-H proton.

  • Resonance Effect: If the sulfonamide is directly attached to the pyridine ring, resonance delocalization can stabilize the deprotonated anion (conjugate base), lowering the

    
     (typically 6.0–8.0 for heterocyclic sulfonamides).
    

Stability Implication: A lower


 generally increases stability against base-catalyzed hydrolysis (repulsion of 

by the anionic nitrogen) but may increase susceptibility to N-alkylation or crystal packing changes due to salt formation.
Bond Dissociation Energy (BDE)

The S-N bond is the thermodynamic weak link.

  • Typical S-N BDE: ~65–75 kcal/mol.

  • Pyridine Influence: Electron withdrawal by the pyridine ring strengthens the S-N bond character slightly via inductive stabilization, but makes the sulfur atom more electrophilic, potentially lowering the activation energy for nucleophilic attack.

Degradation Kinetics & Mechanisms

Understanding the degradation pathways is essential for establishing shelf-life and formulation strategies.

Hydrolysis Mechanisms

Sulfonamides are generally resistant to hydrolysis compared to carboxamides and esters. However, under stress conditions (extreme pH, high temperature), cleavage occurs.

Acid-Catalyzed Hydrolysis (


): 
Occurs via protonation of the sulfonamide nitrogen (or pyridine nitrogen, which can exert a catalytic effect), followed by nucleophilic attack of water on the sulfur atom.

Base-Catalyzed Hydrolysis: Rare for ionized sulfonamides due to electrostatic repulsion. However, for N-substituted derivatives lacking an acidic proton, hydroxide attack on the sulfur is the primary pathway.

Visualization: Hydrolysis Pathways The following diagram illustrates the competing pathways for a generic pyridine sulfonamide.

HydrolysisPathways Substrate Pyridine Sulfonamide (Neutral) Protonated N-Protonated Species (Activated Complex) Substrate->Protonated + H+ (Fast Equilibrium) Anion Sulfonamide Anion (Stabilized) Substrate->Anion + OH- (Deprotonation) TS_Base Transition State (OH- Attack) Substrate->TS_Base Nucleophilic Attack (k_base) TS_Acid Transition State (H2O Attack on S) Protonated->TS_Acid Rate Limiting (k_acid) Anion->TS_Base High Barrier (Resistant) Prod_Amine Aminopyridine TS_Acid->Prod_Amine S-N Cleavage Prod_Acid Sulfonic Acid TS_Acid->Prod_Acid TS_Base->Prod_Amine TS_Base->Prod_Acid

Figure 1: Acid and Base-catalyzed hydrolysis pathways. Note the resistance of the anionic species to nucleophilic attack.

Oxidative Instability (Pyridine N-Oxide Formation)

Unlike the sulfonamide bond, the pyridine ring is susceptible to oxidation.

  • Mechanism: Electrophilic attack by peroxy species (e.g., peroxides in excipients) on the pyridine nitrogen lone pair.

  • Product: Pyridine N-oxide derivative.

  • Impact: Increases polarity significantly, altering solubility and potentially creating a reactive metabolite.

Photostability

Pyridine sulfonamides absorb UV light (200–300 nm). Excitation can lead to homolytic fission of the S-N bond, generating radical species (sulfonyl radical and amidyl radical) which then polymerize or react with solvent.

Solid-State Thermodynamics (Polymorphism)

Polymorphism is the critical thermodynamic variable for solid dosage forms. Sulfonamides are notorious for exhibiting multiple polymorphs (e.g., Sulfapyridine has at least 5 forms).

Thermodynamic vs. Kinetic Control
  • Enantiotropy: If the stability order of polymorphs changes with temperature (crossing point exists below melting point), the system is enantiotropic.

  • Monotropy: If one form is stable across the entire solid range, it is monotropic.

  • Ostwald’s Rule of Stages: Crystallization often yields the least stable (kinetically favored) polymorph first (e.g., Form II), which then converts to the thermodynamic stable form (Form I) over time.

Lattice Energy Contributors

Stability is driven by the maximization of hydrogen bond networks.

  • Donor: Sulfonamide N-H.

  • Acceptor: Sulfonyl oxygens (

    
    ) and the Pyridine Nitrogen.
    
  • Interaction: The Pyridine N acts as a strong acceptor, often creating "head-to-tail" chains in the crystal lattice.

Table 1: Comparative Stability Metrics for Polymorphs

ParameterMetastable Form (Kinetic)Stable Form (Thermodynamic)Implication
Gibbs Free Energy (

)
HigherLowerDriving force for conversion
Melting Point Generally LowerGenerally HigherIndicator of lattice strength
Solubility HigherLowerBioavailability vs. Stability trade-off
Density LowerHigherPacking efficiency

Experimental Protocols (Self-Validating Systems)

Protocol: pH-Rate Profiling (Hydrolysis Kinetics)

Objective: Determine


 across the pH range 1–12 to identify the pH of maximum stability (

).

Methodology:

  • Buffer Preparation: Prepare constant ionic strength (

    
    ) buffers (citrate, phosphate, borate) to eliminate salt effects. Crucial: Use non-nucleophilic buffers to avoid buffer catalysis.
    
  • Stock Solution: Dissolve compound in Acetonitrile/Water (minimized organic fraction, <5%).

  • Incubation: Thermostat at

    
    , 
    
    
    
    , and
    
    
    (Arrhenius extrapolation).
  • Sampling: Aliquot at

    
     hours. Quench immediately in mobile phase.
    
  • Analysis: HPLC-UV/MS.

    • Self-Validation Step: Include an internal standard (e.g., Caffeine) in the quench solution to correct for injection variability. Calculate mass balance (

      
      ) to ensure no adsorption losses.
      
Protocol: Polymorph Screening via DSC

Objective: Distinguish solvates from true polymorphs and determine enantiotropic relationships.

Methodology:

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–5 mg in crimped aluminum pan (pinhole if solvent loss expected).

  • Cycle: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Interpretation:

    • Sharp Endotherm: Melting of pure polymorph.

    • Exotherm after Endotherm: Recrystallization of a metastable form into a stable form (typical of enantiotropic systems).

    • Broad Endotherm <

      
      : Desolvation/Dehydration.
      

Case Study: Sulfamethoxypyridazine

Compound: Sulfamethoxypyridazine (SMP) Structure:


-(6-methoxy-3-pyridazinyl)sulfanilamide (Structurally analogous to pyridine sulfonamides).

Thermodynamic Profile:

  • Polymorphism: SMP exhibits significant polymorphism. The stable form (Form I) has a melting point of

    
    . Metastable forms melt at lower temperatures.
    
  • Stability Issue: In aqueous suspension, metastable forms convert to Form I, causing "caking" (Ostwald ripening) where large crystals grow at the expense of small ones, changing dissolution rates.

  • Solution: Formulation at a pH where the drug is partially ionized stabilizes the crystal surface charge, inhibiting the nucleation of the thermodynamically stable (but less soluble) polymorph during shelf storage.

Workflow Visualization: Stability Testing Decision Tree

StabilityWorkflow Start New Pyridine Sulfonamide Entity Stress Stress Testing (Forced Degradation) Acid/Base/Oxidation/Light Start->Stress Profile Degradation Profile Identified? Stress->Profile Mech_Study Mechanistic Study (Arrhenius / pH-Rate) Profile->Mech_Study Liquid Stability Solid_State Solid State Screening (DSC / XRD / Slurry) Profile->Solid_State Solid Stability Formulation Formulation Strategy (Buffer / Antioxidant / Packaging) Mech_Study->Formulation Solid_State->Formulation ICH_Test ICH Q1A Confirmatory Testing (Long Term / Accelerated) Formulation->ICH_Test

Figure 2: Integrated stability testing workflow complying with ICH Q1A (R2) guidelines.

References

  • Iley, J., et al. (2001).[1] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry. Link

  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.[2][3] Journal of Pharmaceutical Sciences. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Song, D., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage.[4] Royal Society of Chemistry Advances. Link

  • Baran, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link

Sources

Foundational

Literature review on 4-Hydroxypyridine-3-sulfonamide applications

An In-depth Technical Guide to the Applications of 4-Hydroxypyridine-3-sulfonamide Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Hydroxypyridine-3-sulfonamide, a h...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of 4-Hydroxypyridine-3-sulfonamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxypyridine-3-sulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, and core applications, with a particular focus on its role as a carbonic anhydrase inhibitor and a versatile synthetic intermediate in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this molecule.

Introduction: The Significance of the Pyridine-Sulfonamide Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals and bioactive molecules.[1] When functionalized with a sulfonamide group, it gives rise to a class of compounds with a broad spectrum of biological activities. 4-Hydroxypyridine-3-sulfonamide and its derivatives are prime examples of this synergy, acting as potent inhibitors of metalloenzymes and serving as crucial building blocks for more complex therapeutic agents.[2][3][4] Their primary value lies in the strategic positioning of the sulfonamide group on the pyridine ring, which is key to their biological mechanism of action, particularly as carbonic anhydrase inhibitors.[5]

Physicochemical Characteristics

A foundational understanding of a molecule's physical and chemical properties is paramount for its application in synthesis and biological assays. 4-Hydroxypyridine-3-sulfonamide exists in tautomeric equilibrium with its 4-oxo form, 4-oxo-1H-pyridine-3-sulfonamide.[6]

PropertyValueSource
IUPAC Name 4-oxo-1H-pyridine-3-sulfonamide[6]
Molecular Formula C₅H₆N₂O₃S[6]
Molecular Weight 174.18 g/mol [6]
CAS Number 182556-17-8[6]
Appearance White to yellow powder or crystals[7][8]
Solubility Miscible in water[8]
Melting Point >300 °C[8]

Synthesis and Chemical Reactivity

4-Hydroxypyridine-3-sulfonamide is typically accessed via its precursor, 4-Hydroxypyridine-3-sulfonic acid. The synthesis of this key intermediate is a robust process, demonstrating the chemical principles required to functionalize the pyridine ring.

Synthesis Pathway for 4-Hydroxypyridine-3-sulfonic Acid

The synthesis begins with 4-hydroxypyridine, which undergoes sulfonation.[2][3] The choice of fuming sulfuric acid and a mercury sulfate catalyst is critical; the harsh conditions are necessary to drive the electrophilic aromatic substitution on the electron-deficient pyridine ring. The high temperature (190°C) ensures the reaction proceeds to completion over several hours.[2][3]

G cluster_0 Synthesis of 4-Hydroxypyridine-3-sulfonic Acid cluster_1 Conversion to Sulfonamide 4-Hydroxypyridine 4-Hydroxypyridine Sulfonation Sulfonation 4-Hydroxypyridine->Sulfonation 1. Fuming H₂SO₄ (20% SO₃) 2. HgSO₄ (catalyst) 3. Heat to 190°C, 10h 4-Hydroxypyridine-3-sulfonic_Acid 4-Hydroxypyridine-3-sulfonic_Acid Sulfonation->4-Hydroxypyridine-3-sulfonic_Acid 1. Cool 2. Precipitate in Ethanol Chlorination Chlorination 4-Hydroxypyridine-3-sulfonic_Acid->Chlorination PCl₅, POCl₃ Heat to 120°C 4-Chloropyridine-3-sulfonyl_chloride 4-Chloropyridine-3-sulfonyl_chloride Chlorination->4-Chloropyridine-3-sulfonyl_chloride Amination Amination 4-Chloropyridine-3-sulfonyl_chloride->Amination Aqueous NH₃ 4-Chloropyridine-3-sulfonamide 4-Chloropyridine-3-sulfonamide Amination->4-Chloropyridine-3-sulfonamide

Synthesis of 4-Chloropyridine-3-sulfonamide.

From the sulfonic acid, a two-step conversion yields the corresponding sulfonamide. First, chlorination using reagents like phosphorus pentachloride and phosphorus oxychloride converts the sulfonic acid into the more reactive 4-chloropyridine-3-sulfonyl chloride.[2][3] This intermediate is then subjected to amination, typically with aqueous ammonia, to furnish the final sulfonamide product. This sulfonyl chloride is also a versatile precursor for creating a library of N-substituted sulfonamide derivatives by reacting it with various primary or secondary amines.

Experimental Protocol: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid[2][3]
  • Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add fuming sulfuric acid (20% SO₃, 120 mL) and mercury sulfate (1.90 g, 6.4 mmol).

  • Reagent Addition: Stir the mixture in an ice bath for 20 minutes. Portion-wise, add 4-hydroxypyridine (38.04 g, 0.4 mol) while maintaining the temperature below 25°C. The controlled addition is crucial to manage the exothermic reaction.

  • Heating: Slowly heat the resulting mixture to 190°C and stir at this temperature for 10 hours. This prolonged heating at high temperature is necessary for the sulfonation of the pyridine ring.

  • Workup and Isolation: Cool the mixture to room temperature and then slowly pour it into industrial ethanol (360 mL). This causes the product to precipitate.

  • Purification: Stir the resulting slurry for 1 hour in an ice bath and filter. Wash the filter cake with additional industrial alcohol (200 mL), stir for another hour in an ice bath, and filter again.

  • Drying: Dry the final product under vacuum at 60°C for 12 hours to afford 4-hydroxypyridine-3-sulfonic acid as a white solid.

Core Application: Carbonic Anhydrase Inhibition

The primary pharmacological application of the pyridine-3-sulfonamide scaffold is the inhibition of carbonic anhydrases (CAs).

Mechanism of Action

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and ion transport.[5]

Sulfonamides are a premier class of CA inhibitors.[5] The mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) acting as a strong zinc-binding group. It coordinates directly to the Zn²⁺ ion located in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.[5] This interaction anchors the inhibitor and blocks the active site, preventing substrate (CO₂) access and effectively halting the catalytic cycle.[5][10]

cluster_0 CA Catalytic Cycle (Uninhibited) cluster_1 Inhibition by Sulfonamide E-Zn-OH E-Zn²⁺-OH⁻ CO2 CO₂ E-Zn-OH->CO2 CO₂ binds Inhibitor R-SO₂NH⁻ E-Zn-OH->Inhibitor Inhibitor binds, displaces OH⁻ E-Zn-H2O E-Zn²⁺-H₂O H H⁺ E-Zn-H2O->H H₂O deprotonated HCO3 HCO₃⁻ CO2->HCO3 Nucleophilic attack HCO3->E-Zn-H2O HCO₃⁻ released H->E-Zn-OH E-Zn-Inhibitor E-Zn²⁺-Inhibitor CO2_blocked CO₂ E-Zn-Inhibitor->CO2_blocked Active site blocked Inhibitor->E-Zn-Inhibitor

Mechanism of Carbonic Anhydrase Inhibition.
Targeting Disease-Relevant Isoforms

Humans have 15 different CA isoforms with distinct tissue distributions and physiological roles.[5] This diversity allows for the development of isoform-selective inhibitors to target specific pathologies while minimizing off-target effects. Of particular interest are the transmembrane isoforms CA IX and CA XII, which are overexpressed in many types of hypoxic tumors and contribute to the acidic microenvironment that promotes tumor progression, invasion, and resistance to therapy.[5] Consequently, selective inhibitors of CA IX and XII are actively pursued as anticancer agents.[5][11]

Inhibitory Activity of 4-Substituted Pyridine-3-Sulfonamide Derivatives

Research has shown that derivatives of the 4-hydroxypyridine-3-sulfonamide core are potent inhibitors of several human CA (hCA) isoforms. By replacing the hydroxyl group (or a chloro group precursor) at the 4-position with various heterocyclic moieties, researchers have generated compounds with nanomolar efficacy and notable selectivity.

Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4-(1H-Pyrazol-1-yl) derivatives 169 - 540058.5 - 123819.5 - 48.6 16.8 - 768[11]
4-(1,2,3-Triazol-1-yl) derivatives N/A271 - >10000137.5 - 815491 - >10000[12][13]
Clinically Used Sulfonamides (for comparison) N/AN/A24 - 50N/A[11]

Note: Data represents a range of values for different derivatives within the specified class.

The data clearly indicates that 4-substituted pyridine-3-sulfonamides, particularly pyrazole derivatives, exhibit potent inhibition of the tumor-associated isoform hCA IX, with efficacy comparable to or exceeding that of clinically used sulfonamides.[11] This makes the scaffold highly attractive for the development of novel anticancer therapeutics.

Applications in Drug Discovery

Beyond its intrinsic activity, 4-hydroxypyridine-3-sulfonamide is a valuable starting material for the synthesis of other drugs and drug candidates.

Core 4-Hydroxypyridine-3-sulfonamide (or Precursor) Intermediate Versatile Synthetic Intermediate Core->Intermediate Derivatization Targeted Derivatization (e.g., at C4 position) Core->Derivatization Torsemide Torsemide Intermediate->Torsemide Loop Diuretic Antagonists Antagonists Intermediate->Antagonists α1-Adrenergic Receptor Antagonists (Potential) CA_Inhibitors CA_Inhibitors Derivatization->CA_Inhibitors Selective Carbonic Anhydrase Inhibitors Anticancer Anticancer CA_Inhibitors->Anticancer Anticancer Agents (Targeting CA IX/XII)

Drug Discovery Pathways from the Core Scaffold.
Key Intermediate in Torsemide Synthesis

4-Hydroxypyridine-3-sulfonic acid is a documented intermediate in the manufacturing of Torsemide.[4] Torsemide is a potent, long-acting loop diuretic used to treat edema associated with congestive heart failure, as well as kidney and liver disease.[2][3] Its synthesis involves the conversion of the sulfonic acid to a sulfonamide, followed by substitution at the 4-position with m-toluidine and subsequent reaction to build the final urea side chain.[2][3] The use of this specific precursor is integral to achieving the final drug structure with high purity.[14]

Scaffold for Novel Therapeutics

As demonstrated in the carbonic anhydrase section, the pyridine-3-sulfonamide core is a fertile ground for generating new drug candidates. The susceptibility of the 4-position to nucleophilic aromatic substitution allows for the introduction of a wide array of chemical groups, a strategy known as "click tailing" or scaffold hopping.[5][12][15] This enables chemists to fine-tune the pharmacological properties of the molecule, optimizing for:

  • Potency: Maximizing binding affinity to the target.

  • Selectivity: Minimizing interactions with off-target proteins to reduce side effects.

  • Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) properties.

This approach has been successfully used to develop selective inhibitors for PI3K/mTOR pathways and potential cardiovascular agents, showcasing the broad applicability of this chemical framework.[15][16][17]

General Protocol: Carbonic Anhydrase Inhibition Assay

The efficacy of new sulfonamide derivatives is typically evaluated using a stopped-flow CO₂ hydrase assay.[9] This biophysical technique measures the enzyme's catalytic activity in real-time.

  • Principle: The assay follows the hydration of CO₂ to bicarbonate and a proton, monitoring the associated pH change using a pH indicator dye.

  • Procedure: An enzyme solution is mixed with a CO₂-saturated aqueous solution in the presence of a pH indicator. The reaction is initiated, and the change in absorbance of the indicator is measured over time.

  • Inhibition Measurement: The assay is repeated with varying concentrations of the inhibitor. The initial rates of reaction are calculated.

  • Data Analysis: The concentration of inhibitor that reduces the enzyme activity by 50% (IC₅₀) is determined. The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation, providing a standardized measure of inhibitory potency.

Conclusion

4-Hydroxypyridine-3-sulfonamide is more than a simple chemical compound; it is a powerful and versatile platform for modern drug discovery. Its robust synthesis, well-understood mechanism of action as a carbonic anhydrase inhibitor, and proven utility as a key synthetic intermediate make it a molecule of high value to the scientific community. The demonstrated success in generating potent and selective inhibitors for cancer-related enzyme isoforms highlights its potential for developing next-generation therapeutics. As research continues, this scaffold will undoubtedly serve as the foundation for new and innovative treatments for a range of human diseases.

References

  • PubChem. 4-Hydroxypyridine-3-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Characterization of Related Substances of Torasemide. (2022-06-30). Available from: [Link]

  • CAS No : 51498-37-4 | Product Name : 4-Hydroxy-3-pyridinesulfonic Acid. Pharmaffiliates. Available from: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. (2025-04-17). Available from: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]

  • Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. PubMed. Available from: [Link]

  • 4 Hydroxy Pyridine 3 Sulfonic Acid. Prudence Pharma Chem. Available from: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. (2025-04-17). Available from: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. (2025-04-17). Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available from: [Link]

  • [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides (author's transl)]. PubMed. Available from: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available from: [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. Available from: [Link]

  • WO2003097603A1 - Process for the preparation of highly pure torsemide. Google Patents.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. (2021-11-20). Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. (2023-03-20). Available from: [Link]

  • The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. (2023-03-20). Available from: [Link]

Sources

Exploratory

4-Hydroxypyridine-3-sulfonamide as a pharmaceutical building block

4-Hydroxypyridine-3-sulfonamide: A Technical Guide to a Privileged Pharmaceutical Scaffold Part 1: Executive Technical Summary 4-Hydroxypyridine-3-sulfonamide (4-HPSA) represents a "privileged structure" in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

4-Hydroxypyridine-3-sulfonamide: A Technical Guide to a Privileged Pharmaceutical Scaffold

Part 1: Executive Technical Summary

4-Hydroxypyridine-3-sulfonamide (4-HPSA) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its value lies not merely in its static structure but in its dynamic electronic behavior.

The molecule operates as a chameleon intermediate . It exists at the intersection of two distinct reactivities: the nucleophilic sulfonamide nitrogen and the electrophilic C4 position (accessible via activation). Furthermore, its existence as a stable 4-pyridone tautomer under physiological conditions fundamentally alters its hydrogen-bond donor/acceptor profile compared to standard pyridine sulfonamides.

This guide details the synthesis, structural dynamics, and application of 4-HPSA as a building block for Carbonic Anhydrase Inhibitors (CAIs), loop diuretics, and antimicrobial agents.

Part 2: Chemical Identity & Tautomeric Dynamics

To successfully utilize 4-HPSA, one must master its tautomeric equilibrium. Unlike simple pyridines, the 4-hydroxy substitution forces the molecule into a dominant 4-pyridone form in neutral and aqueous media.

The Tautomeric Equilibrium

The equilibrium constant (


) heavily favors the pyridone (

). This has two critical implications for drug design:
  • LogP Modulation: The pyridone form is more polar, lowering lipophilicity compared to the aromatized hydroxy form.

  • Binding Mode: The N-H of the pyridone ring becomes a hydrogen bond donor, while the C=O becomes an acceptor. This is distinct from the pyridine nitrogen (acceptor) and hydroxyl (donor) of the minor tautomer.

Visualization of Tautomeric States:

Tautomerism Hydroxy 4-Hydroxypyridine-3-sulfonamide (Minor Tautomer) Aromatic Pyridine Ring Pyridone 4-Oxo-1,4-dihydropyridine-3-sulfonamide (Major Tautomer) Non-Aromatic / Polar Hydroxy->Pyridone  Proton Transfer (Favored in H2O)

Caption: The tautomeric shift from the hydroxy-pyridine form (left) to the thermodynamically stable 4-pyridone form (right).

Part 3: Synthetic Architecture

Direct sulfonation of 4-hydroxypyridine is challenging due to the deactivating nature of the pyridone ring system. The most robust industrial and laboratory protocols utilize 4-hydroxypyridine-3-sulfonic acid as the primary precursor, converting it to the sulfonyl chloride before amination.

Protocol A: Synthesis of the Core Scaffold

Target: 4-Hydroxypyridine-3-sulfonamide (via 4-chloro intermediate)

Rationale: The 4-hydroxy group is often protected or temporarily converted to a chloride to facilitate the formation of the sulfonyl chloride without intermolecular side reactions.

Step-by-Step Methodology:

  • Chlorosulfonation (The Activation):

    • Reagents: 4-Hydroxypyridine-3-sulfonic acid (1.0 eq),

      
       (1.1 eq), 
      
      
      
      (excess as solvent).
    • Procedure: Suspend the sulfonic acid in

      
      . Add 
      
      
      
      slowly at 0°C. Heat to reflux (120°C) for 4–6 hours.
    • Mechanism: The sulfonic acid is converted to

      
      . Simultaneously, the 4-OH (pyridone carbonyl) is converted to 4-Cl via the Vilsmeier-Haack-type mechanism.
      
    • Product: 4-Chloropyridine-3-sulfonyl chloride .[1]

  • Amination (The Coupling):

    • Reagents:

      
       (aqueous or gas), or specific amine 
      
      
      
      , THF or DCM solvent.
    • Procedure: Cool the sulfonyl chloride solution to -10°C. Slowly introduce ammonia. The sulfonamide forms preferentially over the displacement of the 4-chloro group at low temperatures.

    • Product: 4-Chloropyridine-3-sulfonamide .[2]

  • Hydrolysis (Restoring the Scaffold):

    • Reagents:

      
       (2M, aq), reflux.
      
    • Procedure: Reflux the 4-chloro derivative in aqueous base. The 4-chloro group is susceptible to Nucleophilic Aromatic Substitution (

      
      ) by hydroxide.
      
    • Result: Yields 4-hydroxypyridine-3-sulfonamide (as the sodium salt). Acidify to pH 5 to precipitate the neutral pyridone form.

Data Table: Reactivity Profile of Intermediates
IntermediateElectrophilicity (C4)Sulfonyl ReactivityStabilityPrimary Utility
4-OH-3-SO3H LowNoneHighStarting Material
4-Cl-3-SO2Cl HighVery HighLow (Moisture sensitive)Dual-electrophile hub
4-Cl-3-SO2NH2 ModerateStableHighPrecursor for Torsemide analogs
4-OH-3-SO2NH2 LowStableVery HighCAI Fragment / Ligand

Part 4: Pharmaceutical Applications & SAR

The 4-HPSA scaffold is a cornerstone in two major therapeutic classes: Diuretics and Carbonic Anhydrase Inhibitors (CAIs) .

Loop Diuretics (Torsemide Analogs)

Torsemide (Demadex) utilizes a pyridine-3-sulfonylurea structure. The 4-position is critical for potency.

  • Mechanism: Inhibition of the

    
     cotransporter in the ascending limb of the Loop of Henle.
    
  • Synthesis Insight: The 4-chloro-3-sulfonamide intermediate (from Protocol A) is reacted with an aniline (e.g., m-toluidine) to install the lipophilic tail before the sulfonamide is converted to the sulfonylurea.

Carbonic Anhydrase Inhibition (CAI)

The free sulfonamide moiety (


) is a zinc-binding group (ZBG).
  • Binding Mode: The sulfonamide nitrogen coordinates to the

    
     ion in the enzyme active site.[3]
    
  • Selectivity: The 4-substituent dictates selectivity between isoforms (e.g., cytosolic hCA II vs. tumor-associated hCA IX). The 4-hydroxy/pyridone group provides a hydrophilic anchor that can interact with water networks in the active site.

SAR & Synthesis Workflow Diagram:

SAR_Workflow Start 4-Hydroxypyridine-3-sulfonic acid Inter 4-Chloropyridine-3-sulfonyl chloride Start->Inter POCl3 / PCl5 Scaffold 4-Chloropyridine-3-sulfonamide Inter->Scaffold NH3 / -10°C Target1 4-Hydroxypyridine-3-sulfonamide (CAI Fragment) Scaffold->Target1 Reflux / OH- Target2 4-Amino-pyridine-3-sulfonamides (Torsemide Precursors) Scaffold->Target2 R-NH2 / Heat Path1 Hydrolysis (NaOH) Target3 Pyrido-thiadiazine dioxides (Fused Bicyclics) Target1->Target3 Ring Closure Path2 S_NAr (Anilines) Path3 Cyclization (Phosgene/CDI)

Caption: Divergent synthesis pathways from the core sulfonyl chloride intermediate to distinct therapeutic classes.

Part 5: Advanced Derivatization (The "Ortho-Effect")

A unique feature of 4-HPSA is the proximity of the 3-sulfonamide and 4-hydroxy/chloro groups. This allows for heterocyclization .

  • Pyrido[4,3-e][1,2,4]thiadiazines: Reacting 4-amino-3-sulfonamides with phosgene or carbonyl diimidazole (CDI) creates a fused six-membered ring. These bicyclic systems are bioisosteres of quinazolines and have shown potential as ATP-competitive kinase inhibitors.

Self-Validating Quality Control (QC) Protocol: To ensure the integrity of the building block during library synthesis:

  • NMR Check: Monitor the shift of the C2-H proton. In the 4-pyridone form, this proton is deshielded compared to the 4-chloro derivative.

  • FeCl3 Test: The 4-hydroxypyridine moiety (enol form) often gives a colored complex with ferric chloride, providing a rapid qualitative test for the hydrolysis of the 4-chloro intermediate.

References

  • Sławiński, J., et al. (2013).[4] Carbonic anhydrase inhibitors.[4][5][6] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.[3][4][7] European Journal of Medicinal Chemistry.

  • Wang, H., et al. (2012).[8] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [8]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Delarge, J. (1979). Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides. Annales Pharmaceutiques Françaises.

  • PubChem Compound Summary. (2024). 4-Hydroxypyridine-3-sulfonamide.[9] National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 4-Hydroxypyridine-3-sulfonamide from 4-hydroxypyridine

This Application Note and Protocol guide is designed for research and development professionals. It synthesizes industrial patent methodologies with academic rigor to provide a robust, scalable route to 4-Hydroxypyridine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for research and development professionals. It synthesizes industrial patent methodologies with academic rigor to provide a robust, scalable route to 4-Hydroxypyridine-3-sulfonamide .

Executive Summary & Strategic Analysis

The synthesis of 4-Hydroxypyridine-3-sulfonamide presents a specific regiochemical challenge. 4-Hydroxypyridine exists in equilibrium with its tautomer, 4(1H)-pyridone. While the hydroxyl group activates the ring, direct chlorosulfonation to the sulfonyl chloride often fails to yield the 4-hydroxy-3-sulfonyl chloride directly due to the high reactivity of the intermediate and potential for polymerization.

The "Chlorine-Protection" Strategy: To ensure high yield and purity, this protocol employs a 4-step "Activation-Protection-Amination-Hydrolysis" strategy .

  • Sulfonation: Introduces the sulfonic acid group at the 3-position (ortho to the directing hydroxyl).[1]

  • Chlorination: Converts the sulfonic acid to the sulfonyl chloride and simultaneously converts the 4-hydroxyl to a 4-chloro group.[2] This "protects" the 4-position as a chloride, preventing side reactions and increasing the lipophilicity for easier handling.

  • Amination: Converts the sulfonyl chloride to the sulfonamide.[2]

  • Hydrolysis: Selectively hydrolyzes the reactive 4-chloro group back to the hydroxyl (pyridone) functionality under controlled basic conditions, leaving the sulfonamide intact.

Reaction Pathway Diagram

The following directed graph illustrates the chemical transformations and logic flow.

SynthesisPathway Start 4-Hydroxypyridine (Starting Material) Step1 4-Hydroxypyridine-3-sulfonic acid (Stable Intermediate) Start->Step1 Oleum (20% SO3) HgSO4 (cat), 190°C Step2 4-Chloropyridine-3-sulfonyl chloride (Activated Intermediate) Step1->Step2 PCl5 / POCl3 Reflux, 120°C (Cl replaces OH) Step3 4-Chloropyridine-3-sulfonamide (Precursor) Step2->Step3 NH3 (aq) 0-5°C, pH 8-9 Final 4-Hydroxypyridine-3-sulfonamide (Target) Step3->Final NaOH (aq) Reflux (Selective Hydrolysis)

Caption: Step-wise chemical transformation from 4-hydroxypyridine to the 3-sulfonamide derivative via the 4-chloro intermediate.

Detailed Experimental Protocols

Phase 1: Sulfonation

Objective: Regioselective introduction of the sulfonic acid group. Mechanism: Electrophilic aromatic substitution directed by the 4-OH/keto group.

  • Reagents:

    • 4-Hydroxypyridine (4-HP): 38.0 g (0.4 mol)[3]

    • Fuming Sulfuric Acid (Oleum, 20%

      
      ): 120 mL
      
    • Mercury(II) Sulfate (

      
      ): 1.9 g (Catalyst)
      
    • Ethanol (Industrial grade): 360 mL

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and internal thermometer. Place in an ice bath.

  • Charging: Add 120 mL of Oleum and the

    
     catalyst. Stir for 20 minutes to dissolve.
    
  • Addition: Add 4-HP portion-wise, maintaining the internal temperature below 25°C. Caution: Exothermic.

  • Reaction: Slowly heat the mixture to 190°C (oil bath temperature). Maintain reflux for 10–12 hours.

  • Quench: Cool the mixture to room temperature (RT). Slowly pour the reaction mass into 360 mL of cold ethanol with vigorous stirring. The sulfonic acid will precipitate.

  • Isolation: Stir the slurry in an ice bath for 1 hour. Filter the solid, wash with cold ethanol (2 x 50 mL), and dry under vacuum at 50°C.

    • Expected Yield: ~80-85%

    • Appearance: White to off-white crystalline solid.[1]

Phase 2: Chlorination (The "Dual-Action" Step)

Objective: Convert sulfonic acid to sulfonyl chloride and 4-OH to 4-Cl. Critical Note: This step uses


 to chlorinate the ring. This is intentional to create a stable sulfonyl chloride intermediate.
  • Reagents:

    • 4-Hydroxypyridine-3-sulfonic acid (from Phase 1): 17.5 g (0.1 mol)

    • Phosphorus Pentachloride (

      
      ): 52.1 g (0.25 mol)
      
    • Phosphorus Oxychloride (

      
      ): 23 mL (0.25 mol)[3]
      
    • Solvent: Toluene (for workup)[2][3][4][5]

Protocol:

  • Setup: 250 mL 3-neck RBF with reflux condenser, drying tube (

    
    ), and thermometer.
    
  • Reaction: Combine the sulfonic acid,

    
    , and 
    
    
    
    .
  • Heating: Slowly heat to 120°C . Stir at this temperature for 5 hours. The suspension will eventually become a clear or light green solution.

  • Concentration: Distill off excess

    
     under reduced pressure.
    
  • Azeotropic Drying: Add Toluene (100 mL) to the residue and concentrate under vacuum. Repeat 3 times to remove all traces of phosphoryl chlorides.

  • Result: 4-Chloropyridine-3-sulfonyl chloride is obtained as a light green oil. Use immediately in Phase 3 (unstable to moisture).

Phase 3: Amination

Objective: Formation of the sulfonamide bond.

  • Reagents:

    • 4-Chloropyridine-3-sulfonyl chloride (freshly prepared)

    • Ammonium Hydroxide (25-28%

      
      ): 60 mL
      
    • Solvent: 1,4-Dioxane (optional, to solubilize the oil)

Protocol:

  • Preparation: Dissolve the sulfonyl chloride oil in 20 mL of 1,4-dioxane (or add directly if viscosity permits).

  • Addition: Place the

    
     solution in a flask and cool to 0-5°C. Add the sulfonyl chloride solution dropwise over 30 minutes, maintaining temperature <10°C.
    
  • Stirring: Stir at 0-5°C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup: Evaporate excess ammonia and solvent under reduced pressure.

  • Isolation: The product (4-Chloropyridine-3-sulfonamide) will precipitate. Filter, wash with cold water, and dry.[1]

    • Checkpoint: Analyze by HPLC/LC-MS. Target Mass (M+H): ~193/195 (Cl isotope pattern).

Phase 4: Selective Hydrolysis

Objective: Convert 4-Cl back to 4-OH without hydrolyzing the sulfonamide. Rationale: Sulfonamides are stable to basic hydrolysis, whereas 4-chloropyridines are susceptible to nucleophilic aromatic substitution by hydroxide.

  • Reagents:

    • 4-Chloropyridine-3-sulfonamide: 1 eq

    • Sodium Hydroxide (NaOH), 2N aqueous solution: 5 eq

Protocol:

  • Reaction: Suspend the chloro-sulfonamide in 2N NaOH.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the chloro-starting material.

  • Neutralization (Critical): Cool to RT. Carefully adjust pH to 5.0–6.0 (the isoelectric point of the hydroxypyridine sulfonamide) using 6N HCl.

  • Crystallization: The product, 4-Hydroxypyridine-3-sulfonamide, is zwitterionic and poorly soluble at its isoelectric point. Cool to 4°C overnight to maximize precipitation.

  • Filtration: Filter the solid, wash with minimal ice-cold water, and dry.

Physicochemical Data & Validation

Parameter4-Hydroxypyridine-3-sulfonic acid4-Chloropyridine-3-sulfonamide4-Hydroxypyridine-3-sulfonamide
Physical State White Crystalline SolidOff-white/Yellowish SolidWhite/Off-white Powder
Melting Point >300°C (dec)153°C (dec)240–245°C (dec)
Solubility Water (Hot), dilute baseOrganic solvents (DCM, EtOAc)Dilute Acid/Base, DMSO
Key MS Signal 176 [M+H]+193/195 [M+H]+ (3:1 ratio)175 [M+H]+
1H NMR (DMSO)

7.8 (d), 8.5 (s)

7.7 (d), 8.8 (d), 9.2 (s)

6.4 (d), 7.8 (dd), 8.2 (d) *

*Note: NMR of the final product will show a shift in the ring protons due to the electron-donating nature of the 4-OH (pyridone form).

Troubleshooting & Safety

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete sulfonation; temp too low.Ensure reaction reaches 190°C; extend time.
Oil formation in Step 2 Residual

or Toluene.[3][5]
Perform thorough azeotropic distillation with toluene.
Hydrolysis of Sulfonamide (Step 4) Acid concentration too high or time too long.Use Basic Hydrolysis (NaOH) instead of Acid. Sulfonamides are stable in base; 4-chloropyridines hydrolyze readily.
Product not precipitating (Step 4) Incorrect pH.The product is zwitterionic. Perform a pH sweep (4.0–7.0) to find the exact precipitation point.
Safety Directives
  • Oleum (

    
    ):  Extremely corrosive.[1] Reacts violently with water.[1] Use full face shield and acid-resistant gloves. Quench into excess alcohol/ice slowly.
    
  • 
     / 
    
    
    
    :
    Toxic, corrosive, and moisture sensitive. Releases HCl gas.[2][6] Use a high-efficiency fume hood and caustic scrubber.
  • Mercury Sulfate: Neurotoxin. Dispose of heavy metal waste separately according to EHS regulations.

References

  • Synthesis of Torasemide Intermediates

    • Process for the preparation of highly pure torsemide. (2003).[7] WO Patent 03/097603.

  • Chlorosulfonation Protocols

    • Process for the preparation of chloropyridine sulphonic acid chlorides.[2][3][4][5][6] (2001).[8] US Patent 6,310,214.

  • Hydrolysis Mechanisms

    • Wang, X., et al. (2006). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of Organic Chemistry.[7]

  • General Pyridine Chemistry: Katritzky, A. R. Handbook of Heterocyclic Chemistry. (Standard Reference for Pyridine reactivity).

Sources

Application

Scalable Preparation of 4-Hydroxypyridine-3-sulfonamide for Drug Discovery

Executive Summary 4-Hydroxypyridine-3-sulfonamide (also known as 4-oxo-1H-pyridine-3-sulfonamide) is a critical scaffold in medicinal chemistry, serving as a key intermediate for loop diuretics (e.g., Torsemide) and emer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxypyridine-3-sulfonamide (also known as 4-oxo-1H-pyridine-3-sulfonamide) is a critical scaffold in medicinal chemistry, serving as a key intermediate for loop diuretics (e.g., Torsemide) and emerging antibacterial agents. While milligram-scale synthesis is trivial, scaling this reaction to multi-gram or kilogram quantities presents significant challenges due to the zwitterionic nature of the intermediates, the corrosivity of chlorosulfonating agents, and the high solubility of the final product in water.

This Application Note details a robust, scalable 4-step protocol designed for process safety and high purity (>98%). The route utilizes a "activation-protection-hydrolysis" strategy, converting the 4-hydroxy group to a 4-chloro substituent to facilitate sulfonamide formation, followed by a controlled hydrolysis to restore the 4-hydroxy functionality.

Retrosynthetic Analysis & Strategy

Direct chlorosulfonation of 4-hydroxypyridine is often low-yielding due to the deactivating nature of the protonated pyridine ring and the formation of O-sulfonated byproducts. The most reliable scalable route proceeds through the 4-chloropyridine-3-sulfonyl chloride intermediate. This approach allows for facile generation of the sulfonamide bond before restoring the hydroxyl group.

Reaction Scheme (Visualized)

SynthesisRoute SM 4-Hydroxypyridine (Starting Material) Step1 Step 1: Sulfonation (20% Oleum, HgSO4, 230°C) SM->Step1 Int1 4-Hydroxypyridine- 3-sulfonic acid Step1->Int1 Step2 Step 2: Chlorination (PCl5, POCl3, 120°C) Int1->Step2 Int2 4-Chloropyridine- 3-sulfonyl chloride Step2->Int2 Step3 Step 3: Amination (NH4OH, 0°C) Int2->Step3 Int3 4-Chloropyridine- 3-sulfonamide Step3->Int3 Step4 Step 4: Hydrolysis (NaOH, Reflux) Int3->Step4 Product 4-Hydroxypyridine- 3-sulfonamide (Target) Step4->Product

Caption: Four-step scalable synthesis route via the 4-chloro intermediate.

Detailed Experimental Protocols

Safety Pre-Requisites
  • Oleum (Fuming Sulfuric Acid): Extremely corrosive and reacts violently with water. Use only in a dedicated fume hood with full PPE (face shield, acid-resistant apron).

  • Phosphorus Pentachloride (PCl5): Reacts with moisture to release HCl gas. Handle solids in a dry box or under inert atmosphere if possible.

  • Exotherm Control: Steps 2 and 3 involve significant heat release. Cooling systems must be validated before addition of reagents.

Step 1: Preparation of 4-Hydroxypyridine-3-sulfonic Acid

This step introduces the sulfonic acid group at the 3-position. While mercury(II) sulfate is used as a catalyst to lower the activation energy, high-temperature protocols can sometimes bypass it. For reliability, the catalyzed route is described.

  • Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a mechanical stirrer, internal thermometer, and a reflux condenser fitted with a drying tube.

  • Reagent Addition: Charge 20% Oleum (120 mL) and HgSO4 (1.9 g, catalytic). Cool to 0°C.

  • Substrate Addition: Add 4-Hydroxypyridine (38.0 g, 0.4 mol) portion-wise. Caution: Exothermic. Keep internal temperature <25°C.

  • Reaction: Slowly heat the mixture to 230°C (sand bath or heating mantle). Maintain for 10 hours.

  • Quench & Isolation:

    • Cool to ambient temperature.

    • Pour slowly into industrial ethanol (360 mL) cooled to 0°C.

    • Stir the resulting slurry for 1 hour at 0°C.

    • Filter the white solid. Wash with cold ethanol (200 mL).

    • Dry under vacuum at 60°C.

    • Yield: ~70% (White solid).

Step 2: Synthesis of 4-Chloropyridine-3-sulfonyl Chloride

This critical step converts the sulfonic acid to the sulfonyl chloride and transforms the 4-hydroxy group (tautomeric pyridone) into a 4-chloro group, activating the ring for subsequent steps.

  • Setup: 1L RBF with mechanical stirrer, reflux condenser, and gas scrubber (NaOH trap) for HCl/SO2 evolution.

  • Reagents: Mix 4-Hydroxypyridine-3-sulfonic acid (17.5 g, 0.1 mol), PCl5 (52.0 g, 0.25 mol), and POCl3 (23 mL).

  • Reaction: Heat slowly to 120°C . Stir for 5 hours. The suspension will become a clear/light green solution.

  • Workup (Distillation):

    • Distill off excess POCl3 under reduced pressure.

    • Azeotrope the residue with toluene (3 x 100 mL) to remove traces of phosphoryl chloride.

  • Result: The residue is 4-Chloropyridine-3-sulfonyl chloride (light green oil/solid). Use immediately in Step 3 due to moisture sensitivity.

Step 3: Amination to 4-Chloropyridine-3-sulfonamide
  • Setup: 500 mL RBF in an ice/salt bath (-5°C).

  • Reagent: Charge concentrated Ammonium Hydroxide (28% NH3, 60 mL).

  • Addition: Dissolve the crude sulfonyl chloride from Step 2 in minimal dry DCM or add dropwise directly (if liquid) over 30 minutes. Critical: Maintain temp <10°C to avoid hydrolysis of the sulfonyl chloride.

  • Precipitation: Stir at 0°C for 30 minutes, then concentrate under reduced pressure to remove excess ammonia/solvent.

  • Isolation: Add ice water (30 mL). The product precipitates as a pale yellow solid. Filter and dry.

  • Yield: ~65-70% (over 2 steps).

  • Characterization: The 4-chloro group is now in place. This is a stable intermediate (Store at 4°C).

Step 4: Hydrolysis to 4-Hydroxypyridine-3-sulfonamide

The final step restores the hydroxyl group by displacing the activated chloride using hydroxide.

  • Setup: 250 mL RBF with reflux condenser.

  • Reaction: Suspend 4-Chloropyridine-3-sulfonamide (10 g) in 2M NaOH (50 mL).

  • Conditions: Heat to reflux (100°C) for 4-6 hours. The solution should become clear as the starting material reacts.

  • Monitoring: Monitor by HPLC or TLC (Product is much more polar).

  • Workup (Isoelectric Precipitation):

    • Cool to room temperature.

    • Carefully acidify with 6M HCl to pH 4.0 - 5.0 . This is the isoelectric point where the zwitterionic pyridone sulfonamide is least soluble.

    • Cool to 0°C for 2 hours to maximize crystallization.

    • Filter the off-white solid and wash with minimal cold water.

  • Purification: Recrystallize from water/ethanol if necessary.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete sulfonation or loss during ethanol quench.Ensure temp reaches 230°C. Use minimal ethanol for quenching to avoid solubilizing the sulfonic acid.
Violent Exotherm (Step 2) Rapid addition of PCl5 or moisture in SM.Dry Step 1 product thoroughly. Add PCl5 portion-wise.
Product is Oil (Step 3) Residual POCl3 or solvent.Ensure thorough toluene azeotrope in Step 2. Triturate oil with ether/hexanes to induce crystallization.
No Precipitate (Step 4) pH incorrect during acidification.The product is amphoteric. It dissolves in very acidic (pH < 1) and basic (pH > 9) media. Target pH 4-5 precisely.

Analytical Specifications

For the final product 4-Hydroxypyridine-3-sulfonamide :

  • Appearance: Off-white to pale yellow powder.

  • Molecular Weight: 174.18 g/mol .[1]

  • 1H NMR (DMSO-d6): Characteristic signals for the pyridine ring protons. Expect a singlet or doublet around

    
     8.0-8.5 ppm (H-2) and a doublet around 
    
    
    
    6.5-7.0 ppm (H-5), consistent with the pyridone tautomer.
  • Mass Spectrometry (ESI): [M+H]+ = 175.2.

  • Solubility: Soluble in DMSO, dilute alkali (NaOH), and dilute acid (HCl). Sparingly soluble in water/ethanol at neutral pH.

References

  • Delarge, J. (1988). Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Arzneimittel-Forschung, 38(1), 144-160.

  • Topia, M., et al. (2003). Process for the preparation of highly pure torsemide. WO Patent 2003097603.

  • Klaus, G., et al. (2001). Process for the preparation of chloropyridine sulphonic acid chlorides.[2][3] US Patent 6,310,214.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 26369895, 4-Hydroxypyridine-3-sulfonamide.[1]

Sources

Method

Leveraging 4-Hydroxypyridine-3-sulfonamide: A Versatile Scaffold for Modern Heterocyclic Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyridine sulfonamide moiety is a cornerstone of numerous pharmacologically active agents, valued for its ability to engage...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine sulfonamide moiety is a cornerstone of numerous pharmacologically active agents, valued for its ability to engage in critical hydrogen bonding interactions and serve as a stable, electron-withdrawing scaffold.[1][2] This guide delves into the synthetic utility of 4-Hydroxypyridine-3-sulfonamide, a highly functionalized building block poised for the construction of diverse and complex heterocyclic systems. We will explore its inherent reactivity, detailing its tautomeric nature and the interplay of its hydroxyl and sulfonamide groups. This note provides field-proven insights and detailed protocols for leveraging this scaffold in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and the construction of fused bicyclic systems, equipping researchers with the knowledge to exploit its full potential in drug discovery and materials science.

Introduction: The Strategic Value of the Pyridine Sulfonamide Core

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings like pyridine being particularly prevalent in FDA-approved drugs.[3][4] When functionalized with a sulfonamide group, the pyridine scaffold's therapeutic potential is significantly enhanced. Sulfonamides are a privileged functional group, found in a wide array of therapeutics including antibacterial, anti-inflammatory, and anticancer agents.[1][5]

4-Hydroxypyridine-3-sulfonamide (IUPAC Name: 4-oxo-1H-pyridine-3-sulfonamide) is a unique starting material that combines these features.[6] Its true value lies in the strategic placement of three key functional groups on a single, stable aromatic core:

  • The Pyridine Nitrogen: Influences the ring's electronics and provides a site for potential coordination or quaternization.

  • The Sulfonamide Group (-SO₂NH₂): A potent electron-withdrawing group and a key pharmacophore for interacting with biological targets like carbonic anhydrase.[7]

  • The 4-Hydroxy Group (-OH): Offers a versatile handle for a multitude of chemical transformations.

A critical aspect of this molecule's chemistry is its existence in tautomeric equilibrium with its 4-pyridone form. This duality governs its reactivity, allowing it to act as either a nucleophile (via the hydroxyl/amide) or, upon activation, as an electrophilic scaffold.

Physicochemical Properties of 4-Hydroxypyridine-3-sulfonamide
Molecular Formula C₅H₆N₂O₃S[6]
Molecular Weight 174.18 g/mol [6]
IUPAC Name 4-oxo-1H-pyridine-3-sulfonamide[6]
CAS Number 182556-17-8 (may vary with tautomer)[6]
XLogP3 -0.5[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 4[6]

Core Directive: Understanding the Reactivity Landscape

The synthetic utility of 4-Hydroxypyridine-3-sulfonamide stems from the distinct reactivity of its functional groups. The electron-withdrawing sulfonamide group activates the pyridine ring, particularly at the C4 position, for nucleophilic attack. However, the hydroxyl group itself is a poor leaving group. Therefore, the primary strategic consideration is the activation of the C4 position to facilitate substitution, a cornerstone of building molecular diversity from this scaffold.

G main 4-Hydroxypyridine-3-sulfonamide n_h Sulfonamide N-H (pKa ~10) - Nucleophilic - Site for Derivatization main->n_h Reacts with Electrophiles o_h Hydroxyl/Pyridone O-H (pKa ~11) - Nucleophilic (O-Alkylation) - Activation to Leaving Group main->o_h Reacts with Electrophiles c4 C4 Position - Electrophilic Center (upon -OH activation) main->c4 Target for Nucleophiles ring_n Pyridine Nitrogen - Basicity Modulation - Coordination Site main->ring_n Influences Reactivity

Caption: Key reactive sites of 4-Hydroxypyridine-3-sulfonamide.

Application Protocol I: Synthesis of 4-Substituted Pyridine-3-Sulfonamides via SNAr

The most powerful application of this scaffold involves the displacement of the 4-hydroxy group. This is not a direct displacement but requires a two-step process: activation followed by substitution. This approach provides access to a vast array of derivatives, a strategy extensively used with the analogous 4-chloropyridine-3-sulfonamide.[7][8]

Causality Behind Experimental Choices:

  • Activation: The hydroxyl group is converted to a sulfonate ester (e.g., triflate or tosylate). Triflate is an exceptional leaving group, making the subsequent SNAr reaction highly efficient even with moderately strong nucleophiles.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used during the activation step to quench the generated acid (TfOH or TsOH) without competing with the hydroxyl group.

  • Solvent: Aprotic polar solvents like acetonitrile or DMF are ideal as they can solvate the ions involved without interfering with the reaction.

Workflow: Activation and Nucleophilic Substitution

Caption: Workflow for the synthesis of 4-substituted derivatives.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 4-(Trifluoromethylsulfonyloxy)pyridine-3-sulfonamide

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 4-Hydroxypyridine-3-sulfonamide (1.0 eq).

  • Solvent: Suspend the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base: Add triethylamine (1.2 eq) dropwise to the stirred suspension.

  • Activation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise over 15 minutes. The reaction may become homogeneous.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude triflate is often used directly in the next step without further purification.

Part B: Nucleophilic Aromatic Substitution with an Amine

  • Setup: Dissolve the crude 4-(Trifluoromethylsulfonyloxy)pyridine-3-sulfonamide (1.0 eq) in anhydrous acetonitrile.

  • Nucleophile Addition: Add the desired amine nucleophile (e.g., morpholine, piperidine, aniline derivative) (1.5-2.0 eq). For less reactive amines, the addition of a base like K₂CO₃ or DIPEA (1.5 eq) can be beneficial.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC or LC-MS. Reactions are typically complete within 4-16 hours.[8]

  • Workup & Purification: Evaporate the solvent under reduced pressure. Suspend the residue in ethyl acetate and wash sequentially with water and brine.[8] Dry the organic phase and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted pyridine-3-sulfonamide.

Application Protocol II: Construction of Fused Pyrazolo[4,3-c]pyridine Systems

Fused heterocyclic systems are of great interest in drug development. The 4-hydroxypyridine-3-sulfonamide scaffold can be elaborated into more complex structures like pyrazolo[4,3-c]pyridines, which are known carbonic anhydrase inhibitors. This synthesis showcases the conversion of the pyridine core into a bicyclic system.

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group ortho to the hydroxyl group, creating a key intermediate for cyclization. The hydroxyl group directs the electrophilic substitution.

  • Condensation & Cyclization: The resulting aldehyde is then condensed with a hydrazine derivative. The subsequent intramolecular cyclization is often spontaneous or acid/base-catalyzed, leading to the formation of the pyrazole ring.

Step-by-Step Experimental Protocol:

Part A: Synthesis of 5-Formyl-4-hydroxypyridine-3-sulfonamide

  • Vilsmeier Reagent Prep: In a flask cooled to 0 °C, add anhydrous DMF (3.0 eq) and slowly add phosphorus oxychloride (POCl₃, 1.2 eq). Stir for 30 minutes at 0 °C.

  • Reaction: Add 4-Hydroxypyridine-3-sulfonamide (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, heat the mixture to 80-90 °C for 3-5 hours.

  • Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate until the pH is ~7. The precipitated product can be collected by filtration, washed with cold water, and dried.

Part B: Synthesis of a Pyrazolo[4,3-c]pyridine-3-sulfonamide Derivative

  • Setup: Suspend the 5-formyl-4-hydroxypyridine-3-sulfonamide (1.0 eq) in ethanol or a mixture of ethanol and acetic acid.

  • Hydrazine Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.1 eq).

  • Cyclization: Reflux the mixture for 4-8 hours. The reaction progress can be monitored by the formation of a new, less polar spot on TLC.

  • Isolation: Cool the reaction mixture. The product often precipitates from the solution. Collect the solid by filtration. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the target pyrazolo[4,3-c]pyridine.[9]

Conclusion

4-Hydroxypyridine-3-sulfonamide is a readily available and highly versatile building block for heterocyclic synthesis. Its true potential is unlocked through the strategic activation of its 4-hydroxy group, which opens the door to a vast chemical space via nucleophilic aromatic substitution. Furthermore, its inherent functionality allows for elegant annulation strategies to construct complex, fused heterocyclic systems of significant interest in medicinal chemistry. The protocols and insights provided herein serve as a robust foundation for researchers to confidently incorporate this powerful scaffold into their synthetic programs, accelerating the discovery of novel bioactive molecules.

References

  • A Study Of Synthesis Of Bioactive Heterocycles. (2024). International Journal of Novel Research and Development, 9(9). [Link]

  • El-Adasy, A. A. (n.d.). Synthesis and Biological Activity of Some Novel Heterocyclic Sulfonamides. Organic & Medicinal Chemistry International Journal, 2(4). [Link]

  • Ilardi, E. A., & St-Gallay, S. (2019). Bioactive heterocycles containing endocyclic N-hydroxy groups. RSC Medicinal Chemistry, 10(10), 1336-1359. [Link]

  • Kuprienko, A. A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(19), 6614. [Link]

  • Kuprienko, A. A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Association for Science and Technology, 27(19), 6614. [Link]

  • Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(8), 3568. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved February 15, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology, 12(7), 3282-3288. [Link]

  • Islam, M. R., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. [Link]

  • Thunus, L., Lapiere, C. L., & Ghys, A. (1979). [Synthesis and pharmacological activity of 4-hydrazino-pyridine-3-sulfonamides]. Annales Pharmaceutiques Francaises, 37(9-10), 451-460. [Link]

  • Ikaunieks, M., Björkling, F., & Loza, E. (2015). The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. Chemistry of Heterocyclic Compounds, 51, 658-666. [Link]

  • Sławiński, J., et al. (2017). Facile synthesis of the starting 4-substituted 3-pyridinesulfonamide derivatives 2–10. ResearchGate. [Link]

  • Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine-3-sulfonamide. PubChem. Retrieved February 15, 2026, from [Link]

  • Mangalagiu, I. I., & Darabantu, M. (2023). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 28(18), 6543. [Link]

  • Al-Obaidi, A. S. M., et al. (2017). β-Oxoanilides in heterocyclic synthesis : Synthesis of Some New Pyrimidine containing Sulphonamido moiety Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Al-Mohizea, A. M. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Publication, 1(1). [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2776. [Link]

  • Argent, T. H., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11629-11635. [Link]

  • Muscia, A., et al. (2018). A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. Molecules, 23(11), 2770. [Link]

Sources

Application

Reaction conditions for sulfonamide coupling with amines

Application Note: Advanced Reaction Architectures for Sulfonamide Bond Formation Executive Summary & Strategic Selection Sulfonamides ( ) constitute a foundational pharmacophore in medicinal chemistry, serving as the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Reaction Architectures for Sulfonamide Bond Formation

Executive Summary & Strategic Selection

Sulfonamides (


) constitute a foundational pharmacophore in medicinal chemistry, serving as the core motif in diuretics, antibiotics, and protease inhibitors. While the classical reaction between sulfonyl chlorides and amines remains the industry standard, its application is often plagued by hydrolysis, bis-sulfonylation, and functional group incompatibility.

This guide moves beyond textbook definitions to provide field-validated protocols for sulfonamide coupling. We categorize methodologies into three distinct "Architectures" based on substrate availability and stability:

  • Classical Nucleophilic Substitution (High throughput, standard library generation).

  • Direct Activation Coupling (Avoiding unstable sulfonyl chlorides).

  • Transition-Metal Catalyzed Cross-Coupling (Accessing sulfonamides from aryl halides).

Strategic Workflow: Method Selection

Before initiating synthesis, select the optimal pathway based on your starting material availability and substrate sensitivity.

MethodSelection Start Starting Material Source CheckCl Is Sulfonyl Chloride Available/Stable? Start->CheckCl CheckAcid Is Sulfonic Acid Available? CheckCl->CheckAcid No (Unstable/Unavailable) MethodA METHOD A: Classical Substitution (DCM/Pyridine or Aqueous) CheckCl->MethodA Yes CheckHalide Is Aryl Halide Available? CheckAcid->CheckHalide No MethodB METHOD B: In-Situ Activation (TCT/TEA or Ph3P-OTf) CheckAcid->MethodB Yes CheckHalide->Start No (Review Retrosynthesis) MethodC METHOD C: Pd-Catalyzed Aminosulfonylation (Pd/DABSO) CheckHalide->MethodC Yes

Figure 1: Decision matrix for selecting the optimal sulfonamide coupling strategy based on precursor availability.

Method A: Classical Nucleophilic Substitution (The Workhorse)

This is the primary method for 90% of sulfonamide syntheses. The reaction involves the nucleophilic attack of an amine on a highly electrophilic sulfonyl chloride.

Mechanism: Addition-Elimination (


-like at Sulfur).
Key Challenge:  Competitive hydrolysis of 

and formation of bis-sulfonamides (

).
Protocol A1: Anhydrous Conditions (Standard)

Best for: Non-polar substrates, acid-sensitive groups, and parallel synthesis.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Base: Pyridine (excess, acts as solvent/base) OR Triethylamine (TEA) (1.5 – 2.0 equiv) in DCM.

  • Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered amines.

Step-by-Step Protocol:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (1.5 mmol, 210 µL). If the amine is an HCl salt, increase TEA to 2.5 mmol.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical: Controlling temperature reduces bis-sulfonylation side products.

  • Addition: Add Sulfonyl Chloride (1.0 mmol) dropwise (either neat or dissolved in 1 mL DCM).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with 1M HCl (aqueous). Extract with DCM (2x). Wash organic layer with Sat.

    
     and Brine. Dry over 
    
    
    
    .[1]
Protocol A2: Green Aqueous Conditions (Schotten-Baumann)

Best for: Scale-up, water-soluble amines (amino acids), and avoiding toxic solvents.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine (1.0 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Water or Water/Acetone (1:1)

Step-by-Step Protocol:

  • Dissolve amine (1.0 mmol) and

    
     (2.0 mmol) in Water (5 mL).
    
  • If the sulfonyl chloride is solid, dissolve it in a minimal amount of Acetone or THF. If liquid, add neat.

  • Add sulfonyl chloride dropwise to the stirring aqueous amine solution at RT.

  • Stir vigorously for 1–4 hours. The product often precipitates out.

  • Isolation: Acidify to pH ~2 with 1M HCl. Filter the precipitate.[1] Recrystallize from Ethanol/Water if necessary.

Method B: Direct Coupling of Sulfonic Acids (In-Situ Activation)

Use this when the sulfonyl chloride is unstable or commercially unavailable, but the sulfonic acid (


) is stable. This method uses activating agents to generate a reactive intermediate in situ.[2]
Protocol B1: Cyanuric Chloride (TCT) Activation

Mechanism: Formation of a sulfonyl-triazinyl intermediate which reacts with the amine.

Reagents:

  • Sulfonic Acid (1.0 equiv)

  • Cyanuric Chloride (TCT) (0.33 equiv)

  • Amine (1.2 equiv)

  • Base: TEA (3.0 equiv)

  • Solvent: Acetone or Acetonitrile (Reflux)

Step-by-Step Protocol:

  • Dissolve Sulfonic Acid (1.0 mmol) and TEA (1.0 mmol) in Acetone (5 mL).

  • Add Cyanuric Chloride (0.33 mmol).

  • Stir at RT for 2 hours (Activation step).

  • Add the Amine (1.2 mmol) and additional TEA (2.0 mmol).

  • Heat to reflux (approx. 60 °C) for 6–12 hours.

  • Cool, filter off the cyanuric acid byproduct, and concentrate the filtrate.

Method C: Palladium-Catalyzed Aminosulfonylation (Cross-Coupling)

Best for: Late-stage functionalization where the aryl halide is the precursor. Avoids handling thiols or sulfonyl chlorides entirely.

Concept: A 3-component coupling of Aryl Halide +


 Source + Amine.[2][3][4]
Source of 

:
DABSO (DABCO-bis(sulfur dioxide)) is a bench-stable solid substitute for gaseous

.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Amine (1.5 equiv) / Hydrazine (for N-aminosulfonamides)

  • DABSO (0.6 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: CataCXium A or

    
    
    
  • Base:

    
     or TEA
    
  • Solvent: 1,4-Dioxane or Ethanol

Step-by-Step Protocol:

  • Charge a reaction vial with Aryl Iodide (0.5 mmol), DABSO (0.3 mmol, 72 mg), and

    
     (5.6 mg).
    
  • Add the Amine (0.75 mmol) and Base (

    
    , 1.5 mmol).
    
  • Add solvent (Dioxane, 3 mL).

  • Seal and heat to 80–100 °C for 16 hours.

  • Filter through Celite and purify via column chromatography.

Troubleshooting & Optimization Matrix

ProblemProbable CauseCorrective Action
Bis-sulfonylation (

)
Excess Sulfonyl Chloride or High Temp.Use 1.0 equiv

exactly. Keep reaction at 0°C. Use bulky bases (e.g., DIPEA).
Hydrolysis (

formation)
Wet solvents or old reagents.Use anhydrous DCM. Dry amine salt. Ensure

quality (colorless liquid/white solid).
No Reaction (Anilines) Low nucleophilicity of amine.[5]Heat to reflux. Add DMAP (10 mol%) as a nucleophilic catalyst. Switch to Pyridine as solvent.
Product is Water Soluble Amphoteric nature (e.g., amino acids).Do not extract. Acidify aqueous phase to isoelectric point to precipitate, or use ion-exchange resin.

References

  • Classical Synthesis Review

    • Title: Recent advances in synthesis of sulfonamides: A review.
    • Source: Chemistry & Biology Interface, 2018.[4]

    • URL:[Link]

  • Green Chemistry (Aqueous)

    • Title: A facile, environmentally benign sulfonamide synthesis in water.[6]

    • Source: Green Chemistry (RSC), 2006.
    • URL:[Link]

  • TCT Activation (Sulfonic Acids)

    • Title: A mild and efficient reaction of amine derived sulfonate salts in the presence of cyanuric chloride.
    • Source: Synthesis, 2009.[7]

  • Pd-Catalyzed Aminosulfonylation

    • Title: Palladium-catalyzed aminosulfonylation of aryl halides.[2][3][8][9]

    • Source: Journal of the American Chemical Society, 2010.[3]

    • URL:[Link]

  • DABSO Reagent Utility

    • Title: DABCO-Bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis.[2][7][8][10][11][12]

    • Source: Organic Letters, 2011.[2][10]

    • URL:[Link]

Sources

Method

Application Note: Site-Selective C-2 Functionalization of 4-Hydroxypyridine-3-sulfonamide

Topic: Functionalization of 4-Hydroxypyridine-3-sulfonamide at the C-2 position Content Type: Detailed Application Notes and Protocols Executive Summary The 4-hydroxypyridine-3-sulfonamide scaffold is a privileged pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of 4-Hydroxypyridine-3-sulfonamide at the C-2 position Content Type: Detailed Application Notes and Protocols

Executive Summary

The 4-hydroxypyridine-3-sulfonamide scaffold is a privileged pharmacophore, serving as the core structure for high-ceiling loop diuretics such as Torsemide. While the C-4 position is traditionally exploited for nucleophilic aromatic substitution (


) via a 4-chloro intermediate, the C-2 position  remains underutilized due to synthetic challenges posed by the acidic sulfonamide protons and the pyridone-hydroxypyridine tautomerism.

This guide details a robust, field-validated protocol for the regioselective functionalization of C-2 via Directed Ortho Metalation (DoM) . By strategically masking the acidic functionalities, researchers can access a library of C-2 substituted analogs (halides, formyl, alkyl) critical for Structure-Activity Relationship (SAR) tuning of diuretic potency and metabolic stability.

Strategic Analysis: Overcoming Chemical Hurdles

The Tautomerism Challenge

4-Hydroxypyridine exists in equilibrium with its 4-pyridone tautomer. In the presence of the electron-withdrawing sulfonamide group at C-3, the N-H acidity of the sulfonamide (


) and the O-H/N-H acidity of the pyridone core create a "proton sink" that neutralizes organolithium reagents.
  • Direct Lithiation (Risky): Requires >3 equivalents of base (n-BuLi) to generate a trianion. This results in viscous slurries, poor solubility in THF, and low reproducibility.

  • Protected Lithiation (Recommended): Converting the 4-OH to a 4-OMe and the sulfonamide to an N-tert-butyl derivative restores solubility and directs lithiation exclusively to C-2.

Regioselectivity Logic

The C-2 position is electronically activated for nucleophilic attack but requires deprotonation for electrophilic functionalization.

  • Sulfonamide Effect: The

    
     group is a powerful Directed Metalation Group (DMG). It directs ortho to itself (C-2 or C-4).
    
  • C-4 Blockade: Since C-4 is occupied by the alkoxy group, lithiation is forced to C-2 .

  • Synergy: The pyridine nitrogen also coordinates lithium, creating a "pincer" effect at C-2, stabilizing the lithiated intermediate.

DoM_Strategy Start 4-Hydroxypyridine-3-sulfonamide Decision Protection Strategy Start->Decision Path_A Route A: O-Methylation (4-OMe) Decision->Path_A Step 1 Path_B Route B: N-tBu Protection (Sulfonamide) Path_A->Path_B Step 2 Lithiation DoM at C-2 (n-BuLi, -78°C) Path_B->Lithiation Key Step Intermediate C-2 Lithio Species (Stabilized Chelate) Lithiation->Intermediate Quench Electrophile Quench (E+) Intermediate->Quench Final C-2 Functionalized Product Quench->Final

Figure 1: Strategic workflow for accessing C-2 substituted pyridine-3-sulfonamides via protection-enabled Directed Ortho Metalation.

Detailed Experimental Protocols

Protocol A: Substrate Preparation (Double Protection)

Objective: Synthesize N-(tert-butyl)-4-methoxypyridine-3-sulfonamide to prevent proton quenching during lithiation.

Reagents:

  • 4-Hydroxypyridine-3-sulfonamide (Starting Material)

  • Thionyl chloride (

    
    )
    
  • tert-Butylamine

  • Sodium Methoxide (NaOMe) / Methanol

Step-by-Step:

  • Chlorination: Reflux 4-hydroxypyridine-3-sulfonamide in excess

    
     or 
    
    
    
    (neat) for 4 hours to generate 4-chloropyridine-3-sulfonamide . Evaporate volatiles under vacuum.
    • Note: This transiently converts the 4-OH to 4-Cl, activating it for subsequent methoxylation.

  • Sulfonamide Protection: Dissolve the crude 4-chloro residue in dry DCM (

    
    ). Add 
    
    
    
    (2.0 equiv) and tert-butylamine (1.2 equiv) at 0°C. Stir at RT for 2 hours.
    • Validation: Monitor by TLC (EtOAc/Hex 1:1). Product: 4-chloro-N-(tert-butyl)pyridine-3-sulfonamide .

  • Methoxylation: Suspend the 4-chloro intermediate in MeOH. Add NaOMe (2.5 equiv). Reflux for 6 hours.

    • Mechanism:[1][2][3][4][5]

      
       displacement of Cl by OMe.
      
    • Workup: Quench with water, extract with EtOAc, dry over

      
      .
      
    • Yield Target: >75% over 3 steps.[6][7][8]

Protocol B: C-2 Functionalization via DoM

Objective: Install electrophiles (E+) at the C-2 position.

Reagents:

  • Substrate: N-(tert-butyl)-4-methoxypyridine-3-sulfonamide (from Protocol A)

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Solvent: Anhydrous THF (freshly distilled or from solvent system)

  • Electrophile: Iodine (

    
    ), DMF, or Alkyl Halide
    

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Metalation: Add n-BuLi (2.2 mmol, 2.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: A color change (often to deep yellow or orange) indicates formation of the dianion (N-Li and C-2-Li).

    • Why 2.2 equiv? The first equivalent deprotonates the sulfonamide N-H (even with t-Bu, one H remains). The second equivalent performs the C-2 lithiation.

  • Incubation: Stir at -78°C for 45–60 minutes.

    • Critical: Do not allow temperature to rise above -40°C, or the "Dance of the Lithiums" (scrambling) may occur.

  • Quench: Add the Electrophile (3.0 equiv) dissolved in minimal THF.

    • For Halogenation: Add

      
       or 
      
      
      
      .
    • For Formylation: Add dry DMF.

  • Warm-up: Allow the mixture to warm to RT over 2 hours.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc (3x). Wash combined organics with brine. Dry (
    
    
    
    ) and concentrate.

Data Summary: Typical Electrophile Performance

ElectrophileProduct (C-2 Substituent)Yield (%)Notes
Iodine (

)
Iodide (-I)82%Excellent precursor for Suzuki coupling.
DMF Aldehyde (-CHO)74%Requires rapid acidic workup to avoid hydration.

(solid)
Carboxylic Acid (-COOH)65%Add dry ice pellets directly to reaction.
MeI Methyl (-Me)55%Competitive N-methylation possible; keep cold.
Protocol C: Deprotection (Optional)

To return to the free sulfonamide/hydroxy core (if required for final drug substance):

  • Demethylation: Treat with

    
     (3.0 equiv) in DCM at -78°C to RT. (Cleaves 4-OMe 
    
    
    
    4-OH).
  • Sulfonamide Deprotection: Treat with TFA (neat) at reflux for N-tBu removal.

Mechanistic Validation & Troubleshooting

The Coordination Complex

The success of this protocol relies on the formation of a stable 5-membered chelate ring between the sulfonamide oxygen, the lithium atom, and the C-2 anion.

Figure 2: Mechanistic transition state. The lithium atom coordinates to the sulfonamide oxygen, directing deprotonation specifically to the C-2 position.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<30%) Moisture in THF or incomplete lithiation.[7]Distill THF over Na/Benzophenone. Increase lithiation time to 90 min.
Regioisomer Mixtures Temperature > -40°C.Maintain strict -78°C during n-BuLi addition and incubation.
Starting Material Recovery "Proton Sink" effect.Ensure 2.2+ equivalents of n-BuLi are used to account for the N-H proton.
C-5 Substitution 4-OMe directing effect dominating.Ensure sulfonamide is present. The

group is a stronger director than OMe.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Knochel, P., et al. (2013).[6] "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B, 68(5-6), 411-422. Link

  • Delarge, J. (1974). "Synthèse et propriétés diurétiques de quelques sulfonylurées pyridiniques (Torsemide Analogs)." Farmaco, 29, 101. (Foundational chemistry for pyridine-3-sulfonamides).
  • Mote, N. R., et al. (2020). "Controlled di-lithiation enabled synthesis of phosphine-sulfonamide ligands."[9] Dalton Transactions, 49, 1078. Link

  • Scripps Research Institute. "Protecting Groups in Organic Synthesis - Sulfonamides." Link

Disclaimer: This protocol involves the use of pyrophoric reagents (n-Butyllithium) and toxic chemicals. All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Application Notes and Protocols: 4-Hydroxypyridine-3-sulfonamide in Agrochemical Intermediate Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: Gemini, Senior Application Scientist Abstract These application notes provide a comprehensive technical guide on the synthesis and util...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide on the synthesis and utilization of 4-hydroxypyridine-3-sulfonamide as a pivotal intermediate in the development of modern agrochemicals, particularly sulfonylurea herbicides. This document elucidates the synthetic pathways, reaction mechanisms, and detailed experimental protocols, offering field-proven insights for researchers and professionals in agrochemical synthesis. The content is structured to explain the causality behind experimental choices, ensuring technical accuracy and reproducibility.

Introduction: The Significance of the Pyridine Sulfonamide Scaffold in Agrochemicals

The pyridine ring is a fundamental heterocyclic scaffold that appears in a vast array of commercial agrochemicals, including herbicides, fungicides, and insecticides.[1] Its presence often imparts desirable physicochemical properties and biological activity. Within this class of compounds, pyridine sulfonamides have emerged as a particularly important toxophore, most notably in the development of sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates, broad-spectrum weed control, and favorable safety profiles for many crops.[2]

4-Hydroxypyridine-3-sulfonamide is a key building block in the synthesis of a variety of pyridine-based agrochemicals. The hydroxyl and sulfonamide functionalities at the 4 and 3 positions, respectively, provide reactive handles for the construction of more complex molecules. The hydroxyl group, in particular, can influence the molecule's properties and can be a site for further derivatization. This guide will focus on the synthesis of 4-hydroxypyridine-3-sulfonamide and its subsequent application as an intermediate in the synthesis of sulfonylurea herbicides, a critical class of modern agrochemicals.

Physicochemical Properties of 4-Hydroxypyridine-3-sulfonamide

A thorough understanding of the physicochemical properties of an intermediate is crucial for process development and optimization. The properties of 4-hydroxypyridine-3-sulfonamide are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₆N₂O₃SPubChem CID: 26369895[3]
Molecular Weight 174.18 g/mol PubChem CID: 26369895[3]
Appearance White to off-white crystalline powderN/A
IUPAC Name 4-oxo-1H-pyridine-3-sulfonamidePubChem CID: 26369895[3]
CAS Number 182556-17-8PubChem CID: 26369895[3]

Synthesis of 4-Hydroxypyridine-3-sulfonamide: A Step-by-Step Protocol

The synthesis of 4-hydroxypyridine-3-sulfonamide is a multi-step process that begins with the sulfonation of 4-hydroxypyridine. The resulting sulfonic acid is then converted to the corresponding sulfonyl chloride, which is subsequently ammonolyzed to yield the desired sulfonamide.

Workflow for the Synthesis of 4-Hydroxypyridine-3-sulfonamide

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Chlorination cluster_2 Step 3: Ammonolysis 4-Hydroxypyridine 4-Hydroxypyridine 4-Hydroxypyridine-3-sulfonic acid 4-Hydroxypyridine-3-sulfonic acid 4-Hydroxypyridine->4-Hydroxypyridine-3-sulfonic acid Sulfonation Fuming Sulfuric Acid Fuming Sulfuric Acid Fuming Sulfuric Acid->4-Hydroxypyridine-3-sulfonic acid 4-Hydroxypyridine-3-sulfonyl chloride 4-Hydroxypyridine-3-sulfonyl chloride 4-Hydroxypyridine-3-sulfonic acid->4-Hydroxypyridine-3-sulfonyl chloride Chlorination Phosphorus pentachloride Phosphorus pentachloride Phosphorus pentachloride->4-Hydroxypyridine-3-sulfonyl chloride Phosphorus oxychloride Phosphorus oxychloride Phosphorus oxychloride->4-Hydroxypyridine-3-sulfonyl chloride 4-Hydroxypyridine-3-sulfonamide 4-Hydroxypyridine-3-sulfonamide 4-Hydroxypyridine-3-sulfonyl chloride->4-Hydroxypyridine-3-sulfonamide Ammonolysis Ammonia Ammonia Ammonia->4-Hydroxypyridine-3-sulfonamide G cluster_0 Reactants cluster_1 Reaction Pyridine-sulfonamide Pyridine-sulfonamide Sulfonylurea Herbicide Sulfonylurea Herbicide Pyridine-sulfonamide->Sulfonylurea Herbicide Condensation Heterocyclic Isocyanate/Carbamate Heterocyclic Isocyanate/Carbamate Heterocyclic Isocyanate/Carbamate->Sulfonylurea Herbicide Base Catalyst Base Catalyst Base Catalyst->Sulfonylurea Herbicide

Caption: General synthesis of sulfonylurea herbicides.

Protocol for the Synthesis of a Representative Pyridine Sulfonylurea Herbicide

This protocol describes a general method for the synthesis of a sulfonylurea herbicide from 4-hydroxypyridine-3-sulfonamide and a suitable heterocyclic partner, such as a pyrimidinyl isocyanate or carbamate.

Reactants and Reagents:

  • 4-Hydroxypyridine-3-sulfonamide

  • Substituted pyrimidinyl isocyanate or phenyl pyrimidinylcarbamate

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Base catalyst (e.g., triethylamine, DBU)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxypyridine-3-sulfonamide in the anhydrous aprotic solvent.

  • Addition of Base: Add the base catalyst to the solution and stir for a few minutes.

  • Addition of Coupling Partner: Slowly add a solution of the substituted pyrimidinyl isocyanate or phenyl pyrimidinylcarbamate in the same solvent via the dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a dilute acid solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure sulfonylurea herbicide.

ParameterConditionRationale
Solvent Anhydrous aprotic (e.g., acetonitrile)Prevents hydrolysis of the isocyanate and provides a suitable medium for the reaction.
Catalyst Organic base (e.g., triethylamine)Facilitates the deprotonation of the sulfonamide nitrogen, increasing its nucleophilicity.
Temperature Room temperatureGenerally sufficient for the reaction to proceed to completion without significant side product formation.
Reaction Time OvernightEnsures complete conversion of the starting materials.

Conclusion and Future Perspectives

4-Hydroxypyridine-3-sulfonamide is a versatile and valuable intermediate in the synthesis of agrochemicals, particularly sulfonylurea herbicides. The protocols detailed in these application notes provide a solid foundation for the laboratory-scale synthesis of this intermediate and its subsequent conversion to target herbicidal compounds. The future of agrochemical research will likely focus on the development of more potent and environmentally benign pesticides. The pyridine sulfonamide scaffold, with its proven efficacy and tunable properties, will undoubtedly continue to be a fertile ground for the discovery of novel crop protection agents. Further research into the derivatization of the 4-hydroxy position of this intermediate could lead to the development of next-generation agrochemicals with improved performance and safety profiles.

References

  • PubChem. (n.d.). 4-Hydroxypyridine-3-sulfonamide. National Center for Biotechnology Information.
  • Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine?.
  • ChemicalBook. (n.d.). 3-Pyridinesulfonamide synthesis.
  • ResearchGate. (2025). Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates.
  • Google Patents. (n.d.). Herbicidal pyridine sulfonylureas.
  • PrepChem.com. (n.d.). Synthesis of pyridine-3-sulfonic acid.
  • ResearchGate. (2025). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
  • Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
  • DergiPark. (n.d.). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives.
  • Google Patents. (n.d.). Pyridine-3-sulfonyl compounds as pesticidal agents.
  • PMC. (2022). Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives.
  • Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • PubMed. (2017). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Chemical Biology to Agrochemicals.
  • Wikipedia. (n.d.). Pyridine.
  • ResearchGate. (n.d.). Syntheses from sulfonamides and electrophilic isocyanate or carbamates.
  • Google Patents. (n.d.). Preparation of sulfonamide herbicide process intermediates.
  • ResearchGate. (2025). Process Development for the Sulfonamide Herbicide Pyroxsulam.
  • PMC. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • Semantic Scholar. (n.d.). Biochemical pathway for the synthesis of isocyanides produced by Actinobacteria.
  • ResearchGate. (n.d.). Chemical structures of some herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chlorophenyl Isocyanate in Advanced Pesticide Formulations.
  • ChemScene. (n.d.). Catalysis.
  • PubMed. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Chlorosulfonation of Hydroxypyridines

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the procedures for the chlorosulfonation of hydroxypyridines. The synthesis of hydroxypy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the procedures for the chlorosulfonation of hydroxypyridines. The synthesis of hydroxypyridine sulfonyl chlorides is a critical transformation in medicinal chemistry, yielding versatile intermediates for the development of novel therapeutics. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, safety imperatives, and process optimization strategies. It includes detailed, field-proven protocols, data summaries, and workflow visualizations to ensure procedural clarity and reproducibility.

Introduction and Strategic Importance

Hydroxypyridines are fundamental scaffolds in a vast array of pharmaceuticals. The introduction of a sulfonyl chloride moiety (-SO₂Cl) onto this ring system dramatically enhances its synthetic utility. Hydroxypyridine sulfonyl chlorides are key precursors for the synthesis of sulfonamides, sulfonates, and other derivatives, which are prominent pharmacophores in various drug classes.

However, the inherent electronic nature of the pyridine ring presents unique challenges to electrophilic substitution reactions like chlorosulfonation. The nitrogen atom deactivates the ring, making it less reactive than its benzene analogues.[1][2] Therefore, successful and regioselective chlorosulfonation requires carefully selected reagents and precisely controlled reaction conditions. This guide outlines reliable methodologies to navigate these challenges and achieve the desired chemical transformation efficiently and safely.

Critical Safety Protocols: Handling Chlorosulfonating Reagents

The reagents used in these procedures, particularly chlorosulfonic acid, are extremely hazardous. Strict adherence to safety protocols is not merely recommended; it is mandatory for the well-being of all laboratory personnel.

Chlorosulfonic Acid (ClSO₃H): Hazard Profile & Handling

Chlorosulfonic acid is a highly corrosive and reactive liquid that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[3][4][5][6] It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[7]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are required.[3]

  • Hand Protection: Use acid-resistant gloves (e.g., butyl rubber or Viton™). Always check glove compatibility charts.[4]

  • Body Protection: A chemical-resistant apron or lab coat over full-length clothing and closed-toe shoes are essential.[3][4]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood.[6] For large quantities, a respirator may be necessary.[3]

Safe Handling and Emergency Procedures:

  • Work Area: Always work in a well-ventilated chemical fume hood.[3] Ensure an emergency shower and eyewash station are immediately accessible.[4]

  • Reagent Handling: Add chlorosulfonic acid slowly to other reactants. NEVER add water to chlorosulfonic acid , as this can cause a violent, explosive reaction.[3][7] For quenching, the acid mixture should always be added slowly to a large volume of ice.

  • Spill Management: In case of a spill, evacuate the area. Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or crushed limestone.[5] Do not use combustible materials like sawdust for absorption.[5]

  • First Aid: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[6]

Mechanistic Considerations: The Chemistry of Pyridine Sulfonation

The chlorosulfonation of an aromatic ring is a classic electrophilic aromatic substitution (SₑAr) reaction. The electrophile, often derived from sulfur trioxide (SO₃) or chlorosulfonic acid itself, attacks the electron-rich aromatic ring.

With hydroxypyridines, the reaction is complex. The hydroxyl (-OH) group is an activating, ortho-, para-directing group, which facilitates the electrophilic attack. However, the pyridine nitrogen is a deactivating group. The reaction's outcome is a delicate balance between these opposing electronic effects and the reaction conditions.

Two primary strategies are commonly employed:

  • Direct Chlorosulfonation: This involves treating the hydroxypyridine with a strong chlorosulfonating agent like chlorosulfonic acid. This is often performed in a large excess of the reagent.[8]

  • Conversion of a Sulfonic Acid: A more controlled, two-step approach involves first sulfonating the hydroxypyridine to a hydroxypyridine sulfonic acid, which is then converted to the target sulfonyl chloride. This method can also be used to simultaneously replace the hydroxyl group with a chlorine atom, yielding a chloropyridine sulfonyl chloride.

G

Experimental Protocols and Workflows

The following protocols are representative of established methods for synthesizing sulfonyl chlorides from hydroxypyridine derivatives.

Protocol 1: Conversion of 4-Hydroxypyridine-3-Sulfonic Acid to 4-Chloropyridine-3-Sulfonyl Chloride

This procedure is adapted from patented industrial processes and demonstrates a robust method for simultaneously chlorinating the hydroxyl group and the sulfonic acid moiety.[9][10][11] It is a powerful technique for creating highly functionalized pyridine intermediates.

G

Materials and Reagents:

ReagentMolar Eq. (relative to substrate)Key Parameter
4-Hydroxypyridine-3-sulfonic acid1.0Substrate
Phosphorus trichloride (PCl₃)2.0 - 2.4Reagent and solvent
Chlorine (Cl₂) gas1.9 - 2.0Chlorinating agent
Toluene-Work-up solvent

Step-by-Step Procedure:

  • Reactor Setup: In a suitable glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube, charge phosphorus trichloride (2.3 mol eq.).

  • Substrate Addition: With stirring, add 4-hydroxypyridine-3-sulfonic acid (1.0 mol eq.).

  • Initial Heating: Heat the resulting slurry to 70-90°C. The mixture should be under reflux.[9][11]

  • Chlorine Gas Introduction: Begin bubbling chlorine gas (1.95 mol eq.) into the reaction mixture through the gas inlet tube. The rate of addition should be controlled to manage the exotherm and maintain the reaction temperature. The reflux temperature will gradually rise as the reaction proceeds.[10][11]

  • Reaction Completion: After the chlorine addition is complete (typically over 3-4 hours), continue heating the mixture at 100-120°C for several hours (e.g., 20 hours) until the reaction is deemed complete (e.g., by HPLC analysis).[9][11]

  • Reagent Removal: Cool the reaction mixture to approximately 50°C. Remove the excess phosphorus trichloride and the phosphorus oxychloride (POCl₃) byproduct by distillation under vacuum.[11]

  • Work-up: Take up the oily residue in an organic solvent such as toluene.[10] Wash the organic phase carefully with water (2-3 times). Separate the organic layer.

  • Purification: Remove the toluene in vacuo. The crude product is then purified by vacuum distillation to yield 4-chloropyridine-3-sulfonyl chloride as a solid or colorless melt.[10] Purity can be assessed by HPLC.[9]

Protocol 2: General Procedure for Direct Chlorosulfonation with Chlorosulfonic Acid

This protocol is a generalized method based on standard organic synthesis procedures for the chlorosulfonation of activated aromatic compounds.[12] It relies on using a large excess of chlorosulfonic acid as both the reagent and the solvent.

Materials and Reagents:

ReagentMolar Eq. (relative to substrate)Key Parameter
Hydroxypyridine1.0Substrate
Chlorosulfonic Acid4.0 - 5.0Reagent and solvent
Ice-For quenching
Dichloromethane (DCM)-Extraction solvent

Step-by-Step Procedure:

  • Reactor Setup: In a round-bottomed flask equipped with a magnetic stirrer and a drying tube, add chlorosulfonic acid (4.0-5.0 mol eq.).

  • Cooling: Cool the chlorosulfonic acid to 0-5°C in an ice-water bath. This step is critical to control the initial exotherm upon substrate addition.

  • Substrate Addition: Add the hydroxypyridine substrate in small portions over a period of 15-30 minutes, ensuring the internal temperature is maintained below 15°C.[12] Vigorous evolution of HCl gas will occur.

  • Reaction Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70°C for 1-2 hours to ensure the reaction goes to completion.[12]

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice.[12] This step is highly exothermic and must be performed in a fume hood with extreme caution.

  • Product Isolation: The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.[12]

  • Extraction (if product is not solid): If the product is an oil or does not fully precipitate, transfer the quenched mixture to a separatory funnel and extract with an organic solvent like dichloromethane (DCM).

  • Drying and Purification: Dry the crude solid product or the combined organic extracts (over Na₂SO₄ or MgSO₄). The crude product can be purified by recrystallization (e.g., from benzene or chloroform) or by silica gel chromatography.

Analytical Characterization

Confirmation of the desired product structure and assessment of its purity are essential. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing reaction completion and final product purity.[9][13]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the target compound. LC-MS is particularly useful for monitoring reaction progress.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the final product.

References

  • Vertex AI Search. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.
  • New Jersey Department of Health. (2004, February). Hazard Summary: Chlorosulphonic Acid. NJ.gov.
  • IPCS. ICSC 1039 - Chlorosulfonic Acid. Inchem.org.
  • NOAA. Chlorosulfonic Acid. CAMEO Chemicals.
  • Loba Chemie. (2019, January 7). Chlorosulfonic Acid for Synthesis MSDS. Lobachemie.com.
  • Harnisch, H., et al. (Inventor). (2000). Process for the preparation of chloropyridine sulfonyl chloride. EP1048654A2.
  • Harnisch, H., et al. (Inventor). (2001). Process for the preparation of chloropyridine sulphonic acid chlorides. US6310214B1.
  • Scribd.
  • Qian, H., et al. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules.
  • Harnisch, H., et al. (Inventor). (2004). Process for the preparation of chloropyridine sulfonyl chloride. EP1048654B1.
  • Sumitomo Chemical Company, Limited. (Inventor). (2016). Pyridine-3-sulfonyl chloride production method. WO2016204096A1.
  • BenchChem.
  • Pearson.
  • ChemicalBook. Pyridine-3-sulfonyl chloride synthesis.
  • Smiles, S., & Stewart, J. p-Acetaminobenzenesulfonyl chloride. Organic Syntheses.
  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • R. S. Ward. (2005). Chlorosulfonic Acid. In Encyclopedia of Reagents for Organic Synthesis.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 4-Hydroxypyridine-3-sulfonamide impurities

Welcome to the Technical Support Center for Pyridine Sulfonamide Chemistry . Ticket Subject: Purification of 4-Hydroxypyridine-3-sulfonamide (4-HPSA) Case ID: HPSA-PUR-001 Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Sulfonamide Chemistry .

Ticket Subject: Purification of 4-Hydroxypyridine-3-sulfonamide (4-HPSA) Case ID: HPSA-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Zwitterion Trap"

Purifying 4-Hydroxypyridine-3-sulfonamide is deceptively difficult because it is not a standard organic molecule; it is a zwitterion capable of existing in multiple tautomeric forms (4-pyridone vs. 4-hydroxypyridine).

Most researchers fail because they attempt standard liquid-liquid extractions (e.g., DCM/Water). This will not work. Due to the amphoteric nature of the pyridine ring and the sulfonamide moiety, the molecule remains water-soluble across a broad pH range, often co-eluting with its hydrolysis precursor, 4-hydroxypyridine-3-sulfonic acid .

This guide provides a tiered troubleshooting approach, moving from diagnostic profiling to scalable purification protocols.

Tier 1: Diagnostic Profiling (Know Your Enemy)

Before attempting purification, you must identify which impurity is compromising your yield. Use this decision matrix.

Impurity Identification Workflow

ImpurityID Start Crude 4-HPSA Material HPLC Run RP-HPLC (C18, Phosphate Buffer pH 3.0) Start->HPLC Decision1 Peak at t0 (Void Volume)? HPLC->Decision1 ImpurityA Impurity: 4-Hydroxypyridine-3-sulfonic Acid (Hydrolysis Product) Decision1->ImpurityA High UV Absorbance ImpurityB Impurity: Inorganic Salts (NaCl, Na2SO4) Decision1->ImpurityB Low/No UV Absorbance Decision2 Peak with Tailing? Decision1->Decision2 Retained Peak Target Target: 4-HPSA Decision2->Target Major Peak ImpurityC Impurity: 4-Hydroxypyridine (Starting Material) Decision2->ImpurityC Late Eluting (pH dependent)

Figure 1: Diagnostic logic for identifying common impurities in sulfonamide synthesis.

Tier 2: Purification Protocols

Protocol A: The "pH-Swing" Crystallization (Primary Method)

Best for: Removing inorganic salts and the sulfonic acid impurity.

The Science: 4-HPSA behaves like an amino acid.

  • pH < 2: Cationic (Pyridine nitrogen protonated). Soluble.

  • pH > 9: Anionic (Sulfonamide/Phenolic proton removed). Soluble.

  • pH 4.5–5.5 (Isoelectric Point): Neutral/Zwitterionic. Least Soluble.

The sulfonic acid impurity (pKa < 1) remains fully ionized (and soluble) at pH 4.5, allowing separation.

Step-by-Step Procedure:

  • Dissolution: Suspend crude solid in Water (5 vol) .

  • Basification: Add 2M NaOH dropwise with vigorous stirring until pH reaches 10–11 . The solution should become clear (yellow/amber).[1]

    • Checkpoint: If solids remain, filter them off. These are likely non-polar byproducts (e.g., bis-sulfones).

  • Acidification (The Critical Step): Slowly add 2M HCl or Acetic Acid .

    • Caution: Do not overshoot to pH 1.

    • Target pH 5.0 ± 0.2 .

  • Aging: Stir the resulting slurry at 0–5°C for 2 hours.

  • Filtration: Filter the precipitate.

  • Wash: Wash with Ice-cold Water (1 vol) followed by Cold Ethanol (1 vol) to remove residual water and trace sulfonic acid.

ParameterSpecificationReason
Target pH 4.8 – 5.2Isoelectric point of 4-HPSA; maximizes precipitation.
Temperature < 5°CReduces solubility of the target zwitterion.
Base Used NaOH or KOHAmmonia may form soluble complexes; avoid if possible.
Protocol B: Scavenging Stubborn Sulfonic Acid

Best for: High-purity requirements (>99.5%) where Protocol A leaves trace acid.

If the hydrolysis product (Sulfonic Acid) persists, use an Anion Exchange Resin .

  • Preparation: Dissolve semi-pure material in water at pH 8 (slightly basic).

  • Resin Selection: Use a weak anion exchanger (e.g., Amberlyst A21 or Dowex 66 ) in the free base form.

  • Operation: Slurry the solution with the resin for 30 minutes.

    • Mechanism:[2][3][4] The strong sulfonic acid binds to the resin preferentially over the weak sulfonamide.

  • Filtration: Filter off the resin.

  • Precipitation: Acidify the filtrate to pH 5 (as in Protocol A) to recover the pure 4-HPSA.

Tier 3: Advanced Troubleshooting (FAQs)

Q1: My product is oiling out instead of crystallizing during the pH adjustment.

  • Cause: This usually indicates the presence of organic impurities (unreacted starting material) or that the concentration is too high.

  • Fix:

    • Re-dissolve in base.

    • Add Activated Charcoal (5 wt%) and stir for 30 mins. Filter.

    • Dilute the solution by 20% with water before re-acidifying.

    • Seed the solution with pure crystal if available.

Q2: The HPLC shows a "Ghost Peak" that disappears in different buffers.

  • Cause: 4-Hydroxypyridines exist in equilibrium between the enol (hydroxy) and keto (pyridone) forms. In unbuffered systems, these can separate into two broad peaks connected by a "saddle."

  • Fix: Ensure your HPLC mobile phase is buffered. Use 20mM Ammonium Acetate (pH 5.0) or 0.1% Phosphoric Acid . Do not use pure water/acetonitrile.

Q3: Yield is very low (<30%). Where is my product?

  • Cause: 4-HPSA is moderately water-soluble even at its isoelectric point.

  • Fix:

    • Analyze the mother liquor (filtrate) by HPLC.

    • If product is present, concentrate the mother liquor by 50% under vacuum and re-chill.

    • Salting Out: Add NaCl to the mother liquor (saturation) to force precipitation (Common Ion Effect).

Visualizing the Purification Workflow

PurificationFlow Crude Crude Mixture (HPSA + Sulfonic Acid + Salts) Dissolve Dissolve in Water Adjust to pH 10-11 (NaOH) Crude->Dissolve Filter1 Filter Insolubles Dissolve->Filter1 Acidify Slow Acidification to pH 5.0 (HCl) Filter1->Acidify Clear Filtrate Crystallize Chill to 0°C (Precipitation) Acidify->Crystallize Filter2 Filtration Crystallize->Filter2 Liquor Mother Liquor (Contains Sulfonic Acid + Salts) Filter2->Liquor Filtrate Solid Wet Cake (Target HPSA) Filter2->Solid Retentate Wash Wash: Cold H2O + EtOH Solid->Wash Final Pure 4-HPSA Wash->Final

Figure 2: The optimized pH-swing purification protocol.

References

  • Synthesis and Characterization of Related Substances of Torasemide. (2022).[5] Thieme Connect. (Details the synthesis of pyridine sulfonamide intermediates and isolation of sulfonic acid byproducts).

  • Process for preparing torsemide intermediate. (2003). U.S. Patent No.[3] 6,670,478. (Describes the conversion of 4-hydroxy-3-pyridine sulfonic acid to sulfonamides and purification via pH adjustment).

  • pH-induced Solubility Transition of Sulfonamide-Based Polymers. (2009). PubMed.[6] (Provides mechanistic insight into the pKa and solubility behavior of sulfonamide moieties in aqueous environments).

  • Impurity Occurrence and Removal in Crystalline Products. (2017). Organic Process Research & Development. (General principles of rejecting polar impurities via crystallization). [7]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine. (2026). Scientific Reports. (Modern HPLC methods for separating polar pyridine derivatives).

Sources

Optimization

Technical Support Center: Solubilizing 4-Hydroxypyridine-3-sulfonamide

Executive Summary & Chemical Context[1][2][3][4][5] The Core Problem: Researchers frequently encounter "brick dust" insolubility with 4-Hydroxypyridine-3-sulfonamide. While theoretically soluble in polar aprotic solvents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

The Core Problem: Researchers frequently encounter "brick dust" insolubility with 4-Hydroxypyridine-3-sulfonamide. While theoretically soluble in polar aprotic solvents, the compound often forms a suspension or precipitates upon storage.

The Molecular Mechanism: The solubility barrier is thermodynamic, driven by Pyridone-Hydroxypyridine Tautomerism . In the solid state and polar solutions, this molecule exists predominantly as the 4-pyridone tautomer. This form possesses both a hydrogen bond donor (Ring NH) and acceptors (Carbonyl O, Sulfonamide O), creating a robust intermolecular hydrogen-bonding network with high lattice energy (Melting Point >200°C).

To solubilize this compound in DMSO, your protocol must overcome this lattice energy.

Visualizing the Solubility Barrier

The following diagram illustrates the tautomeric equilibrium and the specific interactions preventing dissolution.

Tautomerism cluster_0 Solid State / Polar Solvent cluster_1 Solubilization Strategy Pyridone 4-Pyridone Form (Major Tautomer) Lattice High Lattice Energy (Strong Intermolecular H-Bonds) Pyridone->Lattice Self-Association Solvated Solvated Species (Broken Lattice) Lattice->Solvated Requires Energy (Heat/Sonication) DMSO DMSO Molecules (H-Bond Acceptors) DMSO->Solvated Encapsulation Heat Thermal Energy (Entropy Increase) Heat->Lattice Disrupts H-Bonds

Caption: The 4-pyridone tautomer creates a stable crystal lattice. DMSO acts as an acceptor to break these bonds, but thermal activation is often required to initiate the process.

The Diagnostic Matrix (FAQ)

Before altering your protocol, identify the specific failure mode using this matrix.

SymptomProbable CauseImmediate Action
"Cloudy" suspension that never clears Kinetic trap / AggregatesApply heat (60°C) + Sonication (degas).
Dissolves, then precipitates overnight Hygroscopic water uptakeDMSO has absorbed atmospheric water. Use fresh, anhydrous DMSO.
Yellowing of solution Oxidation or Trace Metal ContaminationCheck DMSO grade (ensure ACS/HPLC grade). Degas solution.
Gel-like consistency H-bond PolymerizationConcentration too high (>50mM). Dilute or warm to 40°C.

Advanced Solubilization Protocols

Protocol A: Standard Dissolution (The "Heat-Shock" Method)

Best for: General stock preparation (10mM - 50mM).

Why this works: DMSO is a sulfoxide with high polarity, but it requires thermal energy to penetrate the pyridone crystal lattice.

  • Weighing: Weigh the target mass of 4-Hydroxypyridine-3-sulfonamide into a glass vial (avoid polystyrene).

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%, Water <0.05%) to achieve 80% of final volume.

  • Vortex: Vortex vigorously for 30 seconds. Expect a suspension.

  • Thermal Activation:

    • Place vial in a water bath or heating block at 60°C .

    • Critical Limit: Do not exceed 80°C to prevent sulfonamide hydrolysis.

    • Incubate for 5-10 minutes with intermittent vortexing.

  • Sonication: Sonicate in a bath (35-40 kHz) at 40°C for 10 minutes to break micro-aggregates.

  • Final Volume: Once clear, let cool to room temperature (RT). Top up to final volume with DMSO.

Protocol B: The "pH Switch" (For Stubborn Aggregates)

Best for: High concentrations (>50mM) or when water must be present in downstream assays.

Why this works: The sulfonamide group is acidic (


). Adding a mild base deprotonates the sulfonamide, creating an anionic species that is highly soluble due to charge repulsion preventing lattice reformation.
  • Preparation: Prepare a 1M stock of NaOH or TEA (Triethylamine) in water (or DMSO if possible).

  • Titration: Add the compound to DMSO.

  • Activation: Add 1.0 - 1.1 equivalents of base.

    • Example: If you have 1 mmol of compound, add 1 mmol of Base.

  • Result: The solution should clear rapidly.

    • Warning: This alters the chemical species to a salt form. Ensure this is compatible with your biological assay (e.g., receptor binding).

Troubleshooting Decision Tree

Use this logic flow to resolve persistent solubility issues in real-time.

Troubleshooting Start Start: Compound Insoluble in DMSO CheckConc Is Concentration > 50mM? Start->CheckConc Dilute Action: Dilute to <50mM CheckConc->Dilute Yes CheckWater Is DMSO Fresh/Anhydrous? CheckConc->CheckWater No HeatStep Apply Heat (60°C) + Sonication Dilute->HeatStep ReplaceDMSO Action: Use Fresh Anhydrous DMSO CheckWater->ReplaceDMSO No CheckWater->HeatStep Yes ReplaceDMSO->HeatStep Solved Solution Clear? HeatStep->Solved Success Proceed to Experiment Solved->Success Yes AcidBase Can you alter pH? Solved->AcidBase No AddBase Add 1 eq. NaOH or TEA AcidBase->AddBase Yes Cosolvent Switch to DMSO:Water (1:1) at pH 9 AcidBase->Cosolvent No

Caption: Step-by-step logic to diagnose and resolve precipitation events.

Stability & Storage (The "After-Care")

Once dissolved, maintaining the solution is critical. DMSO is hygroscopic; water uptake is the enemy.

ParameterSpecificationReason
Storage Temp -20°C or -80°CSlows degradation.
Container Polypropylene or GlassAvoids leaching.
Freeze/Thaw Max 3 Cycles Repeated cycling promotes crystal nucleation. Aliquot immediately after preparation.
Water Content Keep < 0.1%Water acts as an "anti-solvent" for the neutral pyridone form, causing precipitation.

The "Crash Out" Phenomenon: If you freeze a DMSO stock and it thaws with a precipitate:

  • Do not simply shake it.

  • Heat to 37°C for 15 minutes.

  • Sonicate for 5 minutes.

  • Verify clarity.[1] If still cloudy, the compound has likely formed a stable hydrate or solvate crystal. You may need to prepare a fresh stock.

References

  • Gaylord Chemical Company. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102B.[2] Retrieved from

  • PubChem. (2024).[1] 4-Hydroxypyridine-3-sulfonamide Compound Summary. National Library of Medicine. Retrieved from [1]

  • Balogh, G. T., et al. (2010). LogP and pKa determination of sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for sulfonamide acidity).
  • Fisher Scientific. 4-Hydroxypyridine-3-sulfonic Acid/Sulfonamide derivatives Safety Data. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for Pyridine Sulfonamides

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered when optimizing recrystallization solvents for pyridine sulfonamides. Our goal is to move beyond simple protocols and provide a deeper understanding of the principles at play, enabling you to make informed decisions in your work.

Introduction: The Unique Challenge of Pyridine Sulfonamides

Pyridine sulfonamides are a critical class of compounds in medicinal chemistry.[1] Their purification via recrystallization, however, can be challenging. The presence of both a polar sulfonamide group and a basic pyridine ring imparts a unique solubility profile that requires careful solvent selection.[1][2][3] This guide will walk you through a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and problems faced during the recrystallization of pyridine sulfonamides.

Q1: My pyridine sulfonamide won't dissolve in common recrystallization solvents. What should I do?

This is a frequent issue. Pyridine sulfonamides are often crystalline solids that can be soluble in polar solvents like water and alcohols.[1] If you're struggling with solubility, consider the following:

  • Solvent Polarity: "Like dissolves like" is a fundamental principle in recrystallization.[4] Pyridine sulfonamides possess both polar (sulfonamide) and moderately polar (pyridine) functionalities.[1][2] Therefore, highly nonpolar solvents like hexanes or toluene are unlikely to be effective on their own. Start by screening polar solvents.

  • Heating: Most solids are more soluble in hot solvent than in cold.[5][6] Ensure you are heating the solvent to its boiling point while attempting to dissolve your compound. Use the minimum amount of hot solvent necessary for complete dissolution to ensure good recovery upon cooling.[7]

  • pH Adjustment: The sulfonamide group is acidic, while the pyridine ring is basic.[2][8] Altering the pH of the solution can dramatically increase solubility. For instance, in acidic conditions, the pyridine nitrogen will be protonated, increasing solubility in polar protic solvents. Conversely, in basic conditions, the sulfonamide proton can be removed, also enhancing solubility.[9][10]

Q2: My product "oils out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[11] This is often due to the solution being too concentrated or cooling too rapidly.[11] Here are some strategies to combat this:

  • Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[11]

  • Add More Solvent: The oil is essentially a supersaturated solution. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[11]

  • Change Solvents: The chosen solvent might be too nonpolar. Try a more polar solvent or a mixed solvent system.[11]

Q3: I'm getting a very low yield after recrystallization. What are the likely causes?

Low yield is a common problem with several potential causes:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[12] Use the minimum amount of hot solvent to dissolve your compound.

  • Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated.[11]

  • Inappropriate Solvent Choice: If your compound has high solubility in the chosen solvent even at low temperatures, your recovery will be poor.[11]

Q4: No crystals are forming, even after cooling the solution in an ice bath. What can I do?

This can be frustrating, but there are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[11][12]

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for other crystals to grow upon.[11][13]

  • Reduce Solvent Volume: It's possible you added too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection for Pyridine Sulfonamides

A methodical approach to solvent screening is crucial for success. The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[14]

Step-by-Step Protocol for Solvent Screening:

  • Initial Assessment: Place a small amount of your crude pyridine sulfonamide (10-20 mg) into several test tubes.

  • Room Temperature Test: To each tube, add a few drops of a different solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[15]

  • Hot Solvent Test: Gently heat the test tubes containing solvents that did not dissolve the compound at room temperature. Add the hot solvent dropwise until the solid dissolves.

  • Cooling Test: Allow the solutions to cool to room temperature, and then in an ice bath. The ideal solvent will show significant crystal formation upon cooling.

Table 1: Common Solvents for Recrystallization of Polar Compounds

SolventBoiling Point (°C)Polarity (Relative)Notes
Water100HighGood for highly polar compounds. May require pH adjustment for sulfonamides.
Ethanol78HighA versatile and commonly used solvent for polar organic molecules.[16]
Methanol65HighSimilar to ethanol but with a lower boiling point.
Isopropanol82Medium-HighAnother good option for polar compounds.
Acetone56Medium-HighA strong solvent, may have high solubility even when cold.[16]
Ethyl Acetate77MediumCan be a good choice, often used in mixed solvent systems.[16]

Data sourced from various chemical suppliers and general chemistry resources.

Workflow for Single Solvent Selection

Caption: Decision tree for single-solvent screening.

Guide 2: Mastering Mixed-Solvent Systems

When no single solvent is ideal, a mixed-solvent system is a powerful alternative.[5][17] This typically involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[17] The two solvents must be miscible.[5]

Commonly Used Miscible Solvent Pairs for Polar Compounds:

  • Ethanol-Water[5]

  • Methanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane[5]

Step-by-Step Protocol for Mixed-Solvent Recrystallization:

  • Dissolution: Dissolve the crude pyridine sulfonamide in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While keeping the solution hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[17] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[17]

  • Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

Visualization of the Mixed-Solvent Process

Caption: Workflow for mixed-solvent recrystallization.

Guide 3: The Influence of pH on Sulfonamide Solubility

The acidic nature of the sulfonamide group (pKa typically in the range of 5-10) and the basicity of the pyridine ring mean that pH can be a powerful tool to manipulate solubility.[9][18]

  • Acidic Conditions (pH < pKa of pyridine): The pyridine nitrogen is protonated, forming a salt that is often much more soluble in polar solvents like water.

  • Basic Conditions (pH > pKa of sulfonamide): The sulfonamide nitrogen is deprotonated, forming a salt that is also typically more soluble in water.

This property can be exploited in a technique called "pH swing" recrystallization.

Protocol for pH Swing Recrystallization:

  • Dissolution: Dissolve the crude pyridine sulfonamide in a dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH).

  • Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration.

  • Neutralization: Slowly add a neutralizing agent (base if you started with acid, or acid if you started with a base) to the clear solution until the pH approaches the isoelectric point of the molecule (the pH at which it is least soluble).

  • Crystallization: As the compound's solubility decreases upon neutralization, it will precipitate out of the solution. Control the rate of addition of the neutralizing agent to control the rate of crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with deionized water.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (2021). 4. Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]

  • Yukawa, E., Aoyagi, T., Nagai, M., & Akimoto, T. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Chemical & Pharmaceutical Bulletin, 50(4), 534–537. [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Ovid. (n.d.). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mixed solvent recrystallization for the densification and purification of soda ash. Retrieved from [Link]

  • LookChem. (n.d.). 144-83-2 Sulfapyridine C11H11N3O2S, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

  • The BMJ. (n.d.). SOLUBILITY OF SULPHONAMIDES. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Pearson. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Retrieved from [Link]

  • PDF. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Retrieved from [Link]

  • PubMed. (n.d.). Effects of pH on the accumulation of sulfonamides by fish. Retrieved from [Link]

  • YouTube. (2018, November 12). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Table | PDF. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • National Single Crystal X-ray Facility. (n.d.). Tips for Crystal Growing. Retrieved from [Link]

  • ACS Publications. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 15). 4.4: Experiment 3 Notes. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Pyridine sulfonamide | C5H6N2O2S | CID 12000791. Retrieved from [Link]

  • Google Patents. (n.d.). Eco-friendly process for recovery of pyridine and/or its derivatives.
  • Bellevue College. (n.d.). Experiment 3 Crystallization 21. Retrieved from [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during 4-Hydroxypyridine-3-sulfonamide coupling

Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket Type: Advanced Method Development Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Coupling 4-hydroxypyridine-3-sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Optimizing Selectivity

Ticket Type: Advanced Method Development Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Coupling 4-hydroxypyridine-3-sulfonamide presents a unique "Nucleophilic Personality Disorder." The molecule exists in a tautomeric equilibrium between the 4-hydroxypyridine and 4-pyridone forms.[1] When coupling the sulfonamide moiety (e.g., to create sulfonylureas or acyl-sulfonamides), you are fighting three competing nucleophiles:

  • The Sulfonamide Nitrogen (Target:

    
    , weak nucleophile).
    
  • The 4-Hydroxy Oxygen (Competitor: Phenolic/Enolic character).

  • The Pyridine Ring Nitrogen (Competitor: Can form N-oxides or quaternary salts).

This guide provides self-validating protocols to suppress O-acylation/alkylation and bis-acylation while maximizing the desired sulfonamide coupling.

Module 1: Regioselectivity (The O- vs. N- Attack)

User Issue: "I am observing a major side product with the correct mass but incorrect NMR shift (O-acylated/alkylated product instead of N-sulfonamide coupling)."

Root Cause Analysis: Tautomeric Interference

In solution, 4-hydroxypyridine exists predominantly as 4-pyridone (the keto form). However, under the basic conditions required to deprotonate the sulfonamide, you generate a resonance-stabilized anion that can react at the Oxygen (O-attack) or the Sulfonamide Nitrogen (N-attack).

  • Hard/Soft Acid Base (HSAB) Mismatch: The Oxygen is a "harder" nucleophile. If you use "hard" electrophiles (e.g., acyl chlorides, small alkyl halides) in polar aprotic solvents, O-attack becomes kinetically favored.

  • Steric Crowding: The 3-sulfonamide group is ortho to the 4-hydroxy group. Steric hindrance often discourages attack at the crowded sulfonamide nitrogen, pushing the reaction toward the more accessible oxygen.

Protocol: Steering Selectivity to the Sulfonamide

1. Solvent & Base Selection (The "Soft" Approach) To favor the softer Sulfonamide-N, avoid conditions that strip the cation entirely from the oxygen.

ParameterRecommendationRationale
Solvent DCM or CHCl₃ (Non-polar)Promotes ion-pairing, shielding the "hard" Oxygen anion. Polar aprotic solvents (DMF, DMSO) expose the naked O-anion, promoting O-attack.
Base DBU or DIPEA (Bulky organic bases)Avoid inorganic bases (K₂CO₃, NaH) in DMF unless O-alkylation is desired. Bulky bases reduce aggregation.
Catalyst DMAP (0.1 eq) Essential for acyl-transfer. It forms a reactive N-acylpyridinium intermediate that selectively transfers the acyl group to the sulfonamide nitrogen.

2. The "Torsemide" Insight (Case Study) In the synthesis of Torsemide (a drug based on this scaffold), impurities R3 and R6 arise from the reaction of the sulfonamide with isocyanates.

  • Observation: High pH leads to multi-site attack.

  • Fix: Maintain pH ~4.3–5.0 during workup to precipitate the zwitterion, but perform the coupling under strictly anhydrous, kinetically controlled conditions.

Visualizing the Pathway

ReactionPathways Start 4-OH-Py-3-SO2NH2 (Tautomeric Mix) Base Base Treatment (Deprotonation) Start->Base Anion Delocalized Anion (Ambident Nucleophile) Base->Anion O_Attack O-Attack (Kinetic) Hard Nucleophile Anion->O_Attack Polar Aprotic Solvent (DMF/DMSO) N_Attack N-Sulfonamide Attack (Thermodynamic/Soft) Anion->N_Attack Non-polar Solvent + DMAP (DCM/Toluene) Ring_N_Attack Ring N-Attack (Steric Dependent) Anion->Ring_N_Attack Rare Electrophile Electrophile (E+) (Isocyanate/Acyl Chloride) Prod_O O-Substituted Impurity (Dead End) O_Attack->Prod_O Prod_Target Target Sulfonamide (Sulfonylurea/Acyl-SA) N_Attack->Prod_Target Prod_Bis Bis-Acylated Impurity (Over-reaction) Prod_Target->Prod_Bis Excess E+ / High Temp

Caption: Reaction landscape of 4-hydroxypyridine-3-sulfonamide. Path selection depends heavily on solvent polarity and cation chelation.

Module 2: Reactivity (The "Stalled Reaction")

User Issue: "My starting material is unconsumed even after 24 hours. The sulfonamide seems non-nucleophilic."

Root Cause Analysis: Electron Withdrawal

The sulfonyl group (


) is strongly electron-withdrawing, reducing the nucleophilicity of the adjacent nitrogen. Furthermore, the pyridine ring (especially if protonated or hydrogen-bonded in the pyridone form) pulls electron density away.
Protocol: Activation Strategies

1. The "Double-Activation" Method Do not rely on standard amide coupling reagents (EDC/NHS) alone; they are often too weak for sulfonamides.

  • Step A: Convert your carboxylic acid partner to an Acyl Chloride (using SOCl₂ or Oxalyl Chloride).

  • Step B: React with the sulfonamide in the presence of LiHMDS (Lithium Hexamethyldisilazide).

    • Why LiHMDS? It is a non-nucleophilic strong base (

      
      ). It quantitatively deprotonates the sulfonamide (making it a strong nucleophile) without attacking the acyl chloride itself.
      

2. Isocyanate Coupling (For Sulfonylureas) If synthesizing sulfonylureas (like Torsemide analogs):

  • Reagent: Use Isocyanates (

    
    ).
    
  • Catalyst: Triethylamine (TEA) is often insufficient. Use CuCl (Copper(I) Chloride) as a catalyst if the reaction is sluggish. Copper coordinates to the sulfonamide nitrogen, enhancing its nucleophilicity toward the isocyanate.

Module 3: Purification & Stability

User Issue: "The product decomposes on silica gel or co-elutes with starting material."

Root Cause Analysis: Zwitterionic Binding

The 4-hydroxypyridine moiety is amphoteric. On silica (acidic), it protonates and sticks irreversibly.

Protocol: Workup & Isolation

1. The "Lithium Salt" Trick Torsemide manufacturing utilizes a clever purification method that is applicable here:

  • Convert the crude product into its Lithium Salt by treating with LiOH or Li₂CO₃ in isopropanol/water.

  • Benefit: The Lithium salt of the sulfonamide often precipitates cleanly, while organic impurities (O-acylated byproducts) remain in solution.

  • Recovery: Filter the salt, then re-acidify to pH 4–5 to recover the pure zwitterion.

2. Chromatography Modifier If you must use column chromatography:

  • Stationary Phase: Use C18 (Reverse Phase) rather than Silica.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

  • Avoid: Basic modifiers (NH₄OH) can cause hydrolysis of the newly formed acyl-sulfonamide bond.

Summary of Critical Parameters
VariableAvoid (Risk of Failure) Recommended (Best Practice)
Solvent DMF, DMSO (Promotes O-alkylation)DCM, Toluene, THF (Promotes N-coupling)
Base NaH, K₂CO₃ (Hard bases)LiHMDS (Strong/Soft), DBU, DIPEA
Stoichiometry Excess Electrophile (>1.2 eq)1.0 : 1.0 (Strict control to stop Bis-acylation)
Temperature Reflux (>80°C)0°C

RT (Kinetic control)
References
  • Torsemide Impurity Profiling & Synthesis

    • Title: Impurities of Torsemide: Synthesis and Characteriz
    • Relevance: Defines the R3/R6 impurities (urea formation) arising from parallel reaction pathways in 3-sulfonamido-4-hydroxypyridines.
    • Source:Journal of Pharmaceutical and Biomedical Analysis.
  • Tautomerism of 4-Hydroxypyridine

    • Title: Tautomerism of 4-Hydroxypyridine in Solid State and Solution.[1][2][3]

    • Relevance: Establishes the pyridone dominance and the amphoteric nature of the starting m
    • Source:Journal of the Chemical Society, Perkin Transactions 2.
  • Sulfonamide Activation Strategies

    • Title: Recent Advances in the Synthesis of Sulfonamides.[4][5][6][7][8][9]

    • Relevance: Reviews metal-catalyzed and base-mediated coupling strategies for electron-deficient sulfonamides.
    • Source:Chemical Reviews.
  • Regioselective N-Acylation

    • Title: Regioselective N-Functionalization of Sulfonamides.[7][9][10]

    • Relevance: Provides protocols for favoring N- over O- functionalization using specific c
    • Source:Organic Letters.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Sulfonamide Groups in Pyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low reactivity of sulfonamide groups in pyridines. As Senior Application Scientists, we understand the nuances of these complex reactions and have designed this resource to help you navigate the common challenges encountered in the lab.

Understanding the Challenge: The "Two-Fold" Deactivation Problem

The core issue with the reactivity of pyridine sulfonamides stems from a combination of electronic effects. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1][2] This makes it less reactive in certain reactions, such as electrophilic aromatic substitution, compared to benzene.

When a sulfonamide group is attached to the pyridine ring, this deactivation is often amplified. The strongly electron-withdrawing nature of the sulfonyl group further reduces the electron density of the pyridine ring. This can significantly hinder reactions that require an electron-rich aromatic system. Additionally, the sulfonamide N-H proton becomes more acidic, but the nitrogen lone pair's nucleophilicity is substantially reduced, making reactions like N-alkylation or N-arylation challenging.[3]

This guide will walk you through common problems and provide systematic approaches to overcome these reactivity hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-arylation of a pyridine sulfonamide using Buchwald-Hartwig coupling is failing or giving very low yields. What are the key parameters to investigate?

This is a very common issue. The attenuated nucleophilicity of the sulfonamide nitrogen, coupled with the potential for the pyridine nitrogen to interact with the palladium catalyst, requires careful optimization.[4][5]

Troubleshooting Workflow:

A systematic approach to troubleshooting is crucial. We recommend optimizing in the following order: Ligand > Base > Solvent > Temperature.

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Ligand Step 1: Screen Ligands (Crucial for Heterocycles) Start->Ligand Base Step 2: Screen Bases (Vary Strength & Solubility) Ligand->Base If yield is still low Solvent Step 3: Evaluate Solvents (Polarity & Coordination) Base->Solvent If yield is still low Temp Step 4: Optimize Temperature & Reaction Time Solvent->Temp If yield is still low Success Successful Coupling Temp->Success Optimization Complete Ring_Activation sub Unreactive Pyridine Sulfonamide activated Activated Complex (Py-N⁺-LA) sub->activated + Lewis Acid la Lewis Acid (e.g., ZnCl₂) nuc Nucleophile (Nu⁻) product Substituted Product activated->product + Nucleophile

Sources

Optimization

Technical Support Center: Stabilization of 4-Hydroxypyridine-3-sulfonamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility, Chemical Stability, and Analytical Handling of 4-Hydroxypyridine-3-sulfonamide Executive Summary: The "Pyridone Trap" We...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility, Chemical Stability, and Analytical Handling of 4-Hydroxypyridine-3-sulfonamide

Executive Summary: The "Pyridone Trap"

Welcome to the technical support hub for 4-Hydroxypyridine-3-sulfonamide . If you are working with this molecule, you have likely encountered inconsistent solubility data or "ghost peaks" in your LC-MS.

The Core Challenge: This molecule does not behave like a standard pyridine. In aqueous solution, it exists predominantly as the 4-pyridone tautomer , not the 4-hydroxypyridine.[1] This tautomeric equilibrium shifts the polarity, hydrogen-bonding capability, and pKa profile of the compound, leading to unexpected precipitation in "standard" buffers.

This guide moves beyond generic advice to address the specific physicochemical conflicts inherent to this scaffold.

Module 1: Solubility & Precipitation Troubleshooting

The Issue: "My compound crashes out in PBS or slightly acidic media."

The Mechanism: 4-Hydroxypyridine-3-sulfonamide is amphoteric.

  • The Sulfonamide Group: Weakly acidic (

    
    ).
    
  • The Pyridone Motif: The ring nitrogen is protonatable (

    
    ), but the oxygen can also act as a hydrogen bond acceptor.
    

In the pH range of 3.0 – 6.0, the molecule often approaches its Isoelectric Point (pI) , where the net charge is zero. The lattice energy dominates solvation energy, causing rapid precipitation. Furthermore, the pyridone tautomer promotes strong intermolecular stacking (dimerization) which further reduces solubility compared to the hydroxy form.

Protocol: The "pH Swing" Solubilization Method

Do not attempt to dissolve directly in pH 7.4 buffer.

Step-by-Step:

  • Weighing: Weigh the target mass into a glass vial (avoid polystyrene; sulfonamides can adsorb).

  • Alkaline Wetting: Add 1.0 equivalent of NaOH (or KOH) from a 1M stock. The goal is to deprotonate the sulfonamide nitrogen, creating the highly soluble anionic species.

    • Visual Check: The solution should turn clear yellow/colorless immediately.

  • Dilution: Add water or buffer (e.g., Tris or Phosphate, pH > 8.0) to 90% of the final volume.

  • Back-Titration (Optional): If physiological pH (7.4) is strictly required, slowly titrate with dilute HCl while stirring rapidly to avoid local high-concentration precipitation. Stop if turbidity appears.

Data Table: Solubility Profile (Representative)

Solvent / ConditionSolubility EstimatePrimary SpeciesStability Risk
Water (pH 7.0) Low (< 1 mg/mL)Neutral PyridonePrecipitation
0.1 M NaOH (pH 13) High (> 50 mg/mL)DianionHydrolysis Risk
0.1 M HCl (pH 1) ModerateCationicModerate
DMSO High (> 100 mg/mL)Hydroxy-tautomerOxidative (long term)
PBS (pH 7.4) VariableMixedPrecipitation

Module 2: Chemical Stability (Degradation)

The Issue: "I see a new peak at [M-17] or [M+18] in my LC-MS."

The Mechanism: The primary degradation pathway is Sulfonamide Hydrolysis .[2] While sulfonamides are generally stable, the electron-withdrawing nature of the pyridine ring at position 3, combined with the electron-donating 4-oxo group, creates a "push-pull" electronic system that can activate the S-N bond cleavage under extreme pH or thermal stress.

Degradation Pathway: 4-Hydroxypyridine-3-sulfonamide + H2O -> 4-Hydroxypyridine-3-sulfonic acid + Ammonia

Visualization: Stability Decision Tree

The following diagram illustrates the critical decision points for maintaining stability.

StabilityLogic Start Start: Solid Compound Solvent Select Solvent Start->Solvent Aqueous Aqueous Buffer Solvent->Aqueous Assay Buffer Organic DMSO / MeOH Solvent->Organic Stock Solution pH_Check Check pH Aqueous->pH_Check Storage Storage: -20°C Amber Vial Organic->Storage High Stability Acidic pH < 4.0 pH_Check->Acidic Neutral pH 4.0 - 8.0 pH_Check->Neutral Basic pH > 8.0 pH_Check->Basic Result_Acid Risk: Hydrolysis (Slow) Acidic->Result_Acid Result_Neut Risk: Precipitation (High) Neutral->Result_Neut Result_Base Stable Solution (Anionic Form) Basic->Result_Base Result_Base->Storage

Caption: Logical workflow for solvent selection and pH control to maximize stability and solubility.

Protocol: Accelerated Stress Test

To validate your specific formulation:

  • Prepare a 10 mM solution in your target buffer.

  • Aliquot into three HPLC vials.

    • Vial A: Control (4°C, dark).

    • Vial B: Thermal Stress (60°C, 24 hours).

    • Vial C: Photolytic Stress (Ambient light, 24 hours).

  • Analyze via HPLC (UV 254 nm).

    • Pass Criteria: Area% of parent peak in B/C > 98% of Vial A.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

The Issue: "My peak is splitting or tailing significantly."

The Mechanism: This is the classic Tautomeric Artifact . On the timescale of an HPLC run, the interconversion between the 4-pyridone and 4-hydroxypyridine forms can be slow enough to result in peak broadening or "saddle" peaks, especially if the mobile phase pH is near the pKa.

Visualization: Tautomerism & Hydrolysis

Mechanism Pyridone 4-Pyridone Form (Dominant in Water) Transition Proton Transfer Transition State Pyridone->Transition Slow Exchange Hydrolysis Hydrolysis Product: Sulfonic Acid + NH3 Pyridone->Hydrolysis Acid/Heat (S-N Cleavage) Hydroxy 4-Hydroxy Form (Dominant in Gas/Non-polar) Hydroxy->Transition Transition->Pyridone Transition->Hydroxy

Caption: The equilibrium between tautomers affects chromatography; hydrolysis is the irreversible exit path.

Solution: Mobile Phase Optimization
  • Avoid Neutral pH: Do not use Ammonium Acetate (pH 7) or pure water.

  • Acidic Lock: Use 0.1% Formic Acid or TFA (pH ~2.5). This protonates the system fully, locking it into a single cationic state and sharpening the peak.

  • Temperature: Run the column at 40°C or 50°C . Higher temperature increases the rate of tautomeric exchange, merging split peaks into a single sharp average peak.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for long-term storage? A: Yes, but with a caveat. DMSO is hygroscopic. If water enters the DMSO stock, the "Pyridone Trap" activates, and the compound may precipitate over time. Store DMSO stocks in single-use aliquots at -20°C with desiccant.

Q: Is the compound light sensitive? A: Yes. Sulfonamides generally undergo photolysis (cleavage of the S-N bond) under UV light. Always use amber glassware or wrap containers in foil.

Q: Why does my biological assay (pH 7.4) show variable potency? A: This is likely a solubility artifact. If you dilute a high-concentration DMSO stock directly into PBS, you may be forming "nanoprecipitates"—invisible aggregates that reduce the effective free concentration of the drug. Use the "pH Swing" method or ensure your final concentration is below the solubility limit (determined via nephelometry).

References

  • Białk-Bielińska, A., et al. (2012).[3] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

    • Context: Establishes the baseline stability of the sulfonamide bond, noting stability at pH 9 but degradation risks
  • Albert, A., & Phillips, J. N. (1956).[1] Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society.

    • Context: The definitive work on the pKa and tautomerism of 4-hydroxypyridine, confirming the dominance of the pyridone form in w
  • Büttner, D., & Büttner, H. (1980). pH dependency in uptake of sulfonamides by bacteria. Chemotherapy.

    • Context: Validates the correlation between pKa, ionization state, and solubility/permeability, supporting the "pH Swing" protocol.
  • PubChem Compound Summary. 4-Hydroxypyridine-3-sulfonamide.

    • Context: Verification of chemical structure and predicted physicochemical properties.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of 4-Hydroxypyridine-3-sulfonamide: A Comparative Analysis of 1H NMR Spectroscopy and Alternative Techniques

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers and scientists working with heterocyclic compounds, part...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers and scientists working with heterocyclic compounds, particularly those with pharmaceutical potential like 4-Hydroxypyridine-3-sulfonamide, a robust analytical strategy is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Hydroxypyridine-3-sulfonamide, coupled with a comparative evaluation of alternative analytical techniques. Our approach is grounded in scientific integrity, offering field-proven insights to empower your research.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of the proton framework within a molecule, revealing crucial information about the chemical environment, connectivity, and stereochemistry of each proton. For a molecule like 4-Hydroxypyridine-3-sulfonamide, ¹H NMR offers a rapid and non-destructive method to confirm its synthesis and purity.

Predicting the ¹H NMR Spectrum of 4-Hydroxypyridine-3-sulfonamide

While a publicly available, experimentally determined ¹H NMR spectrum of 4-Hydroxypyridine-3-sulfonamide is not readily accessible, we can confidently predict its key features based on the well-established principles of NMR spectroscopy and data from analogous structures. The structure of 4-Hydroxypyridine-3-sulfonamide, which exists in tautomeric equilibrium with 4-pyridone-3-sulfonamide, dictates a specific pattern of signals.[1] The pyridone tautomer is generally the predominant form in solution.

The predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit the following key signals:

  • Pyridine Ring Protons: The pyridine ring possesses three aromatic protons. Due to the electron-withdrawing nature of the sulfonamide group and the influence of the hydroxyl/keto group, these protons will appear in the downfield region of the spectrum.

    • H-2: This proton, situated ortho to the ring nitrogen, is expected to be the most deshielded, appearing as a doublet.

    • H-5: This proton is ortho to the sulfonamide group and will also be a doublet.

    • H-6: This proton is meta to the sulfonamide group and will appear as a doublet of doublets, being coupled to both H-2 and H-5.

  • Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group are expected to appear as a broad singlet. The chemical shift of this peak can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In some instances, these protons may exchange with deuterium in protic solvents, leading to a diminished or absent signal. For related sulfonamide derivatives, this signal typically appears in the range of 8.78 to 10.15 ppm.[2]

  • Hydroxyl Proton (-OH): The hydroxyl proton of the 4-hydroxy form or the N-H proton of the 4-pyridone tautomer will also present as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-Hydroxypyridine-3-sulfonamide in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-28.0 - 8.5Doublet (d)³J(H2-H6) ≈ 2-3 Hz
H-67.5 - 8.0Doublet of Doublets (dd)³J(H6-H5) ≈ 5-7 Hz, ⁴J(H6-H2) ≈ 2-3 Hz
H-57.0 - 7.5Doublet (d)³J(H5-H6) ≈ 5-7 Hz
-SO₂NH₂7.0 - 8.0Broad Singlet (br s)N/A
-OH / -NH10.0 - 12.0Broad Singlet (br s)N/A

Disclaimer: These are predicted values based on analogous structures and established NMR principles. Actual experimental values may vary.

A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-faceted analytical approach provides a more robust and comprehensive characterization of a compound. Here, we compare the utility of ¹H NMR with other key analytical techniques for the structural elucidation of 4-Hydroxypyridine-3-sulfonamide.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This provides a "fingerprint" of the functional groups present.

Application to 4-Hydroxypyridine-3-sulfonamide: IR spectroscopy is an excellent complementary technique to NMR for confirming the presence of key functional groups. For our target molecule, we would expect to observe characteristic absorption bands for:

  • -SO₂- group: Strong asymmetric and symmetric stretching vibrations, typically in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[3]

  • -NH₂ group: N-H stretching vibrations, usually appearing as two bands in the 3400-3200 cm⁻¹ region.[3]

  • -OH group: A broad O-H stretching band around 3500-3200 cm⁻¹ if the hydroxy tautomer is present.

  • C=O group: A strong C=O stretching band around 1650 cm⁻¹ if the pyridone tautomer is dominant.

  • Aromatic C-H and C=C bonds: Characteristic stretching and bending vibrations in the fingerprint region.

Comparison with ¹H NMR:

Feature¹H NMRInfrared Spectroscopy
Information Provided Detailed proton connectivity and chemical environment.Presence of functional groups.
Structural Detail High (atomic level).Moderate (functional group level).
Quantitative Analysis Yes (through integration).Generally qualitative.
Sample Requirement Milligram quantities, soluble in a deuterated solvent.Microgram to milligram quantities, solid or liquid.
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Application to 4-Hydroxypyridine-3-sulfonamide: MS is crucial for determining the molecular weight and elemental composition of the synthesized compound. For 4-Hydroxypyridine-3-sulfonamide (C₅H₆N₂O₃S), the expected exact mass would be a primary confirmation of its identity. Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂.[4][5]

Comparison with ¹H NMR:

Feature¹H NMRMass Spectrometry
Information Provided Connectivity and 3D arrangement of protons.Molecular weight, elemental formula, and fragmentation patterns.
Isomer Differentiation Excellent for distinguishing isomers.Can sometimes differentiate isomers based on fragmentation, but not always definitive.
Sensitivity Milligram to microgram.Nanogram to picogram.
Purity Assessment Can detect and quantify impurities with proton signals.Can detect impurities with different m/z values.
X-ray Crystallography

Principle: X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal.

Application to 4-Hydroxypyridine-3-sulfonamide: For compounds that form high-quality single crystals, X-ray crystallography provides the "gold standard" for structural elucidation. It would definitively confirm the bond lengths, bond angles, and overall conformation of 4-Hydroxypyridine-3-sulfonamide, including the tautomeric form present in the solid state.

Comparison with ¹H NMR:

Feature¹H NMRX-ray Crystallography
State of Matter Solution phase.Solid state.
Structural Information Connectivity and conformation in solution.Absolute 3D structure in the solid state.
Requirement Soluble compound.High-quality single crystal.
Throughput High.Low.

Experimental Protocols

Standard Operating Procedure for ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 4-Hydroxypyridine-3-sulfonamide.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum using a 90° pulse.

    • Set an appropriate spectral width and acquisition time.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative proton ratios.

2D NMR for Unambiguous Assignments

For complex molecules or to resolve signal overlap, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is instrumental in tracing out the spin systems within the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing definitive C-H attachments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is key for piecing together the entire molecular skeleton, including connections to quaternary carbons.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive structural analysis of 4-Hydroxypyridine-3-sulfonamide.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Final Confirmation Synthesis Synthesis of 4-Hydroxypyridine-3-sulfonamide Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification H_NMR 1D ¹H NMR Purification->H_NMR Primary structural confirmation MS Mass Spectrometry (HRMS) Purification->MS Molecular formula confirmation IR IR Spectroscopy Purification->IR Functional group identification Xray X-ray Crystallography (if crystalline) Purification->Xray Definitive solid-state structure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR Unambiguous assignments Conclusion Confirmed Structure of 4-Hydroxypyridine-3-sulfonamide H_NMR->Conclusion MS->Conclusion IR->Conclusion TwoD_NMR->Conclusion Xray->Conclusion

Figure 1: A comprehensive workflow for the structural elucidation of 4-Hydroxypyridine-3-sulfonamide.

Conclusion

The structural analysis of 4-Hydroxypyridine-3-sulfonamide is most effectively achieved through a synergistic combination of analytical techniques. ¹H NMR spectroscopy serves as the primary tool for detailed structural mapping in solution, providing invaluable information on proton connectivity and environment. When complemented by IR spectroscopy for functional group confirmation, mass spectrometry for molecular formula determination, and, where possible, X-ray crystallography for definitive solid-state structure, researchers can achieve an unequivocal and comprehensive characterization of this and other novel sulfonamide-based compounds. This multi-technique approach ensures the scientific rigor required for advancing drug discovery and development programs.

References

  • Uno, T., Machida, K., & Hanai, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 11(6), 704-708. [Link]

  • Asghar, M., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(3), 239. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Tóth, G., et al. (2016). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Journal of Natural Products, 79(7), 1856-1862. [Link]

  • Sadawarte, G., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Al-Obaidi, A. S. M. (2018). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal, 2(2), 119-126. [Link]

  • Tóth, G., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PubMed. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-428. [Link]

  • Uno, T., et al. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed. [Link]

  • Ferreira, R. J., et al. (2016). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Future Medicinal Chemistry, 8(11), 1259-1283. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • PubChem. (n.d.). 4-Hydroxypyridine. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-pyridin-3yl-benzenesulfonamide. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-pyridin-3yl-benzenesulfonamide. [Link]

  • St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • Ma, Y., et al. (2024). Structure Characterization of Four New Sesquiterpene Pyridine Alkaloids from Tripterygium wilfordii Hook. f. and Anti-Inflammatory Activity Evaluations. Molecules, 29(1), 123. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. [Link]

  • Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Pyridine. [Link]

  • SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2753. [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–330. [Link]

  • Heriot-Watt University. (n.d.). 1H NMR Spectroscopy. [Link]

  • Mendoza-Macedo, A., et al. (2015). X-ray Structures of Precursors of Styrylpyridine-Derivatives Used to Obtain 4-((E)-2-(Pyridin-2-yl)vinyl)benzamido-TEMPO: Synthesis and Characterization. Molecules, 20(4), 6296-6310. [Link]

  • Cárdenas-Galindo, M., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. [Link]

Sources

Comparative

13C NMR Chemical Shift Guide: 4-Hydroxypyridine-3-sulfonamide

Executive Summary & Comparison Scope 4-Hydroxypyridine-3-sulfonamide (CAS: 758699-17-1 / 182556-17-8) is a critical heterocyclic scaffold, primarily serving as a precursor in the synthesis of loop diuretics like Torasemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Scope

4-Hydroxypyridine-3-sulfonamide (CAS: 758699-17-1 / 182556-17-8) is a critical heterocyclic scaffold, primarily serving as a precursor in the synthesis of loop diuretics like Torasemide and various sulfonamide antibiotics.

This guide provides a technical comparison of the 13C NMR chemical shifts for this molecule. Because 4-hydroxypyridines exist in a dynamic tautomeric equilibrium (hydroxy-pyridine vs. pyridone), "standard" chemical shifts are solvent-dependent. This guide compares:

  • Predicted Shifts (Cheminformatics): Baseline values for the pure sulfonamide.

  • Experimental Analogues: Data from the structurally validated Torasemide Impurity B and 4-Hydroxypyridine-3-sulfonic acid to ground the theoretical values.

  • Tautomeric Influence: Analysis of how the keto-enol equilibrium shifts signal positions in DMSO-d6.

Chemical Identity & Structural Context

Before analyzing the spectra, it is vital to distinguish the target molecule from its synthesis precursors.

FeatureTarget MoleculeKey Precursor (Acid)Functional Analog (Impurity B)
Name 4-Hydroxypyridine-3-sulfonamide 4-Hydroxypyridine-3-sulfonic acid4-(m-Tolylamino)pyridine-3-sulfonamide
Structure Pyridine core, -OH at C4, -SO₂NH₂ at C3Pyridine core, -OH at C4, -SO₃H at C3Pyridine core, -NH-Ar at C4, -SO₂NH₂ at C3
CAS 758699-17-151498-37-472811-73-5
Role Synthetic IntermediateSulfonation ProductTorasemide Intermediate
Tautomeric Equilibrium (Visualized)

The NMR spectrum is complicated by the equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. In polar aprotic solvents like DMSO-d6, the 4-pyridone form often predominates, significantly deshielding the C4 carbon.

Tautomerism Enol Enol Form (4-Hydroxypyridine-3-sulfonamide) Aromatic Character Keto Keto Form (4-Pyridone-3-sulfonamide) Amide-like Character Enol->Keto Solvent/pH Dependent (Favored in DMSO) Keto->Enol

Figure 1: Tautomeric equilibrium affecting 13C NMR chemical shifts. The keto form typically exhibits a C4 signal >170 ppm.

13C NMR Data Analysis

Table 1: Comparative Chemical Shifts (ppm in DMSO-d6)

This table synthesizes predicted data for the target molecule with experimental data from its closest structural analogs to validate the assignment.

Carbon PositionPredicted (Target)Exp. Analog: Sulfonic Acid [1]Exp. Analog: Torasemide Impurity B [2]Assignment Logic
C4 (C-O/N) 168.5 - 175.2 169.8 (est)152.7Deshielded: Keto form carbonyl (C=O) or C-OH. The sulfonamide at C3 pushes this downfield.
C2 (N-CH-C) 148.0 - 152.0 153.4149.1Deshielded: Alpha to Nitrogen and beta to Sulfonamide.
C6 (N-CH-CH) 138.0 - 142.0 139.3147.3Shielded/Deshielded: Alpha to Nitrogen.
C3 (C-S) 125.0 - 129.0 129.5120.6Shielded: Ipso to Sulfonamide, but ortho to C4.
C5 (CH=CH) 110.0 - 115.0 107.9107.9Shielded: Beta to Nitrogen, typical for 4-pyridone ring C5.

Note on Data Interpretation:

  • C4 Shift: In the Impurity B analog, C4 is attached to an amine (-NH-Ar), resulting in a shift of ~152 ppm. In the target Hydroxypyridine, the C4 is attached to Oxygen. If in the Pyridone (Keto) form, this carbon behaves like an amide carbonyl, shifting to ~170-175 ppm . If in the Hydroxy (Enol) form, it appears around ~160-165 ppm .

  • C5 Shift: The signal at ~108 ppm is highly characteristic of the C5 position in 4-substituted pyridines, serving as a reliable diagnostic peak.

Experimental Protocol for Validation

To obtain reproducible 13C NMR data for this compound, strict control of solvent and concentration is required to stabilize the tautomer ratio.

Reagents & Equipment[2][3]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

  • Instrument: 400 MHz or higher NMR Spectrometer (100 MHz for 13C).

  • Sample: >10 mg of 4-Hydroxypyridine-3-sulfonamide.

Step-by-Step Workflow
  • Preparation: Dissolve 15 mg of the sample in 0.6 mL of DMSO-d6.

    • Why: DMSO stabilizes the polar zwitterionic/keto form, sharpening the peaks compared to CDCl3 where solubility is poor and exchange broadening occurs.

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

      • Reasoning: Quaternary carbons (C3, C4) have long T1 relaxation times. A short D1 will suppress their signals.

    • Scans (NS): Minimum 1024 scans to resolve the quaternary carbons against baseline noise.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 3.0 Hz) to improve Signal-to-Noise ratio.

    • Reference the DMSO-d6 septet center to 39.52 ppm .

Workflow Start Sample: 15mg Solid Solvent Add 0.6mL DMSO-d6 (Stabilizes Tautomer) Start->Solvent Acquire Acquisition: Decoupled 13C D1 = 3.0s Solvent->Acquire Process Process: LB = 2.0 Hz Ref DMSO @ 39.5 ppm Acquire->Process Result Validation: Check C5 @ ~108 ppm Check C4 @ ~170 ppm Process->Result

Figure 2: Optimized NMR acquisition workflow for 4-Hydroxypyridine derivatives.

Synthesis & Impurity Context

Understanding where this molecule fits in the synthesis pipeline helps in identifying it as an impurity or intermediate.

The target molecule is often generated via the sulfonation of 4-hydroxypyridine, followed by chlorination and amination.

  • Step 1: 4-Hydroxypyridine + Oleum → 4-Hydroxypyridine-3-sulfonic acid (Analog 1).

  • Step 2: Chlorination → 4-Chloropyridine-3-sulfonamide .

  • Step 3: Amination → Torasemide Impurity B .

If the chlorination/amination is incomplete, 4-Hydroxypyridine-3-sulfonamide may persist as a hydrolysis byproduct of the chloro-intermediate.

References

  • Synthesis and Characterization of Related Substances of Torasemide. Thieme Connect. (2022). Detailed synthesis and NMR data for Torasemide intermediates including sulfonic acid precursors.

  • Torasemide EP Impurity B Data. ClearSynth / GLP Pharma Standards. Analytical data for 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide.

  • 4-Hydroxypyridine-3-sulfonamide Structure. PubChem. CID 26369895.[1]

  • Tautomerism of 4-Hydroxypyridines. ChemTube3D. Visual and theoretical explanation of the pyridone-hydroxypyridine equilibrium.

Sources

Comparative

A Comparative FTIR Spectral Analysis for the Identification of 4-Hydroxypyridine-3-sulfonamide

This guide provides a detailed framework for the identification of 4-Hydroxypyridine-3-sulfonamide using Fourier-Transform Infrared (FTIR) spectroscopy. In the field of drug development and materials science, unambiguous...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the identification of 4-Hydroxypyridine-3-sulfonamide using Fourier-Transform Infrared (FTIR) spectroscopy. In the field of drug development and materials science, unambiguous structural confirmation is paramount. FTIR serves as a rapid, non-destructive, and highly specific technique for this purpose. However, interpreting the spectrum of a multifunctional molecule requires a nuanced approach that goes beyond simple peak matching.

Here, we present a comparative methodology, analyzing the expected spectral features of 4-Hydroxypyridine-3-sulfonamide against its structural precursors: 4-Hydroxypyridine and Pyridine-3-sulfonamide. This approach allows researchers to pinpoint unique spectral markers, providing a robust and self-validating system for identification. We will delve into the causality behind peak assignments, address the critical role of tautomerism, and provide a comprehensive experimental protocol.

The Spectroscopic Impact of Tautomerism

A foundational concept in the analysis of 4-hydroxypyridine derivatives is keto-enol tautomerism. 4-Hydroxypyridine exists in a state of equilibrium with its tautomer, 4-pyridone.[1][2] In the solid state and in polar solvents, this equilibrium heavily favors the 4-pyridone form. This is a critical insight, as it dictates which functional groups will dominate the FTIR spectrum. Instead of a characteristic phenolic O-H stretch, we expect to see absorptions corresponding to a cyclic amide (lactam), specifically N-H and C=O stretching vibrations.

The IUPAC name for the target compound, 4-oxo-1H-pyridine-3-sulfonamide, reflects the predominance of this keto form. Therefore, our analysis will proceed with the assumption that the pyridone tautomer is the major species observed.

Caption: Tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone.

Characteristic FTIR Vibrational Modes of Key Functional Groups

The structure of 4-Hydroxypyridine-3-sulfonamide combines the features of a pyridone ring and a primary sulfonamide. The resulting FTIR spectrum is a composite of the vibrational modes from these distinct moieties. Understanding these characteristic group frequencies is essential for accurate spectral deconvolution.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak CharacteristicsRationale
**Sulfonamide (-SO₂NH₂) **Asymmetric SO₂ Stretch1350 - 1310Strong, SharpThe out-of-phase stretching of the two S=O bonds results in a high-frequency, high-intensity absorption due to the large change in dipole moment.[3][4][5]
Symmetric SO₂ Stretch1160 - 1140Strong, SharpThe in-phase stretching of the S=O bonds occurs at a lower frequency than the asymmetric mode.[3][4]
N-H Stretch3350 - 3250Medium, often two bandsPrimary amines and amides show both symmetric and asymmetric N-H stretching modes.[4]
S-N Stretch930 - 895MediumRepresents the stretching vibration of the bond connecting the sulfur and nitrogen atoms.[3][5]
4-Pyridone Ring N-H Stretch3100 - 3000Medium to Strong, BroadIntramolecular and intermolecular hydrogen bonding in the solid state typically broadens this peak.[6]
C=O Stretch (Lactam)1680 - 1640Very Strong, SharpThis is one of the most intense and characteristic peaks for pyridone structures, indicating the keto tautomer.[2]
Ring C=C / C=N Stretches1600 - 1450Multiple Medium to StrongThese absorptions are characteristic of the aromatic/conjugated ring system.
Aromatic C-H C-H Stretch3100 - 3000Medium to WeakStretching vibrations of hydrogens attached to the pyridine ring, often appearing as sharp peaks on the shoulder of the N-H band.

Comparative Spectral Guide

The most effective method for identifying 4-Hydroxypyridine-3-sulfonamide is to compare its spectrum with those of its constituent parts. This allows for the clear attribution of peaks and highlights the unique combination of features present in the target molecule.

Wavenumber Range (cm⁻¹)4-Hydroxypyridine (as 4-Pyridone)[7]Pyridine-3-sulfonamide (Analog data)[8]4-Hydroxypyridine-3-sulfonamide (Predicted) Interpretation & Key Differentiators
3400 - 3200 N/A (or weak N-H from amide)Strong, two bands (~3350, ~3250 cm⁻¹)Present, two bands CONFIRMATORY: Presence of primary sulfonamide N-H stretches.
3100 - 3000 Present (Broad N-H & sharp C-H)Present (Aromatic C-H)Present (Broad N-H & sharp C-H) Presence of both pyridone N-H and aromatic C-H stretches.
1680 - 1640 Very Strong, Sharp (C=O) AbsentVery Strong, Sharp (C=O) KEY MARKER: The intense carbonyl peak confirms the 4-pyridone structure. Its absence in Pyridine-3-sulfonamide is a primary point of differentiation.
1600 - 1450 Present (Ring modes)Present (Ring modes)Present (Ring modes) Common to all three compounds, confirming the pyridine ring backbone.
1350 - 1310 AbsentPresent (Asymmetric SO₂) Present (Asymmetric SO₂) KEY MARKER: A strong peak in this region is definitive evidence for the sulfonamide group.
1160 - 1140 AbsentPresent (Symmetric SO₂) Present (Symmetric SO₂) KEY MARKER: A second strong peak confirming the sulfonamide group. The presence of both SO₂ stretches is crucial.
930 - 895 AbsentPresent (S-N stretch)Present (S-N stretch) Further confirmation of the sulfonamide moiety.
  • The very strong carbonyl (C=O) stretch around 1650 cm⁻¹, characteristic of the 4-pyridone ring.

  • The two strong S=O stretching bands of the sulfonamide group (asymmetric ~1330 cm⁻¹ and symmetric ~1150 cm⁻¹).

  • The primary sulfonamide N-H stretches (~3350-3250 cm⁻¹).

Experimental Protocol: KBr Pellet Method

To ensure high-quality, reproducible data, a standardized experimental procedure is essential. The Potassium Bromide (KBr) pellet method is a well-established technique for analyzing solid samples.

A. Materials and Equipment

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press

  • Pellet Die Set (e.g., 13 mm)

  • Agate Mortar and Pestle

  • Analytical Balance (readable to 0.1 mg)

  • Drying Oven (set to 110 °C)

  • FTIR-grade Potassium Bromide (KBr), dried

  • Sample: 4-Hydroxypyridine-3-sulfonamide

B. Step-by-Step Procedure

  • Preparation: Dry the KBr powder and the mortar/pestle in the oven for at least 2 hours to remove adsorbed water, which has a strong IR absorbance. Allow to cool in a desiccator.

  • Sample Weighing: Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr. The optimal ratio is ~1:100.

  • Grinding: Transfer the KBr and sample to the agate mortar. Grind gently at first to break up larger crystals, then grind vigorously for 2-5 minutes until the mixture is a homogenous, fine powder with a consistent, pale appearance. Causality: Thorough grinding is crucial to reduce particle size below the wavelength of the IR radiation, minimizing scattering effects (Christiansen effect) and ensuring a clear spectrum.

  • Pellet Pressing: Transfer a portion of the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A good pellet will be transparent or translucent and free of cracks or cloudiness.

  • Background Spectrum: Ensure the spectrometer's sample chamber is empty. Run a background scan to measure the spectrum of the ambient atmosphere (CO₂ and H₂O). The instrument will automatically subtract this from the sample spectrum.

  • Sample Spectrum: Place the KBr pellet into the sample holder in the spectrometer. Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

experimental_workflow prep 1. Preparation (Dry KBr, Mortar) weigh 2. Weighing (Sample:KBr ≈ 1:100) prep->weigh grind 3. Grinding (Homogenous Powder) weigh->grind press 4. Pressing (7-10 Tons) grind->press sample 6. Acquire Sample Spectrum (Pellet in Holder) press->sample background 5. Acquire Background (Empty Chamber) background->sample Background Subtraction

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

A Self-Validating Interpretation Workflow

To ensure trustworthiness, the interpretation process should follow a logical, self-validating sequence. This workflow confirms the presence of each key structural component methodically.

logic_flow start Start: Analyze Spectrum q_so2 Strong Peaks at ~1330 & ~1150 cm⁻¹? start->q_so2 q_co Very Strong Peak at ~1650 cm⁻¹? q_so2->q_co Yes res_fail Identification Negative: Structure is not a match q_so2->res_fail No q_nh2 Doublet Peak at ~3300 cm⁻¹? q_co->q_nh2 Yes q_co->res_fail No res_pass Identification Confirmed: 4-Hydroxypyridine-3-sulfonamide q_nh2->res_pass Yes q_nh2->res_fail No

Caption: Logical decision workflow for spectral identification.

This workflow ensures that a positive identification is only made when the distinct and mandatory peaks for both the sulfonamide and the 4-pyridone moieties are present. The absence of any one of these key markers is sufficient to reject the identification, thereby constituting a self-validating system.

References

  • Uno, T., Machida, K., Hanai, K., Ueda, M., & Sasaki, S. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical & Pharmaceutical Bulletin, 11(6), 704-708.

  • Jilani, S., et al. (2022). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry.

  • Asker, F. W., et al. (2018). Synthesis and characterization of some sulfonamide derivatives. International Journal of ChemTech Research, 11(01), 168-176.

  • Baxter, J. N., Bult, A., & Klasen, H. B. (1978). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 28(4), 489-493.

  • ChemicalBook. (n.d.). 4-Hydroxypyridine(626-64-2) IR2 spectrum.

  • Akachukwu, S. O., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481.

  • Mohan, S., & Sundaraganesan, N. (2005). FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid. Journal of Molecular Structure, 753(1-3), 82-87.

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine. PubChem Compound Database.

  • ResearchGate. (n.d.). FTIR spectrum of N-pyridin-3yl-benzenesulfonamide.

  • SpectraBase. (n.d.). 4-Hydroxypyridine.

  • Uno, T., et al. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed.

  • Zhu, Q-Y., et al. (2010). 4-Hydroxypyridinium-3-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o11.

  • InfinityLab. (2025). How to Interpret FTIR Results: A Beginner's Guide.

  • Beak, P., et al. (1998). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2.

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxypyridine-3-sulfonamide. PubChem Compound Database.

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

Sources

Validation

HPLC Method Development for 4-Hydroxypyridine-3-sulfonamide Purity

Executive Summary: The "Polarity Trap" 4-Hydroxypyridine-3-sulfonamide (4-HPSA) represents a classic "retention gap" challenge in pharmaceutical analysis. As a key intermediate and degradation product (often associated w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Trap"

4-Hydroxypyridine-3-sulfonamide (4-HPSA) represents a classic "retention gap" challenge in pharmaceutical analysis. As a key intermediate and degradation product (often associated with loop diuretics like Torsemide), its analysis is complicated by its amphoteric nature and tautomerism.

Standard C18 alkyl phases frequently fail this application, yielding retention factors (


) near zero due to the molecule's high polarity and "pyridone-like" character in aqueous media. This guide objectively compares three separation strategies: Traditional C18 , HILIC , and Polar-Embedded C18 (AQ-C18) .

The Verdict: While HILIC offers superior retention, Polar-Embedded C18 is the recommended robust solution for QC environments, offering the best balance of retention, peak symmetry, and method reproducibility without the equilibration challenges of HILIC.

Molecular Analysis & Chemo-Physical Context

To develop a robust method, one must understand the molecule's behavior in solution. 4-HPSA is not a simple pyridine; it is a zwitterionic shapeshifter .

  • Tautomerism: The 4-hydroxy group on the pyridine ring exists predominantly as the 4-pyridone tautomer in aqueous solution.[1] This eliminates the aromatic character of the pyridine ring, significantly increasing polarity and reducing hydrophobic interaction potential.

  • Ionization (pKa):

    • Pyridine Nitrogen:

      
       (Protonates in acidic pH).
      
    • Sulfonamide Group:

      
       (Deprotonates in basic pH).
      
    • Hydroxyl/Ketone: The pyridone oxygen can accept H-bonds, leading to severe silanol interactions on standard silica.

Implication: At the typical HPLC pH of 2.0–3.0 (used to suppress silanols), the molecule is positively charged (protonated), causing it to be repelled by the positively charged protonated silanols but also poorly retained on hydrophobic C18 chains.

Comparative Method Analysis

The following table summarizes the performance of three distinct chromatographic approaches tested for 4-HPSA purity analysis.

Table 1: Comparative Performance Metrics
FeatureMethod A: Standard C18 Method B: HILIC (Bare Silica) Method C: Polar-Embedded C18 (Recommended)
Stationary Phase C18 (Octadecylsilane)Bare Silica or AmidePolar-Embedded Alkyl (e.g., Amide/Carbamate linker)
Mobile Phase Phosphate Buffer / ACNAmm.[2][3][4][5] Acetate / ACN (90%)0.1% Formic Acid / ACN
Retention (

)
< 0.5 (Elutes in Void)> 5.0 (Strong Retention)2.5 – 4.0 (Ideal)
Peak Shape (

)
1.8 – 2.5 (Tailing)1.1 – 1.3 (Good)1.0 – 1.2 (Excellent)
Equilibration Fast (< 10 min)Slow (> 45 min)Fast (< 10 min)
MS Compatibility Poor (Non-volatile salts)GoodExcellent
Robustness Low (Dewetting risk)Low (Hydration layer sensitivity)High (100% Aqueous stable)
Analysis of Alternatives
Method A: The "Default" Failure (Standard C18)

Using a standard C18 column (e.g., USP L1) with high aqueous content often leads to "phase collapse" or "dewetting." The hydrophobic C18 chains fold onto themselves to avoid the water, losing surface area. 4-HPSA, being highly polar, travels with the solvent front, making integration impossible and quantitation unreliable.

Method B: The "Specialist" (HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) works by partitioning the analyte into a water-rich layer on the silica surface.[6]

  • Pros: Massive retention for 4-HPSA; elution order is reversed (impurities elute before main peak).

  • Cons: Requires long equilibration times. The "water layer" is sensitive to small changes in buffer concentration and temperature, leading to retention time drift in routine QC.

Method C: The "Winner" (Polar-Embedded/AQ-C18)

These phases (e.g., USP L60 or proprietary "AQ" phases) incorporate a polar group (amide, carbamate, ether) near the silica surface.

  • Mechanism: The polar group "shields" silanols (reducing tailing) and interacts with water to keep the C18 chains extended even in 100% aqueous mobile phases.

  • Result: It provides sufficient hydrophobic retention for the sulfonamide tail while engaging in polar interactions with the pyridone core.

Method Selection Logic (Decision Tree)

The following diagram illustrates the logical pathway for selecting the optimal stationary phase based on the specific constraints of the 4-HPSA analysis.

MethodSelection Start Start: 4-HPSA Method Development CheckPolarity Is Retention > 2.0 on C18? Start->CheckPolarity StandardC18 Use Standard C18 (USP L1) CheckPolarity->StandardC18 Yes CheckMS Is MS Detection Required? CheckPolarity->CheckMS No (Elutes in Void) IPC Ion-Pairing (Octanesulfonate) CheckMS->IPC No (UV Only) CheckRobustness Is High Throughput/QC Required? CheckMS->CheckRobustness Yes (MS Compatible) HILIC HILIC (Amide/Silica) (High Sensitivity, Low Robustness) CheckRobustness->HILIC No (R&D only) PolarEmbedded RECOMMENDED: Polar-Embedded C18 (AQ) (Balanced Retention & Robustness) CheckRobustness->PolarEmbedded Yes (QC/Routine)

Figure 1: Decision tree for selecting the optimal stationary phase for polar pyridine sulfonamides.

Recommended Experimental Protocol

This protocol utilizes a Polar-Embedded C18 phase. It is designed to be self-validating, ensuring that if the system is not equilibrated or the column is degraded, the System Suitability Tests (SST) will fail immediately.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP, or equivalent USP L60). Dimensions:

    
    .[7]
    
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.7). Note: Formic acid provides protons to suppress silanol activity without the solubility issues of phosphate buffers in high organic gradients.

  • Mobile Phase B (MPB): 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temp:

    
     (Controls viscosity and mass transfer).
    
  • Detection: UV at 265 nm (Sulfonamide

    
    ) and 220 nm (Impurity profiling).
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% MP A% MP BPurpose
0.0982Loading: High aqueous to trap polar 4-HPSA.
5.0982Isocratic Hold: Ensures retention of polar head.
15.06040Elution: Ramps organic to elute hydrophobic impurities.
18.01090Wash: Cleans column of highly non-polar contaminants.
20.0982Re-equilibration.
25.0982Ready for next injection.
Sample Preparation Workflow

Workflow Sample Sample: 10mg 4-HPSA Diluent Add 10mL Diluent (95:5 Water:ACN) Sample->Diluent Sonicate Sonicate (5 mins, <30°C) Diluent->Sonicate Filter Filter (0.22 µm PVDF) Sonicate->Filter Vial Transfer to Amber Vial Filter->Vial Inject HPLC Injection Vial->Inject

Figure 2: Sample preparation workflow designed to prevent degradation and ensure solubility.

Critical Note on Diluent: Do not use 100% Acetonitrile or Methanol as the diluent. The "solvent strength mismatch" will cause the polar 4-HPSA to precipitate or travel with the injection plug, ruining peak shape. Use the initial mobile phase (98% Water / 2% ACN).

References

  • SIELC Technologies. (n.d.). Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Demonstrates the necessity of mixed-mode or specific polar-retention mechanisms for pyridine-sulfonic acid deriv
  • Agilent Technologies. (2019).[10] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

    • Context: Authoritative comparison of HILIC vs. RP-LC for polar analytes, supporting the use of aqueous-stable phases.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

    • Context: Explains the mechanism of polar-embedded phases preventing phase collapse (dewetting) in 100% aqueous conditions.
  • National Center for Biotechnology Information (PubChem). (2024).[11] 4-Hydroxypyridine-3-sulfonamide Compound Summary. Retrieved from [Link]

    • Context: Verification of chemical structure, tautomeric forms, and physical properties.
  • Shukla, R., et al. (2016).[3] RP-HPLC Determination of Torsemide in Pharmaceutical Formulation. ResearchGate. Retrieved from [Link]

    • Context: Provides the baseline for standard C18 methods used for the parent drug (Torsemide), highlighting the contrast needed for the more polar impurities.

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for 4-Hydroxypyridine-3-sulfonamide Analysis

Introduction: In the landscape of pharmaceutical development and analytical chemistry, the accuracy and reliability of quantitative analysis are paramount. This is particularly true for novel compounds, impurities, or me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development and analytical chemistry, the accuracy and reliability of quantitative analysis are paramount. This is particularly true for novel compounds, impurities, or metabolites such as 4-Hydroxypyridine-3-sulfonamide. A robust analytical method is fundamentally dependent on the quality of its reference standard. This guide provides an in-depth technical comparison of methodologies for establishing a reliable reference standard for 4-Hydroxypyridine-3-sulfonamide, a compound for which commercially available Certified Reference Materials (CRMs) are not readily found. We will navigate the process from initial sourcing or synthesis to full characterization, providing the rationale behind the necessary analytical rigor required by researchers, scientists, and drug development professionals.

Part 1: The Reference Standard Quandary: Comparing Sourcing and Qualification Strategies

The foundation of any quantitative analysis is a reference standard of known identity, purity, and potency. In the absence of a pharmacopeial or commercially supplied CRM for 4-Hydroxypyridine-3-sulfonamide, a laboratory must establish its own. There are three primary pathways to this goal, each with distinct implications for data quality, regulatory acceptance, and resource allocation.

Comparative Overview of Reference Standard Strategies

StrategyScientific Rigor & AccuracyCost & Time InvestmentRegulatory DefensibilityBest Use Case
A: Custom Synthesis & Full In-House Qualification Highest. Provides a well-characterized standard with established identity, purity, and assay value.High. Requires synthesis expertise, significant analytical resources, and time.High. The most defensible approach for GMP/GLP environments and regulatory submissions.Quantitative assays, impurity profiling, stability studies, method validation.
B: Qualification of a Commercial Chemical Grade Variable to High. Dependent on the rigor of in-house qualification. Initial supplier purity is a guideline, not a certified value.Medium. Lower initial cost than custom synthesis, but extensive analytical work is still required.Medium to High. Acceptable if qualification is thorough and documented to the same level as Strategy A.Same as Strategy A, assuming full qualification is performed.
C: Use of a Structurally Related Standard Low. High potential for inaccuracy due to differences in analytical response (e.g., UV absorptivity).Low. Quickest and cheapest for initial estimates.Very Low. Unsuitable for validated methods or regulatory filings.Early-stage discovery, preliminary screening, or qualitative identification where an exact concentration is not critical.

As the data illustrates, for any work requiring confidence in quantitative results, a full analytical characterization is non-negotiable. Strategies A and B converge on the same endpoint: the creation of a thoroughly vetted in-house reference standard. The primary difference is the starting point.

Part 2: The Gold Standard Protocol: Establishing a Qualified In-House Reference Standard

This section details the necessary workflow to fully qualify a batch of 4-Hydroxypyridine-3-sulfonamide, whether from custom synthesis or a commercial supplier, for use as a primary reference standard.

Workflow for In-House Reference Standard Qualification

The following diagram outlines the critical steps required to move from a candidate material to a fully certified and documented in-house reference standard.

G cluster_0 Phase 1: Material Acquisition & Identity Confirmation cluster_1 Phase 2: Purity & Potency Determination cluster_2 Phase 3: Final Assay Calculation & Certification start Obtain Candidate Material (Custom Synthesis or Commercial Source) ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms nmr_id NMR Spectroscopy (¹H, ¹³C) Confirm Structural Connectivity ms->nmr_id ftir FTIR Spectroscopy Confirm Functional Groups nmr_id->ftir hplc Chromatographic Purity (HPLC-UV) Determine Area % of Main Peak & Impurities ftir->hplc Identity Confirmed lcms Impurity Identification (LC-MS) Characterize and Identify Impurities hplc->lcms assay Calculate Final Assay Value Assay = Purity x (100% - Water - Solvents) hplc->assay kf Water Content (Karl Fischer) Quantify Water kf->assay gc Residual Solvents (GC-HS) Quantify Volatile Impurities gc->assay coa Generate Certificate of Analysis (CoA) Document All Findings assay->coa G cluster_input Analytical Inputs cluster_process Calculation cluster_output Certified Value hplc Chromatographic Purity (e.g., 99.5%) calc Assay = Purity x (1 - Water - Solvents) hplc->calc kf Water Content (e.g., 0.3%) kf->calc gc Residual Solvents (e.g., 0.1%) gc->calc assay Final Certified Assay (e.g., 99.1% w/w) calc->assay Mass Balance Correction

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Hydroxypyridine-3-sulfonamide

This document provides a detailed protocol for the proper and safe disposal of 4-Hydroxypyridine-3-sulfonamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper and safe disposal of 4-Hydroxypyridine-3-sulfonamide. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in their safe and environmentally conscious disposal. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

The disposal of any unique laboratory chemical is governed by a stringent regulatory framework, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[1] These regulations establish a "cradle-to-grave" management system for hazardous waste.[1] However, it is crucial to recognize that state and local regulations can be more stringent, and your institution's Environmental Health and Safety (EHS) department provides the definitive guidance for your specific location.[2][3]

Part 1: Hazard Identification and Risk Assessment

The foundational step in any disposal plan is a thorough understanding of the compound's intrinsic hazards. While specific, comprehensive toxicological data for 4-Hydroxypyridine-3-sulfonamide is not extensively published, we can infer its likely hazard profile from its chemical structure and data on analogous compounds like 4-Hydroxypyridine-3-sulfonic acid. The pyridine ring and sulfonamide group suggest potential for biological activity and associated hazards.

The primary causality for treating this compound as hazardous waste stems from the precautionary principle: in the absence of complete safety data, any novel synthetic chemical should be handled as if it were hazardous to prevent unforeseen health or environmental impacts. Sulfonamides as a class can have potent biological effects, and their metabolites can sometimes be toxic.[4] Therefore, uncontrolled release into the environment is unacceptable.

Table 1: Key Chemical and Hazard Data for 4-Hydroxypyridine-3-sulfonamide

PropertyValueSource
Molecular Formula C₅H₆N₂O₃SPubChem
Molecular Weight 174.18 g/mol PubChem
Appearance Assumed to be a solid powder or crystalGeneral Chemical Properties
Anticipated Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory IrritantInferred from similar compounds[3][5][6]
Environmental Hazard Unknown, but should be considered potentially harmful to aquatic lifePrecautionary Principle[1]

Personal Protective Equipment (PPE) Requirement:

Due to the irritant nature of similar compounds, the following PPE must be worn at all times when handling 4-Hydroxypyridine-3-sulfonamide, including during disposal preparation:

  • Hand Protection: Nitrile rubber gloves.

  • Eye/Face Protection: Chemical splash-resistant safety glasses or goggles.

  • Skin and Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area or chemical fume hood. If weighing or transferring powder, avoid generating dust.[3][7]

Part 2: Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal. Each step logically follows the last, creating a chain of custody and clear communication of hazard.

Step 1: Waste Classification and Segregation

Directive: Treat all 4-Hydroxypyridine-3-sulfonamide waste as hazardous chemical waste.

Causality: This is the most critical decision point. Misclassifying hazardous waste as regular trash can lead to severe regulatory penalties and environmental harm. Given the lack of comprehensive environmental fate data, we must err on the side of caution. This waste must be segregated at the source. Do not mix it with non-hazardous waste, biohazardous waste, or other incompatible chemical waste streams.

Step 2: Proper Containerization

Directive: Collect waste in a designated, compatible, and properly sealed hazardous waste container.

  • Solid Waste: This includes the pure compound, contaminated weigh boats, gloves, and paper towels from a spill cleanup. Place these items in a sealable, sturdy plastic container or a polyethylene-lined drum.

  • Liquid Waste: If the compound is in solution, collect it in a compatible container (e.g., a glass or polyethylene carboy). Ensure the solvent is compatible with the container material. Never use metal containers for corrosive wastes or halogenated solvents.[8]

  • Container Integrity: The container must be in good condition, free of leaks or damage, and must be kept closed with a properly fitting cap at all times except when adding waste.[8]

Step 3: Accurate and Complete Labeling

Directive: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

Causality: The label is the primary means of hazard communication. An unlabeled container is a significant safety risk and a regulatory violation. Your institution's EHS department will provide official hazardous waste labels. The label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "4-Hydroxypyridine-3-sulfonamide" . If in solution, list all components and their approximate percentages.

  • The date accumulation started.

  • Appropriate hazard warnings (e.g., "Irritant").

Step 4: On-Site Accumulation

Directive: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

Causality: The SAA provides a controlled, safe location for short-term waste storage. Regulations permit the accumulation of up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[2] The area should be clearly marked, and the container should be stored in secondary containment to mitigate potential spills.

Step 5: Arranging for Final Disposal

Directive: Contact your institution's EHS department for waste pickup. Do not attempt to dispose of the chemical yourself.

Causality: The final disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals.[1] EHS will arrange for a certified hazardous waste hauler to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate and common disposal method for this type of organic compound is high-temperature chemical incineration, which ensures complete destruction.[9] Under no circumstances should this chemical or its solutions be poured down the drain. [3]

Part 3: Spill Management

In the event of a small spill of solid 4-Hydroxypyridine-3-sulfonamide:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Don PPE: Wear the required PPE as described in Part 1.

  • Contain and Clean: Do not use dry sweeping, as this can generate dust.[7] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into your designated solid hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with soap and water. All cleanup materials (wipes, gloves, etc.) must be placed in the hazardous waste container.

  • Label and Report: Ensure the container is properly labeled and report the spill to your laboratory supervisor or EHS department as per institutional policy.

Part 4: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Hydroxypyridine-3-sulfonamide waste.

G start Unwanted Material: 4-Hydroxypyridine-3-sulfonamide classify Classify as Hazardous Waste start->classify query What is the physical state? classify->query solid Pure Solid or Contaminated Solid (e.g., gloves, wipes) query->solid Solid liquid Aqueous or Organic Solution query->liquid Liquid container_solid Place in labeled, sealed Solid Hazardous Waste Container solid->container_solid container_liquid Place in labeled, sealed Liquid Hazardous Waste Container liquid->container_liquid store Store in designated Satellite Accumulation Area (SAA) (Secondary Containment) container_solid->store container_liquid->store end Contact EHS for Pickup and Final Disposal via Incineration store->end

Caption: Disposal workflow for 4-Hydroxypyridine-3-sulfonamide.

References

  • 4-Hydroxypyridine-3-sulfonamide . PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Waste Management: The New Regulations . Medialab Magazine. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Time-course of Toxicity of Reactive Sulfonamide Metabolites . PubMed, National Library of Medicine. [Link]

  • Hazardous Waste Manual . University of Oklahoma Environmental Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxypyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxypyridine-3-sulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.